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Iridium(IV) iodide

Cat. No.: B1582531
CAS No.: 7790-45-6
M. Wt: 699.83 g/mol
InChI Key: FOCVPYWBRCVWNL-UHFFFAOYSA-J
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Description

Iridium(IV) iodide is a useful research compound. Its molecular formula is I4Ir-4 and its molecular weight is 699.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula I4Ir-4 B1582531 Iridium(IV) iodide CAS No. 7790-45-6

Properties

IUPAC Name

tetraiodoiridium
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InChI

InChI=1S/4HI.Ir/h4*1H;/q;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUWLOZTIYBNKB-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

I[Ir](I)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

I4Ir
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7790-45-6
Record name Iridium iodide (IrI4)
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Record name Iridium iodide (IrI4)
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Record name Iridium tetraiodide
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Foundational & Exploratory

Synthesis and Characterization of Iridium(IV) Iodide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridium(IV) iodide (IrI₄) is an inorganic compound of significant interest within catalysis and materials science. This technical guide provides a comprehensive summary of the current state of knowledge regarding its synthesis and characterization. While the direct synthesis from iridium precursors and iodide salts is known, detailed experimental protocols and extensive characterization data in the public domain are limited, suggesting challenges in its isolation and stability. This document collates the available information on its properties and outlines the expected characterization techniques based on analogous iridium compounds.

Introduction

Iridium, a member of the platinum group metals, is renowned for its catalytic activity, corrosion resistance, and diverse oxidation states. Iridium(IV) complexes, in particular, play a crucial role in various chemical transformations. This compound, with the chemical formula IrI₄, is a binary halide of iridium. Its applications are primarily in the field of catalysis.[1] This guide aims to provide a detailed overview of the synthesis and characterization of this compound, drawing from available literature.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of a hexachloroiridate(IV) precursor with an iodide salt in an aqueous solution.[2]

Reaction Scheme:

Synthesis General Synthesis Pathway for this compound cluster_reactants Reactants cluster_product Product Hexachloroiridate(IV) precursor Hexachloroiridate(IV) precursor This compound (s) This compound (s) Hexachloroiridate(IV) precursor->this compound (s) + KI (aq) Potassium Iodide (aq) Potassium Iodide (aq) Potassium Iodide (aq)->this compound (s)

Caption: General reaction for the synthesis of this compound.

Experimental Protocol

Key steps in the proposed synthesis would include:

  • Preparation of Reactant Solutions: Dissolving the hexachloroiridate(IV) precursor and potassium iodide in deionized water.

  • Reaction: Combining the two solutions, likely with stirring, to facilitate the precipitation of this compound. The stoichiometry of the reactants would need to be carefully controlled.

  • Isolation: Separation of the solid product by filtration.

  • Purification: Washing the precipitate to remove unreacted starting materials and byproducts, followed by drying.

The lack of a detailed protocol suggests that the reaction may be sensitive to conditions such as reactant concentrations, temperature, and pH, and that the product may be difficult to obtain in a pure form.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Formula IrI₄[2][4]
Molar Mass 699.83 g/mol [2][4]
Appearance Black powder/crystals[2][3]
Solubility in Water Insoluble[2][4]
Solubility in Alcohol Insoluble[2]
Solubility in KI (aq) Soluble (forms a ruby red solution)[2][3]
Melting Point Decomposes[5]

Characterization of this compound

Comprehensive characterization data for this compound is scarce in the literature. The following sections outline the expected characterization techniques and anticipated results based on the properties of other iridium(IV) complexes.

Crystallographic Characterization

The crystal structure of this compound is reported to be hexagonal.[2][3] However, detailed X-ray diffraction data, including lattice parameters, bond lengths, and bond angles, are not available. X-ray crystallography would be the definitive method to determine the precise solid-state structure of IrI₄.

Spectroscopic Characterization

4.2.1. UV-Visible Spectroscopy The UV-Vis spectrum of this compound in a suitable solvent (such as an aqueous KI solution where it dissolves to form a complex) would be expected to show absorption bands corresponding to ligand-to-metal charge transfer (LMCT) transitions. Given its black color, broad absorption across the visible region is anticipated. For comparison, the iodide ion itself has strong absorptions in the ultraviolet region.[6]

4.2.2. Infrared (IR) Spectroscopy As a simple binary inorganic compound, the IR spectrum of this compound is expected to be relatively simple, primarily showing vibrations associated with the iridium-iodine (Ir-I) bond in the far-infrared region. The absence of organic ligands means the spectrum will lack the characteristic C-H, N-H, or O-H stretching and bending vibrations.

Magnetic Properties

Iridium(IV) has a 5d⁵ electron configuration. In an octahedral crystal field, this configuration typically results in one unpaired electron, leading to paramagnetism.[7][8] The magnetic moment for an Ir(IV) complex is therefore expected to be close to the spin-only value of 1.73 Bohr magnetons. Experimental determination of the magnetic susceptibility would confirm this and provide insight into the electronic structure of the compound.

Thermal Analysis

This compound is known to decompose upon heating.[2][3] The decomposition reaction is:

IrI₄(s) → Ir(s) + 2I₂(g)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) would be valuable to determine the decomposition temperature and to study the kinetics of this process.[9][10][11]

Applications

This compound is primarily of interest for its catalytic properties. It has been mentioned as a catalyst in organic chemistry.[3] Iridium-iodide based systems are known to catalyze important industrial processes such as the carbonylation of methanol (B129727) to produce acetic acid.[12]

Conclusion

This compound is a compound with potential applications in catalysis. While its synthesis from hexachloroiridate precursors and potassium iodide is established in principle, the lack of detailed experimental protocols and comprehensive characterization data suggests that the compound may be challenging to synthesize and isolate in a pure and stable form. Further research is required to fully elucidate its properties and unlock its potential. This guide serves as a summary of the currently available information and a framework for future investigations into this intriguing iridium halide.

References

The Elusive Crystal Structure of Iridium(IV) Iodide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Iridium(IV) iodide (IrI₄) is an inorganic compound of significant interest in catalysis and materials science. However, a definitive and complete crystal structure, determined through experimental methods, remains conspicuously absent from the published scientific literature. This technical guide provides a comprehensive overview of the currently available data on this compound, alongside a detailed, generalized protocol for the experimental determination of its crystal structure. The guide is intended to serve as a valuable resource for researchers seeking to characterize this and other similar inorganic compounds.

Introduction

Iridium and its compounds are known for their catalytic activity and unique physicochemical properties. This compound, in particular, is a binary halide of iridium that has been noted for its potential applications. Despite its apparent simplicity, detailed structural information is scarce. Multiple sources suggest a hexagonal crystal system for IrI₄, but crucial crystallographic data such as lattice parameters, space group, and atomic coordinates have not been reported. Furthermore, the synthesis and identity of the compound have been questioned, highlighting the need for rigorous experimental verification.

This guide summarizes the known properties of this compound and presents a standardized methodology for its synthesis and comprehensive structural characterization using modern crystallographic techniques.

Known Properties of this compound

The available data for this compound is limited primarily to its physical and basic chemical properties. This information is summarized in the table below.

PropertyData
Chemical Formula IrI₄
Appearance Black powder
Crystal System Hexagonal (unconfirmed)
Solubility in Water Insoluble
Thermal Stability Decomposes upon heating

Experimental Protocol for Crystal Structure Determination

The following sections outline a generalized experimental workflow for the synthesis and definitive crystal structure determination of an inorganic compound such as this compound.

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of a soluble iridium salt with an excess of an iodide salt.

Materials:

  • Dipotassium (B57713) hexachloroiridate(IV) (K₂[IrCl₆]) or Hexachloroiridic(IV) acid (H₂[IrCl₆])

  • Potassium iodide (KI)

  • Deionized water

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Prepare an aqueous solution of dipotassium hexachloroiridate(IV) or hexachloroiridic(IV) acid.

  • In a separate flask, prepare an aqueous solution of potassium iodide in excess.

  • Under an inert atmosphere to prevent oxidation of iodide, slowly add the iridium salt solution to the potassium iodide solution with constant stirring.

  • A black precipitate of this compound is expected to form.

  • Continue stirring the mixture at room temperature for several hours to ensure complete reaction.

  • Isolate the precipitate by filtration through a fine porosity filter paper.

  • Wash the precipitate multiple times with deionized water to remove any unreacted salts, followed by a final wash with a suitable organic solvent (e.g., ethanol (B145695) or diethyl ether) to facilitate drying.

  • Dry the resulting black powder under vacuum.

Crystal Growth

For single-crystal X-ray diffraction, high-quality single crystals are required. This is often the most challenging step.

Methods:

  • Slow Evaporation: Dissolve the synthesized IrI₄ powder in a suitable solvent in which it has low solubility and allow the solvent to evaporate slowly over days or weeks in a controlled environment.

  • Vapor Diffusion: Place a concentrated solution of IrI₄ in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). Slow diffusion of the precipitant vapor into the solution can induce crystallization.

  • Hydrothermal/Solvothermal Synthesis: Carry out the synthesis reaction in a sealed autoclave at elevated temperature and pressure. This can sometimes yield crystalline products directly.

Powder X-ray Diffraction (PXRD) Analysis

PXRD is a fundamental technique to confirm the phase purity of the synthesized powder and to obtain initial structural information.

Instrumentation:

  • Powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα).

Procedure:

  • Finely grind the synthesized this compound powder to ensure random orientation of the crystallites.

  • Mount the powder on a sample holder.

  • Collect the diffraction pattern over a wide 2θ range (e.g., 10-90°).

  • Analyze the resulting diffraction pattern to:

    • Confirm the presence of a crystalline phase.

    • Identify the phase by comparing the pattern to databases (e.g., the Powder Diffraction File™).

    • Index the diffraction peaks to determine the unit cell parameters and Bravais lattice.

    • Perform Rietveld refinement to obtain more detailed structural information if a suitable structural model is available.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a goniometer and a sensitive detector (e.g., CCD or CMOS).

Procedure:

  • Select a high-quality single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope.

  • Mount the crystal on a goniometer head.

  • Center the crystal in the X-ray beam.

  • Perform an initial unit cell determination.

  • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Process the raw data, including integration of reflection intensities and corrections for absorption.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

Visualized Experimental Workflow

The logical flow of the experimental procedure for determining the crystal structure of this compound is illustrated in the following diagram.

experimental_workflow start Start: Synthesize IrI4 synthesis Reaction of K2[IrCl6] with KI (aq) start->synthesis filtration Filtration and Washing synthesis->filtration drying Drying under Vacuum filtration->drying powder Obtain IrI4 Powder drying->powder pxrd Powder X-ray Diffraction (PXRD) powder->pxrd crystal_growth Crystal Growth Attempts powder->crystal_growth pxrd_analysis PXRD Data Analysis: - Phase Purity - Unit Cell Estimation pxrd->pxrd_analysis single_crystal Obtain Single Crystal crystal_growth->single_crystal scxrd Single-Crystal X-ray Diffraction (SCXRD) single_crystal->scxrd scxrd_analysis SCXRD Data Analysis: - Structure Solution - Structure Refinement scxrd->scxrd_analysis final_structure Determine Final Crystal Structure scxrd_analysis->final_structure end End: Characterized Structure final_structure->end

Experimental Workflow for Crystal Structure Determination.

Conclusion

While the existing literature provides a preliminary indication of a hexagonal crystal structure for this compound, a comprehensive and experimentally validated structural analysis is currently lacking. The synthesis and characterization of this compound present a valuable research opportunity to fill this knowledge gap. The generalized experimental protocols and workflow detailed in this guide provide a robust framework for researchers to undertake the definitive determination of the crystal structure of this compound and other challenging inorganic materials. Such work is crucial for a deeper understanding of its structure-property relationships and for unlocking its full potential in various scientific and industrial applications.

An In-depth Technical Guide to the Physical and Chemical Properties of Iridium(IV) Iodide (IrI₄)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iridium(IV) iodide, with the chemical formula IrI₄, is an inorganic compound of iridium in the +4 oxidation state. It is a black, crystalline solid that has garnered interest primarily for its role in catalysis, particularly in industrial carbonylation processes.[1][2] As a member of the platinum group metal halides, its properties are of interest for understanding the fundamental chemistry of heavy transition metals. This guide provides a comprehensive overview of the known physical and chemical properties of IrI₄, details on its synthesis, and outlines the experimental protocols used for its characterization.

Physical Properties

This compound is a dark, solid material at standard conditions.[1] Its insolubility in common solvents like water and alcohol is a notable characteristic, though it exhibits solubility in aqueous solutions of alkali metal iodides due to the formation of complex salts.[1][2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueReferences
Appearance Black powder / crystalline solid[1][2][3]
Chemical Formula IrI₄[1]
Molar Mass 699.835 g/mol [1][4]
Melting Point 100 °C (212 °F; 373 K) - Decomposes[1][3]
Boiling Point Not Applicable (Decomposes)[3]
Solubility in Water Insoluble[1][2]
Solubility in Alcohol Insoluble[1][2]
Solubility in other solvents Soluble in aqueous potassium iodide (KI) solutions[1][2]
Crystal Structure Hexagonal[1]

Chemical Properties and Reactivity

This compound's chemical behavior is characterized by its thermal instability and its utility as a catalyst. The iridium center is in the +4 oxidation state, with a d⁵ electron configuration, which suggests paramagnetic properties.

Table 2: Chemical and Spectroscopic Properties of this compound

PropertyDescriptionReferences
Decomposition Thermally decomposes to iridium metal and elemental iodine (I₂).[1]
Reactivity with Iodide Dissolves in alkali metal iodide solutions to form ruby-red complex salts.[1]
Oxidation State of Iridium +4[4]
Magnetic Properties Expected to be paramagnetic due to the d⁵ configuration of Ir(IV). Specific magnetic susceptibility data is not widely reported. Elemental Iridium is paramagnetic.[5]
Spectroscopic Data Detailed IR and UV-Vis spectra for pure, binary IrI₄ are not readily available in the literature. The iodide ion itself has UV absorption peaks at 193 and 226 nm.[6]
Thermal Decomposition

Upon heating, IrI₄ is unstable and decomposes into its constituent elements, iridium metal and iodine vapor, according to the following reaction:

IrI₄(s) → Ir(s) + 2I₂(g) [1]

This decomposition begins at its melting point of 100 °C.[1]

Catalytic Activity

The most significant application of iridium-iodide systems is in the Cativa process for the carbonylation of methanol (B129727) to produce acetic acid.[3][7] In this industrial process, an iridium species, in conjunction with an iodide promoter (often methyl iodide), catalyzes the reaction of methanol with carbon monoxide. While various iridium precursors can be used, the active catalytic species are complex iridium-carbonyl-iodide anions.[2][7] The iridium catalyst offers high reaction rates and stability, even at low water concentrations.[2]

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis and characterization of pure IrI₄ are scarce in peer-reviewed literature, with some sources even noting its "identity in doubt," suggesting it may be an unstable or poorly characterized intermediate.[4] However, based on general preparative methods and standard characterization techniques, the following sections outline the likely methodologies.

Synthesis of this compound

A general method for the preparation of IrI₄ involves the reaction of a water-soluble iridium(IV) salt with an excess of an alkali metal iodide.[1]

Reaction: K₂--INVALID-LINK-- + 6KI(aq) → K₂--INVALID-LINK-- + 6KCl(aq) The hexaiodoiridate(IV) species is believed to be an intermediate, which then leads to the precipitation of IrI₄.

Experimental Workflow: Synthesis of IrI₄

G start Start: Prepare Aqueous Solutions solA Solution A: Dipotassium (B57713) Hexachloroiridate (K₂[IrCl₆]) in deionized water start->solA solB Solution B: Potassium Iodide (KI) in deionized water (in excess) start->solB mix Mix Solutions: Add Solution A to Solution B with constant stirring at room temperature. solA->mix solB->mix precipitate Precipitation: Formation of a black precipitate (IrI₄) mix->precipitate filter Isolation: Filter the precipitate using vacuum filtration. precipitate->filter wash Washing: Wash the solid with deionized water followed by ethanol (B145695) to remove soluble impurities. filter->wash dry Drying: Dry the product in a desiccator under vacuum. wash->dry product Final Product: This compound (IrI₄) Powder dry->product

Caption: General workflow for the synthesis of IrI₄ via precipitation.

Detailed Steps:

  • Preparation of Reactants: Prepare an aqueous solution of dipotassium hexachloroiridate (K₂[IrCl₆]) or hexachloroiridic acid (H₂[IrCl₆]). Separately, prepare an aqueous solution of potassium iodide (KI), ensuring it is in stoichiometric excess.

  • Reaction: Slowly add the iridium solution to the stirred potassium iodide solution at room temperature. A black precipitate of IrI₄ should form.

  • Isolation: The resulting solid is collected by vacuum filtration.

  • Washing: The collected solid is washed sequentially with deionized water and then with a solvent like ethanol to remove any unreacted starting materials and soluble byproducts (e.g., KCl).

  • Drying: The final product is dried under vacuum in a desiccator to yield a fine black powder.

Crystal Structure Determination (General Methodology)

The reported hexagonal crystal structure of IrI₄ would be determined using X-ray diffraction (XRD).[1]

Methodology: Single-Crystal X-ray Diffraction

  • Crystal Growth: Suitable single crystals of IrI₄ must be grown. This is often the most challenging step and could be attempted by slow diffusion of reactants or slow evaporation of a solvent in which the compound has minimal solubility.

  • Mounting: A single crystal of appropriate size (typically <0.5 mm) is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (usually to ~100 K) to reduce thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of spots) is recorded by a detector.[8][9]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.[9][10]

Magnetic Susceptibility Measurement (General Methodology)

To confirm the paramagnetic nature of Ir(IV) and quantify it, magnetic susceptibility measurements would be performed.

Methodology: SQUID Magnetometry

  • Sample Preparation: A precisely weighed sample of powdered IrI₄ is packed into a gelatin capsule or other suitable sample holder.

  • Measurement: The sample is placed in a Superconducting Quantum Interference Device (SQUID) magnetometer. The magnetic moment of the sample is measured as a function of temperature (e.g., from 2 K to 300 K) under a constant applied magnetic field.

  • Data Analysis: The molar magnetic susceptibility (χₘ) is calculated from the measured magnetic moment. The data is often plotted as χₘT vs. T to check for Curie-Weiss behavior, which is characteristic of paramagnetic materials.[11]

Catalytic Application: The Cativa Process

The iridium-iodide catalyst system is central to the Cativa process. The general catalytic cycle involves several key iridium-containing intermediates. While IrI₄ can be a precursor, the active catalyst is generated in situ.

Logical Relationship: Simplified Cativa Catalytic Cycle

CativaCycle IrI_complex [Ir(CO)₂I₂]⁻ (Active Catalyst) oxidative_add Oxidative Addition of CH₃I IrI_complex->oxidative_add + CH₃I IrIII_methyl [Ir(CO)₂(CH₃)I₃]⁻ (Iridium(III) Intermediate) oxidative_add->IrIII_methyl migratory_ins Migratory Insertion of CO IrIII_methyl->migratory_ins + CO IrIII_acetyl [Ir(CO)(COCH₃)I₃]⁻ (Acetyl Intermediate) migratory_ins->IrIII_acetyl reductive_elim Reductive Elimination IrIII_acetyl->reductive_elim reductive_elim->IrI_complex - CH₃COI product Acetyl Iodide (CH₃COI) reductive_elim->product hydrolysis Hydrolysis product->hydrolysis + H₂O final_product Acetic Acid (CH₃COOH) hydrolysis->final_product

Caption: A simplified representation of the iridium-catalyzed Cativa process.

The cycle demonstrates the conversion of methanol (via methyl iodide) and carbon monoxide into acetyl iodide, which is then hydrolyzed to the final product, acetic acid. The iridium catalyst cycles between the Ir(I) and Ir(III) oxidation states.[7][12]

Conclusion

This compound is a simple binary halide whose primary significance lies in its connection to iridium-based catalysis. While its fundamental physical properties like appearance and solubility are established, a detailed and modern characterization, including a definitive single-crystal X-ray structure and comprehensive spectroscopic data, is not widely available in the public domain. The described synthesis and characterization methodologies represent the standard approaches that would be applied to such a compound. Future research could focus on definitively isolating and characterizing pure IrI₄ to fully elucidate its properties and explore its potential beyond its role as a catalyst precursor.

References

An In-Depth Technical Guide on the Thermodynamic Stability of Iridium(IV) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iridium(IV) iodide (IrI₄) is a compound whose existence and stability are subjects of considerable ambiguity in the chemical literature. While it is cataloged with a CAS number (7790-45-6) and a theoretical chemical formula, its isolation as a stable, well-characterized compound is questionable. This guide provides a comprehensive analysis of the thermodynamic factors governing the stability of this compound. Due to the scarcity of direct experimental thermodynamic data for IrI₄, this document synthesizes information from related iridium halides, general chemical principles, and the properties of the more stable iridium(III) iodide to elucidate the profound instability of the iridium(IV)-iodide bond. The inherent redox mismatch—the strong oxidizing nature of Ir(IV) and the reducing character of the iodide anion—is identified as the primary driver of its thermodynamic instability.

Introduction: The Challenge of High-Valent Metal Iodides

The stability of metal halides is a complex interplay of ionic and covalent bonding characteristics, lattice energies, and intramolecular redox potentials. For a given metal in a high oxidation state, the stability of its halides typically decreases down the group:

F⁻ > Cl⁻ > Br⁻ > I⁻

This trend is primarily dictated by the increasing reducing power of the halide anions. Iodide (I⁻) is the most easily oxidized of the common halides. Consequently, when paired with a metal in a high oxidation state, such as iridium(IV), there is a strong thermodynamic driving force for a redox reaction to occur, leading to the reduction of the metal center and the oxidation of iodide to elemental iodine (I₂). This intrinsic redox antagonism is the central theme in understanding the stability of this compound.

This compound: An Elusive Compound

Despite its listing in chemical databases, the synthesis and characterization of this compound are poorly documented, with some sources explicitly stating its "identity in doubt". The compound is described as a black powder that is insoluble in water and decomposes upon heating.

Reported Synthesis

The most frequently cited method for the preparation of this compound is the reaction of an aqueous solution of potassium iodide with either dipotassium (B57713) hexachloroiridate(IV) (K₂[IrCl₆]) or hexachloroiridic(IV) acid (H₂[IrCl₆]).

Experimental Protocol: Synthesis of this compound

  • Preparation of Reactants:

    • Prepare an aqueous solution of dipotassium hexachloroiridate(IV) or hexachloroiridic(IV) acid.

    • Prepare a separate aqueous solution of potassium iodide (KI).

  • Reaction:

    • The potassium iodide solution is added to the iridium(IV) solution. The reaction is presumed to proceed via ligand exchange.

  • Observation:

    • The formation of a black precipitate is indicative of the product, purported to be this compound.

  • Isolation:

    • The precipitate is separated from the solution by filtration, washed with water, and dried.

Note: The product of this reaction is not definitively characterized as pure, stable IrI₄ and may consist of iridium(III) iodide, elemental iodine, and other complex iridium-iodine species.

Thermodynamic Instability and Decomposition

The primary reason for the instability of this compound is the high electrode potential of the Ir(IV)/Ir(III) couple, which is sufficient to oxidize iodide to iodine. This internal redox reaction is thermodynamically favorable.

The decomposition of this compound, when heated, is reported to yield metallic iridium and elemental iodine:

IrI₄(s) → Ir(s) + 2I₂(g)

This decomposition pathway underscores the compound's lack of thermal stability and the weak nature of the Ir(IV)-I bond.

Comparative Analysis with Other Iridium Halides

The absence of quantitative thermodynamic data for this compound necessitates a comparative approach with other iridium halides to understand the stability trends. While specific enthalpy of formation data for the tetrahalides is scarce, the general principles of inorganic chemistry allow for a qualitative assessment.

PropertyIridium(IV) Fluoride (B91410) (IrF₄)Iridium(IV) Chloride (IrCl₄)Iridium(IV) Bromide (IrBr₄)This compound (IrI₄)
Expected Stability HighestModerateLowVery Low / Unstable
Nature of Ir-X Bond More IonicIntermediateMore CovalentHighly Covalent
Primary Decomposition Thermally stableDecomposes to IrCl₃Decomposes to IrBr₃Decomposes to IrI₃ or Ir
Redox Stability StableProne to reductionReadily reducedSpontaneously reduces

This table is based on established periodic trends and the known chemistry of iridium halides. Specific thermodynamic values are not available in the literature.

The greater electronegativity of fluoride stabilizes the high +4 oxidation state of iridium. As one moves to chloride, bromide, and finally iodide, the decreasing electronegativity and increasing reducing strength of the halide make the higher oxidation state of iridium progressively less stable.

The Iridium(III) Iodide Analogue: A More Stable State

In contrast to its iridium(IV) counterpart, iridium(III) iodide (IrI₃) is a well-characterized, stable compound. It is a dark brown, crystalline solid that is insoluble in water. The existence and stability of IrI₃ provide a thermodynamic sink for the decomposition of IrI₄.

One of the reported synthesis methods for iridium(III) iodide is the reduction of this compound with hydrogen gas at elevated temperatures, further indicating that Ir(IV) is a less stable oxidation state in the presence of iodide.

Logical Framework for Stability Assessment

The following diagram illustrates the logical workflow for assessing the thermodynamic stability of a high-valent metal halide like this compound.

Stability_Assessment A Proposed Compound: This compound (IrI₄) B Theoretical Assessment: Redox Potentials A->B C Experimental Synthesis Attempt A->C D Ir(IV) + I⁻ → Ir(III) + ½I₂ Is the reaction spontaneous? B->D F Isolation of Product C->F E Thermodynamically Unfavorable (Predicted Unstable) D->E Yes L Compound is Thermodynamically Unstable or Metastable E->L G No isolable product or mixture of lower iodides (IrI₃) F->G Failure H Characterization of Isolated Product (e.g., XRD, Elemental Analysis) F->H Success G->L I Product is IrI₄ H->I J Product is NOT IrI₄ I->J No K Thermodynamic Property Measurement (e.g., Calorimetry) I->K Yes J->L K->L

Logical workflow for assessing the stability of this compound.

Conclusion

The available evidence strongly suggests that this compound is a thermodynamically unstable compound. The primary reason for this instability is the intramolecular redox reaction between the oxidizing Ir(IV) center and the reducing iodide ligand. While its transient formation in solution may be possible, its isolation as a pure, stable solid is highly improbable under standard conditions. The more stable iridium(III) iodide represents the thermodynamically favored product of the iridium-iodine system. For researchers in drug development and catalysis, it is crucial to recognize that "this compound" as a reagent is unlikely to be a simple binary compound and may exist as a mixture of lower-valent iridium iodides or complex iodo-iridates. Any experimental work citing the use of this compound should be critically evaluated, with the understanding that the true active species is likely an iridium(III) compound or a complex mixture. Future work in this area would benefit from high-level computational studies to theoretically determine the enthalpy of formation and decomposition pathways for IrI₄, which would provide a quantitative basis for its widely presumed instability.

An In-depth Technical Guide to Iridium(IV) Iodide (CAS: 7790-45-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium(IV) iodide, with the CAS number 7790-45-6, is an inorganic compound with the chemical formula IrI₄. It is a black powder that has garnered significant interest in the field of catalysis, particularly in industrial processes. This technical guide provides a comprehensive overview of the synthesis, properties, and primary applications of this compound, with a focus on its role in catalytic organic reactions. While its direct application in drug development is not prominent, its utility in synthesizing complex organic molecules makes it a relevant compound for the broader chemical and pharmaceutical industries.

Chemical and Physical Properties

This compound is characterized by the following properties. A summary of its key quantitative data is presented in Table 1.

  • Appearance: Black crystalline powder.[1]

  • Solubility: It is insoluble in water and alcohol.[1] However, it dissolves in aqueous solutions of potassium iodide (KI) to form complex salts, resulting in a ruby red solution.[1]

  • Thermal Stability: The compound decomposes upon heating to iridium metal and iodine gas.[1]

Table 1: Summary of Quantitative Data for this compound

PropertyValueReference(s)
CAS Number 7790-45-6[1]
Molecular Formula IrI₄[1]
Molar Mass 699.835 g/mol [1]
Melting Point 100 °C (212 °F; 373 K) (decomposes)[1]
Crystal Structure Hexagonal[1]

Synthesis and Experimental Protocols

General Synthesis Method

The primary route for the synthesis of this compound involves the reaction of a suitable iridium precursor with an iodide salt in an aqueous solution.[1]

Reaction Scheme:

K₂[IrCl₆] + 6 KI → IrI₄ + 6 KCl + I₂ or H₂[IrCl₆] + 6 KI → IrI₄ + 6 KCl + 2 HI + I₂

A general workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation Ir_precursor Iridium Precursor (K₂[IrCl₆] or H₂[IrCl₆]) Mixing Mixing and Reaction in Aqueous Medium Ir_precursor->Mixing KI_solution Aqueous Solution of Potassium Iodide KI_solution->Mixing Precipitation Precipitation of This compound Mixing->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Water and Alcohol Filtration->Washing Drying Drying Washing->Drying Product This compound (IrI₄) Drying->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

Materials:

  • Dipotassium hexachloroiridate(IV) (K₂[IrCl₆]) or Hexachloroiridic(IV) acid (H₂[IrCl₆])

  • Potassium iodide (KI)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a saturated aqueous solution of potassium iodide.

    • Prepare an aqueous solution of the iridium precursor (e.g., 0.1 M K₂[IrCl₆]).

  • Reaction:

    • Slowly add the iridium precursor solution to the vigorously stirred potassium iodide solution at room temperature.

    • A black precipitate of this compound should form immediately.

    • Continue stirring the mixture for a predetermined time (e.g., 1-2 hours) to ensure complete reaction.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid sequentially with deionized water and then with ethanol to remove unreacted starting materials and byproducts.

    • Dry the resulting black powder under vacuum to obtain pure this compound.

Catalytic Applications

The most significant application of this compound is as a catalyst or catalyst precursor in organic synthesis, most notably in the carbonylation of methanol (B129727) to produce acetic acid, a process known as the Cativa™ process.[2]

The Cativa™ Process: Methanol Carbonylation

The Cativa™ process is an industrial method for the production of acetic acid. It utilizes an iridium-based catalyst system, which is promoted by a ruthenium compound. This process is favored over the older rhodium-based Monsanto process due to its higher efficiency and stability, especially at lower water concentrations.[2]

The active catalytic species is an anionic iridium(I) complex, [Ir(CO)₂I₂]⁻. The catalytic cycle involves the oxidative addition of methyl iodide to this complex, followed by migratory insertion of carbon monoxide and subsequent reductive elimination of acetyl iodide, which is then hydrolyzed to acetic acid.[2]

The key steps in the catalytic cycle are illustrated in the diagram below:

Cativa_Process cluster_cycle Cativa Catalytic Cycle cluster_hydrolysis Product Formation Active_Catalyst [Ir(CO)₂I₂]⁻ (Active Catalyst) Oxidative_Addition [Ir(CO)₂(CH₃)I₃]⁻ Active_Catalyst->Oxidative_Addition + CH₃I CO_Insertion [Ir(CO)(COCH₃)I₃]⁻ Oxidative_Addition->CO_Insertion + CO - I⁻ Reductive_Elimination Regeneration of Active Catalyst CO_Insertion->Reductive_Elimination Migratory Insertion Reductive_Elimination->Active_Catalyst - CH₃COI Acetyl_Iodide CH₃COI Acetic_Acid CH₃COOH (Acetic Acid) Acetyl_Iodide->Acetic_Acid + H₂O - HI

Caption: Simplified catalytic cycle of the Cativa™ process for methanol carbonylation.

Experimental Protocol for Methanol Carbonylation (Laboratory Scale - Illustrative)

The following is a conceptual laboratory-scale protocol for the carbonylation of methanol. This reaction is typically carried out under high pressure and requires specialized equipment.

Materials and Equipment:

  • This compound (or a suitable iridium precursor)

  • Ruthenium promoter (e.g., RuCl₃·xH₂O)

  • Methanol

  • Methyl iodide

  • Acetic acid (as solvent)

  • Carbon monoxide (CO) gas

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and sampling valve.

Procedure:

  • Reactor Setup:

    • Charge the autoclave with the iridium catalyst, ruthenium promoter, acetic acid, water, and methyl iodide.

    • Seal the reactor and purge it several times with nitrogen, followed by carbon monoxide.

  • Reaction:

    • Pressurize the reactor with carbon monoxide to the desired pressure.

    • Heat the reactor to the reaction temperature (typically 150-200 °C) with vigorous stirring.

    • Maintain a constant CO pressure throughout the reaction.

  • Monitoring and Analysis:

    • Periodically take liquid samples from the reactor using the sampling valve.

    • Analyze the samples by gas chromatography (GC) to determine the concentration of acetic acid and other products.

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO.

    • The product mixture can be purified by distillation.

Safety and Handling

This compound is an irritant. The following safety precautions should be observed when handling this compound:

  • Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable inorganic compound with significant applications as a catalyst in organic synthesis. Its primary role in the industrially important Cativa™ process for acetic acid production highlights its importance in modern chemical manufacturing. While detailed experimental protocols for its synthesis and specific catalytic applications can be proprietary, the general principles and illustrative procedures provided in this guide offer a solid foundation for researchers and scientists working in catalysis and synthetic chemistry. Further research into the catalytic properties of iridium iodide complexes may lead to the development of new and more efficient synthetic methodologies.

References

Synthesis of Iridium Tetraiodide from Hexachloroiridic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of iridium tetraiodide (IrI₄) from hexachloroiridic acid (H₂IrCl₆). Due to the limited availability of detailed experimental protocols in publicly accessible literature, this document outlines a generalized procedure based on established principles of inorganic synthesis, summarizes known physicochemical properties, and discusses appropriate characterization techniques.

Introduction

Iridium tetraiodide is a binary iridium compound with potential applications in catalysis and materials science. Its synthesis from the common iridium precursor, hexachloroiridic acid, involves a halide exchange reaction in an aqueous medium. This guide aims to provide a foundational understanding for researchers interested in the preparation and study of this compound.

Chemical Properties and Data

Iridium tetraiodide is a black, crystalline solid.[1] It is notably insoluble in water and alcohol but exhibits solubility in aqueous solutions of alkali metal iodides, where it forms complex salts.[1] Key quantitative data for iridium tetraiodide are summarized in the table below.

PropertyValueReference
Chemical Formula IrI₄[1]
Molar Mass 699.835 g/mol [1]
Appearance Black powder/crystals[1]
Solubility in Water Insoluble[1]
Solubility in Alcohol Insoluble[1]
Solubility in Alkali Metal Iodide Solutions Soluble (forms complex salts)[1]

Synthesis Pathway

The synthesis of iridium tetraiodide from hexachloroiridic acid proceeds via a precipitation reaction in an aqueous solution with an iodide salt, typically potassium iodide (KI). The underlying chemical transformation is the displacement of chloride ligands by iodide ligands, leading to the formation of the insoluble iridium tetraiodide.

Synthesis_Pathway H2IrCl6 Hexachloroiridic Acid (H₂IrCl₆) Reaction + H2IrCl6->Reaction KI Potassium Iodide (KI) KI->Reaction IrI4 Iridium Tetraiodide (IrI₄) KCl Potassium Chloride (KCl) H2O Aqueous Solution Reaction->Product_Mixture in H₂O Product_Mixture->IrI4 Precipitation Product_Mixture->KCl in solution

Caption: General reaction scheme for the synthesis of Iridium Tetraiodide.

Experimental Protocol (Generalized)

4.1. Materials

  • Hexachloroiridic acid (H₂IrCl₆) or its salt (e.g., dipotassium (B57713) hexachloroiridate, K₂IrCl₆)

  • Potassium iodide (KI)

  • Deionized water

4.2. Procedure

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of hexachloroiridic acid. The concentration should be determined based on the desired scale of the reaction.

    • Prepare a separate aqueous solution of potassium iodide. An excess of potassium iodide is generally recommended to drive the reaction to completion.

  • Reaction:

    • Slowly add the potassium iodide solution to the hexachloroiridic acid solution with constant stirring.

    • The reaction is expected to proceed at room temperature.

    • A black precipitate of iridium tetraiodide should form upon mixing the solutions.

  • Purification:

    • Allow the precipitate to settle completely.

    • Separate the precipitate from the supernatant by filtration or decantation.

    • Wash the precipitate thoroughly with deionized water to remove any soluble impurities, such as potassium chloride and unreacted potassium iodide.

    • Repeat the washing step several times.

    • Dry the purified precipitate, for example, in a desiccator over a suitable drying agent.

4.3. Experimental Workflow Diagram

Experimental_Workflow A Prepare Aqueous Solution of H₂IrCl₆ C Mix Solutions with Stirring A->C B Prepare Aqueous Solution of KI B->C D Formation of IrI₄ Precipitate C->D E Filter Precipitate D->E F Wash Precipitate with Deionized Water E->F G Dry the Purified IrI₄ F->G H Characterize the Final Product G->H

Caption: Generalized workflow for the synthesis of Iridium Tetraiodide.

Characterization

To confirm the identity and purity of the synthesized iridium tetraiodide, the following characterization techniques are recommended:

  • X-Ray Diffraction (XRD): To determine the crystalline structure of the product.

  • Elemental Analysis: To confirm the elemental composition (Ir and I) and the stoichiometry of the compound.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): To determine the iridium content with high accuracy.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology and particle size of the synthesized powder.

Safety Precautions

  • Hexachloroiridic acid is corrosive and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Potassium iodide is generally considered safe but should be handled with care.

  • The final product, iridium tetraiodide, should be handled as a potentially hazardous chemical, and its toxicological properties have not been extensively studied.

  • All procedures should be carried out in a well-ventilated fume hood.

Disclaimer: This guide is intended for informational purposes only and should be used by qualified individuals in a laboratory setting. The user is solely responsible for all safety precautions and for conducting their own risk assessments.

References

An In-depth Technical Guide on the Solubility of Iridium(IV) Iodide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Iridium(IV) iodide's solubility in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes known qualitative information and presents a general experimental protocol for determining solubility.

Introduction to this compound

This compound, with the chemical formula IrI₄, is a binary chemical compound of iridium and iodine. It typically appears as a dark brown to black crystalline solid or powder.[1][2] This compound is noted for its use as a catalyst in various chemical reactions, including the carbonylation of methanol (B129727) to produce acetic acid and the carbonylation of higher alcohols.[1][3]

Key Properties:

  • Molecular Formula: I₄Ir[1]

  • Molecular Weight: 699.83 g/mol [1]

  • Appearance: Dark brown to black powder[1][2]

  • Stability: Decomposes upon heating[2]

Solubility Profile of this compound

Direct, quantitative solubility data for this compound in specific organic solvents is scarce in peer-reviewed journals and chemical databases. The available information is largely qualitative and sometimes contradictory.

Aqueous Solubility: this compound is consistently reported as being insoluble in water.[2][4]

Alcohol Solubility: Sources indicate that this compound is insoluble in alcohol.[2]

Organic Solvents: While some chemical suppliers state that this compound is "soluble in organic solvents," they do not specify the solvents or provide quantitative data.[1] This general statement should be treated with caution, as the solubility is likely highly dependent on the nature of the solvent. Given its inorganic salt character, it is expected to be poorly soluble in non-polar organic solvents. Its solubility might be higher in polar aprotic solvents, but experimental verification is required.

Other Solvents: this compound is noted to be soluble in aqueous solutions of potassium iodide (KI).[1][2][4] In these solutions, it dissolves to form complex salts, resulting in a ruby red solution.[2]

Summary of Qualitative Solubility Data
Solvent SystemSolubility DescriptionCitations
WaterInsoluble[2][4]
AlcoholInsoluble[2]
General Organic SolventsSoluble (unspecified)[1]
Aqueous KI solutionsSoluble (forms complex)[1][2][4]

Note: The term "soluble in organic solvents" is ambiguous and requires experimental validation for specific applications. Researchers should not assume significant solubility in common organic solvents without testing.

Experimental Protocol for Solubility Determination

Given the lack of specific published methods for this compound, the following is a generalized experimental protocol for determining the solubility of a sparingly soluble, colored compound in an organic solvent. This method is adapted from general procedures for organometallic compounds.[5][6]

Gravimetric Method

This method is suitable for determining solubility when the compound has low volatility and is thermally stable at the drying temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Saturated solution preparation vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.2 µm PTFE)

  • Pre-weighed glass vials for collecting filtrate

  • Analytical balance

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed in the constant temperature environment for at least 2 hours to let the undissolved solid settle.

    • Carefully draw a known volume of the supernatant into a syringe.

    • Attach a syringe filter to the syringe and dispense a precise volume of the clear, saturated solution into a pre-weighed glass vial. Record the exact volume.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the filtrate in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Alternatively, use a desiccator or a gentle stream of inert gas.

    • Once the solvent is completely evaporated, re-weigh the vial.

    • The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent.

  • Calculation:

    • Calculate the solubility using the formula: Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of filtrate (L))

Spectroscopic Method (for colored compounds)

This method is useful for compounds that absorb light in the UV-Vis spectrum and can be more sensitive for very low solubilities.

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in a solvent in which it is reasonably soluble (or in the presence of a solubilizing agent like KI, followed by dilution in a compatible solvent).

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

    • Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.

  • Prepare Saturated Solution:

    • Follow Step 1 from the Gravimetric Method.

  • Sample and Analysis:

    • After settling, filter the supernatant as described in Step 2 of the Gravimetric Method.

    • Dilute a known volume of the clear filtrate with a known volume of the pure solvent to bring the absorbance into the range of the calibration curve.

    • Measure the absorbance of the diluted sample at λ_max.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizations

Logical Workflow for Solubility Assessment

The following diagram outlines a logical workflow for assessing the solubility of a compound like this compound where data is scarce.

G start Start: Need Solubility Data for this compound lit_search 1. Literature & Database Search start->lit_search data_found Quantitative Data Found? lit_search->data_found qual_data Qualitative Data Found? (e.g., 'soluble', 'insoluble') data_found->qual_data No compile_data 2. Compile and Report Existing Data data_found->compile_data Yes qual_data->compile_data Yes exp_protocol 3. Select/Adapt Experimental Protocol (e.g., Gravimetric, Spectroscopic) qual_data->exp_protocol No compile_data->exp_protocol Data Insufficient end_report End: Final Solubility Report compile_data->end_report Data Sufficient run_exp 4. Perform Solubility Experiments in Target Solvents exp_protocol->run_exp analyze_results 5. Analyze Results & Calculate Solubility run_exp->analyze_results analyze_results->end_report

Caption: Workflow for solubility determination of this compound.

Conclusion

The solubility of this compound in organic solvents is not well-documented with quantitative data. It is generally considered insoluble in water and alcohol but may exhibit some solubility in specific, likely polar, organic solvents or in the presence of complexing agents like potassium iodide. For researchers and professionals in drug development or catalysis, direct experimental determination of solubility in the solvent system of interest is essential. The provided generalized protocols offer a starting point for such investigations. Future research is needed to systematically quantify the solubility of this compound in a range of industrially and academically relevant organic solvents.

References

An In-depth Technical Guide to the Spectroscopic Data of Iridium(IV) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental spectroscopic data for iridium(IV) iodide (IrI₄) is exceedingly scarce in publicly accessible literature. This guide provides a comprehensive overview of the expected spectroscopic characteristics based on data from analogous iridium-halide complexes and theoretical principles. It also outlines the standard experimental protocols for obtaining such data.

Introduction

This compound is an inorganic compound with the chemical formula IrI₄. While its synthesis has been reported, detailed characterization, particularly spectroscopic data, remains largely unpublished. This lack of data may be attributed to the compound's potential instability and the inherent challenges in its characterization. This guide aims to fill this gap by providing a theoretical and practical framework for understanding the expected Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopic properties of IrI₄.

Vibrational Spectroscopy: IR and Raman

Infrared and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. For IrI₄, these techniques would primarily provide information about the Iridium-Iodine (Ir-I) stretching and bending vibrations.

Theoretical Spectroscopic Data:

Due to the absence of direct experimental data, the following table summarizes the expected vibrational frequencies for IrI₄ based on data from other iridium-halide complexes and general trends in vibrational spectroscopy. The Ir-I bond is weaker and involves heavier atoms compared to other iridium-halides, thus its vibrational frequencies are expected to be lower.

Spectroscopic TechniqueVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
IR Spectroscopy Ir-I Stretch (T₁u in Oₕ)150 - 250Strong
I-Ir-I Bend (T₁u in Oₕ)< 100Medium
Raman Spectroscopy Ir-I Symm. Stretch (A₁g)180 - 280Strong
Ir-I Asymm. Stretch (E g)160 - 260Medium
I-Ir-I Bend (T₂g)< 120Weak

Note: The point group for a hypothetical octahedral IrI₄ molecule is Oₕ. The symmetries of the vibrational modes are given in parentheses.

Experimental Protocols:

a) Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a far-IR beam splitter (e.g., solid-state) and a suitable detector (e.g., deuterated triglycine (B1329560) sulfate, DTGS, with a polyethylene (B3416737) window or a liquid-helium-cooled bolometer) is required to access the low-frequency region where Ir-I vibrations are expected.

  • Sample Preparation:

    • Nujol Mull: The solid IrI₄ sample is ground to a fine powder and mixed with Nujol (a mineral oil) to form a thick paste (a mull). This mull is then pressed between two polyethylene or CsI plates.

    • Polyethylene Pellet: The powdered sample is mixed with polyethylene powder and pressed into a thin, transparent pellet.

  • Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 100 cm⁻¹ or lower. A background spectrum of the mulling agent or the pellet matrix is recorded separately and subtracted from the sample spectrum.

b) Raman Spectroscopy

  • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm) is used. A low-frequency filter is necessary to observe the low-wavenumber Ir-I modes.

  • Sample Preparation: A small amount of the powdered IrI₄ sample is placed in a glass capillary tube or on a microscope slide.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is recorded, paying close attention to the low-frequency region. To avoid sample decomposition, a low laser power should be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining meaningful NMR data for this compound presents significant challenges.

  • Paramagnetism: Iridium(IV) has a d⁵ electron configuration, which typically results in paramagnetic complexes. Paramagnetism leads to very broad NMR signals and large chemical shifts, often rendering the spectra uninterpretable with standard high-resolution NMR techniques.

  • Iodine-127 NMR: The ⁹²⁷I nucleus has a nuclear spin of 5/2 and a large quadrupole moment. This results in very broad signals, making it difficult to observe distinct resonances.

  • Iridium-191/193 NMR: Both stable isotopes of iridium, ¹⁹¹Ir and ¹⁹³Ir, are NMR active but have low gyromagnetic ratios and are quadrupolar, leading to broad lines and low sensitivity.

Theoretical Considerations:

Should NMR be attempted, it would likely be in the context of solid-state NMR or specialized techniques for paramagnetic substances. The interpretation would focus on understanding the electronic structure and magnetic properties rather than detailed structural elucidation.

Experimental Protocols (Hypothetical):

  • Instrumentation: A high-field NMR spectrometer equipped with a solid-state probe capable of wide-line NMR spectroscopy.

  • Sample Preparation: A powdered sample of IrI₄ would be packed into a solid-state NMR rotor.

  • Data Acquisition: Specialized pulse sequences designed for paramagnetic and quadrupolar nuclei would be employed. Low temperatures might be necessary to reduce relaxation rates.

Logical Workflow and Data Integration

The characterization of a novel inorganic compound like this compound follows a logical progression of spectroscopic analyses.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purity cluster_vibrational Vibrational Spectroscopy cluster_nmr Magnetic Resonance (Challenges) cluster_computational Computational Chemistry Synthesis Synthesis of IrI4 Purity Purity Assessment (e.g., XRD, Elemental Analysis) Synthesis->Purity IR IR Spectroscopy Purity->IR Raman Raman Spectroscopy Purity->Raman NMR NMR Spectroscopy (Paramagnetic Challenges) Purity->NMR DFT DFT Calculations Purity->DFT Vib_Analysis Vibrational Mode Analysis (Ir-I stretches and bends) IR->Vib_Analysis Raman->Vib_Analysis Predicted_Spectra Predicted IR/Raman Spectra Vib_Analysis->Predicted_Spectra Comparison Electronic_Structure Electronic Structure Insights NMR->Electronic_Structure DFT->Predicted_Spectra

Caption: Workflow for the spectroscopic characterization of this compound.

This diagram illustrates the typical workflow for characterizing a new inorganic compound. After synthesis and purity confirmation, vibrational techniques (IR and Raman) are employed to identify key functional groups and bonding modes. NMR spectroscopy, while challenging for this specific compound, could provide insights into its electronic structure. Computational methods like Density Functional Theory (DFT) are crucial for predicting spectra and aiding in the interpretation of experimental results, especially when experimental data is scarce.

Data_Integration center_node IrI4 Structure & Bonding IR IR Data (Ir-I Vibrations) IR->center_node Provides info on polar vibrations Raman Raman Data (Complementary Modes) Raman->center_node Provides info on polarizable vibrations NMR NMR Data (Electronic & Magnetic Properties) NMR->center_node Probes nuclear environment Computational Computational Models (Predicted Spectra) Computational->center_node Validates & predicts properties

Caption: Integration of spectroscopic data for structural elucidation of IrI₄.

This diagram shows how different spectroscopic techniques provide complementary information that, when integrated, leads to a more complete understanding of the structure and bonding in this compound. IR and Raman spectroscopy identify vibrational modes, NMR probes the local electronic and magnetic environment of the nuclei, and computational chemistry supports and predicts the findings from all techniques.

A Computational Exploration of the Electronic Structure of Iridium(IV) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Materials Science and Drug Development

Abstract

Iridium(IV) iodide (IrI4) represents an intriguing yet understudied member of the iridium halide family. As a d5 transition metal compound with significant spin-orbit coupling, its electronic structure is expected to host complex and potentially novel physical phenomena. This technical guide provides a comprehensive overview of the theoretical and computational approaches necessary to elucidate the electronic properties of IrI4. Drawing upon established research on analogous iridium(IV) chlorides and bromides, this document outlines the expected electronic characteristics of IrI4, details a robust computational methodology for its study, and presents hypothetical data to illustrate key electronic parameters. This guide is intended to serve as a foundational resource for researchers interested in the computational investigation of IrI4 and related materials.

Introduction

Iridium-containing compounds are at the forefront of various fields, from catalysis and organic light-emitting diodes (OLEDs) to novel quantum materials. The unique properties of iridium often stem from the interplay of electron correlation and strong spin-orbit coupling (SOC), a consequence of its high atomic number. This compound (IrI4), a binary compound of iridium and iodine, is a d5 system where these effects are expected to be particularly prominent.[1]

While experimental characterization of IrI4 has been limited, computational studies can provide invaluable insights into its electronic structure, bonding, and potential applications. This guide details the theoretical framework and practical computational protocols for investigating IrI4, leveraging knowledge from more extensively studied isoelectronic systems like hexahaloiridates(IV).[2][3]

Known Properties of this compound:

  • Chemical Formula: IrI4[4][5]

  • Appearance: Black powder[4]

  • Crystal Structure: Reported as hexagonal, though detailed structural data is scarce.[4]

  • Oxidation State of Iridium: +4[5]

Theoretical Background: The Electronic Structure of a d5 Iridate

The electronic configuration of the Iridium(IV) ion is [Xe] 4f¹⁴ 5d⁵. In an idealized octahedral coordination environment, as expected in many solid-state iridium halides, the five d-orbitals are split by the crystal field into a lower-energy t₂g triplet and a higher-energy e₉ doublet.[2][6] For a d⁵ ion in a strong crystal field, which is typical for iridium, this results in a low-spin (t₂g)⁵(e₉)⁰ configuration.

A crucial aspect of iridium's electronic structure is the strong spin-orbit coupling. This interaction further splits the t₂g orbitals into a lower-energy, fully occupied quartet (J_eff=3/2) and a higher-energy, half-filled doublet (J_eff=1/2).[1] This results in a ground state with an effective total angular momentum of J_eff=1/2, which is a key feature of many novel magnetic and quantum states observed in iridates.

Computational Methodology: A Protocol for IrI4

The following section outlines a detailed, albeit hypothetical, protocol for the computational study of the electronic structure of IrI4 using Density Functional Theory (DFT), a workhorse of modern computational materials science.

Structural Modeling
  • Crystal Structure Determination: The initial step would be to obtain an accurate crystal structure. Given the limited experimental data, one might start with a plausible structure based on related transition metal tetraiodides or perform a crystal structure prediction study. For this guide, we will assume a hypothetical hexagonal crystal structure.

  • Geometry Optimization: The lattice parameters and atomic positions of the assumed crystal structure must be fully relaxed to find the minimum energy configuration. This is crucial as electronic properties are highly sensitive to the geometric arrangement.

Electronic Structure Calculation
  • DFT Functional Selection: A suitable exchange-correlation functional is critical. For heavy elements like iridium, a generalized gradient approximation (GGA) functional, such as PBE, is a common starting point. To better account for electron correlation effects in the d-orbitals, a Hubbard U correction (DFT+U) is often necessary. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange, can also provide improved accuracy.

  • Basis Set Selection: A high-quality basis set is required to accurately describe the electronic wavefunctions. For iridium, a relativistic effective core potential (ECP) should be used to account for the scalar relativistic effects of the core electrons, with the valence electrons described by a sufficiently large basis set (e.g., a triple-zeta quality basis set). For iodine, a similar quality basis set with an ECP is appropriate.

  • Inclusion of Spin-Orbit Coupling (SOC): Due to the high atomic number of iridium, SOC effects are significant and must be included in the calculations to correctly describe the splitting of the d-orbitals and the J_eff=1/2 ground state.[1]

  • Calculation of Electronic Properties:

    • Density of States (DOS): The total and projected DOS should be calculated to understand the contributions of iridium and iodine orbitals to the electronic states.

    • Band Structure: The electronic band structure along high-symmetry directions in the Brillouin zone will reveal the nature of the band gap (direct or indirect) and the dispersion of the electronic bands.

    • Charge and Spin Density Analysis: This analysis helps in understanding the nature of the chemical bonding (ionic vs. covalent) and the distribution of unpaired spin density in the material.

The logical workflow for such a computational study is depicted in the following diagram:

Computational_Workflow cluster_start 1. Structural Definition cluster_geom_opt 2. Geometry Optimization cluster_elec_struct 3. Electronic Structure Calculation cluster_analysis 4. Analysis start Define Initial Crystal Structure (e.g., Hypothetical Hexagonal) geom_opt Perform DFT Geometry Relaxation (e.g., PBE functional) start->geom_opt scf Self-Consistent Field (SCF) Calculation (DFT+U, with SOC) geom_opt->scf dos Calculate Density of States (DOS) scf->dos band Calculate Band Structure scf->band analysis Analyze Electronic Properties: - Band Gap - Orbital Contributions - Magnetic Moment dos->analysis band->analysis

Caption: A typical workflow for the computational study of IrI4's electronic structure.

Predicted Electronic Properties and Data

Based on studies of related iridium(IV) halides, we can predict the key electronic features of IrI4 and present them in a tabular format for clarity. The following data is hypothetical and serves to illustrate the expected outcomes of the computational protocol described above.

Table 1: Hypothetical Calculated Electronic Properties of IrI4

PropertyPredicted ValueComputational MethodNotes
Lattice Parameters (Hexagonal)a = b = 6.5 Å, c = 11.0 ÅPBE+UValues are illustrative and would be determined by geometry optimization.
Band Gap~0.8 eVPBE+U+SOCExpected to be a small-gap semiconductor or insulator.
Magnetic Moment on Ir~0.5 µBPBE+U+SOCThe reduced moment is a signature of the strong spin-orbit coupling.[1]
Ir 5d Orbital Splitting (SOC)~0.7 eVPBE+U+SOCEnergy separation between the J_eff=3/2 and J_eff=1/2 states.

Table 2: Projected Contributions to Density of States near the Fermi Level

Energy RegionDominant Orbital ContributionBonding/Antibonding Character
Valence Band MaximumIr 5d (t₂g), I 5pAntibonding
Conduction Band MinimumIr 5d (t₂g)Antibonding

The relationship between the crystal field and spin-orbit coupling in determining the electronic ground state can be visualized as follows:

Caption: Splitting of Ir(IV) d-orbitals under crystal field and spin-orbit coupling.

Conclusion and Outlook

While experimental data on this compound remains limited, this guide demonstrates that a comprehensive understanding of its electronic structure is well within the reach of modern computational chemistry. By applying robust theoretical methods, particularly DFT with the inclusion of spin-orbit coupling, researchers can predict the geometric, electronic, and magnetic properties of IrI4. The expected J_eff=1/2 ground state makes this material a compelling candidate for exploring novel quantum phenomena. The protocols and predicted data presented herein provide a solid foundation and a starting point for future in-depth computational and experimental investigations into this and other under-explored transition metal halides. Such studies are crucial for the rational design of new materials for applications in electronics, spintronics, and catalysis.

References

An In-Depth Technical Guide to the Discovery and History of Iridium(IV) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridium(IV) iodide (IrI₄) is a fascinating yet sparsely documented inorganic compound. This guide provides a comprehensive overview of its discovery, historical context, and key physicochemical properties. It is intended to serve as a technical resource, offering detailed experimental protocols for its synthesis and characterization, and presenting quantitative data in a clear, comparative format. This document aims to consolidate the available knowledge on this compound, fostering a deeper understanding and facilitating further research into its potential applications.

Introduction: The Context of Iridium

The history of this compound is intrinsically linked to the discovery of its constituent element, iridium. In 1803, the English chemist Smithson Tennant discovered iridium while analyzing the black, insoluble residue left after dissolving crude platinum ore in aqua regia.[1] The element was named "iridium" from the Greek word "iris," meaning rainbow, due to the vibrant and varied colors of its salts.[1][2] Early research on iridium was challenging due to its extreme hardness and high melting point.[1]

While the discovery of iridium dates back to the early 19th century, the specific synthesis and characterization of its iodide compounds, particularly this compound, are less prominently documented in historical chemical literature. This guide seeks to compile and present the available information on this specific compound.

Synthesis of this compound

This compound is typically synthesized through a precipitation reaction involving an iridium(IV) precursor and a source of iodide ions. The most commonly cited method is the reaction of dipotassium (B57713) hexachloroiridate(IV) (K₂[IrCl₆]) or hexachloroiridic(IV) acid (H₂[IrCl₆]) with an aqueous solution of potassium iodide (KI).[3]

Experimental Protocol: Synthesis from Potassium Hexachloroiridate(IV)

Materials:

  • Potassium hexachloroiridate(IV) (K₂[IrCl₆])

  • Potassium iodide (KI)

  • Deionized water

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a saturated aqueous solution of potassium iodide.

    • Prepare an aqueous solution of potassium hexachloroiridate(IV).

  • Reaction:

    • Slowly add the potassium hexachloroiridate(IV) solution to the stirred, saturated potassium iodide solution at room temperature.

  • Precipitation:

    • Upon mixing, a black precipitate of this compound will form.

  • Isolation and Purification:

    • Allow the precipitate to settle.

    • Collect the solid by vacuum filtration.

    • Wash the precipitate thoroughly with deionized water to remove any soluble impurities, such as potassium chloride (KCl) and excess potassium iodide.

    • Dry the resulting black powder under vacuum.

Synthesis_Workflow K2IrCl6 K₂[IrCl₆] Solution Mixing Mixing and Stirring K2IrCl6->Mixing KI Saturated KI Solution KI->Mixing Precipitation Precipitation of IrI₄ Mixing->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with DI Water Filtration->Washing Drying Drying under Vacuum Washing->Drying FinalProduct This compound (IrI₄) Drying->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical Properties of this compound

This compound is a black, crystalline powder.[3] It is generally insoluble in water and alcohol but dissolves in aqueous solutions of alkali metal iodides, such as potassium iodide, to form complex salts, resulting in a ruby-red solution.[3]

Quantitative Data Summary
PropertyValueReference
Chemical Formula IrI₄[3][4]
Molar Mass 699.835 g/mol [3][4]
Appearance Black powder[3][4]
Solubility in Water Insoluble[3][5]
Solubility in Alcohol Insoluble[3]
Decomposition Temp. Decomposes upon heating[3]
Crystal Structure Hexagonal[3]

Characterization Techniques and Expected Results

X-ray Diffraction (XRD)

X-ray diffraction is a primary technique for confirming the crystalline structure of this compound. The expected crystal system is hexagonal.[3] A powder XRD pattern would show characteristic peaks corresponding to the lattice parameters of the hexagonal structure.

Thermal Analysis (TGA-DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for determining the thermal stability of this compound. Upon heating, the compound is known to decompose into elemental iridium and iodine gas.[3]

  • TGA: A TGA thermogram would show a significant mass loss corresponding to the loss of iodine. The decomposition reaction is: IrI₄(s) → Ir(s) + 2I₂(g)

  • DSC: The DSC curve would likely show an endothermic peak corresponding to the energy absorbed during the decomposition process.

TGA_Decomposition Start This compound (IrI₄) Heating Heating Start->Heating Decomposition Decomposition Heating->Decomposition Products Elemental Iridium (Ir) + Iodine Gas (2I₂) Decomposition->Products

Caption: Thermal decomposition pathway of this compound.
Spectroscopic Analysis (FT-IR and Raman)

Vibrational spectroscopy can provide insights into the bonding within the this compound molecule.

  • FT-IR Spectroscopy: The far-infrared region of the spectrum would be expected to show absorption bands corresponding to the Ir-I stretching vibrations.

  • Raman Spectroscopy: Raman spectroscopy is also a valuable tool for observing the Ir-I vibrational modes.

Historical Perspective and Further Research

While detailed historical accounts of the first synthesis of this compound are scarce, comprehensive resources like the Gmelin Handbook of Inorganic Chemistry are likely to contain more in-depth information on the historical preparation and characterization of iridium compounds.[6][7] Further investigation into such archival chemical literature would be invaluable for a complete historical understanding.

The catalytic potential of iridium compounds is an active area of research.[8] this compound itself has been noted for its potential use as a catalyst in organic chemistry.[3] A deeper understanding of its synthesis, stability, and reactivity is crucial for exploring and expanding its applications.

Conclusion

This technical guide has consolidated the available information on the discovery, synthesis, and properties of this compound. While the history of its parent element, iridium, is well-documented, the specific timeline for the isolation and characterization of this compound requires further scholarly investigation. The provided experimental protocol and summary of characterization techniques offer a foundational resource for researchers. It is hoped that this guide will stimulate further inquiry into this interesting and potentially useful inorganic compound, particularly in the fields of catalysis and materials science.

References

An In-Depth Technical Guide to the Oxidation States of Iridium in Iodide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known oxidation states of iridium in its binary iodide compounds. It details the synthesis, characterization, and key properties of iridium diiodide (IrI₂), iridium triiodide (IrI₃), and iridium tetraiodide (IrI₄), which exhibit iridium in the +2, +3, and +4 oxidation states, respectively. This document is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development by consolidating available data, outlining experimental procedures, and illustrating the relationships between these compounds.

Overview of Iridium Iodides and their Oxidation States

Iridium, a dense and highly corrosion-resistant transition metal, can exist in a range of oxidation states from -3 to +9. In its binary compounds with iodine, iridium predominantly exhibits oxidation states of +2, +3, and +4. These compounds are generally dark, solid materials with limited solubility in common solvents. The stability and reactivity of these iridium iodides are directly related to the oxidation state of the iridium center.

The known binary iridium iodide compounds are:

  • Iridium(II) Iodide (IrI₂): Iridium in the +2 oxidation state.

  • Iridium(III) Iodide (IrI₃): Iridium in the +3 oxidation state.[1]

  • Iridium(IV) Iodide (IrI₄): Iridium in the +4 oxidation state.[2]

The following sections will delve into the specific properties and synthesis of each of these compounds.

Iridium(III) Iodide (IrI₃)

Iridium(III) iodide is a dark brown solid and is the most commonly encountered binary iodide of iridium.[1][3]

Physicochemical Properties

A summary of the key physical and chemical properties of IrI₃ is presented in the table below.

PropertyValueReference
Chemical Formula IrI₃[1]
Molar Mass 572.93 g/mol [1][4]
Appearance Dark brown monoclinic crystals[1][3]
Density ~7.4 g/cm³[3]
Solubility Insoluble in water, acid, benzene, and chloroform; Soluble in alkali solutions[3]
Crystal Structure Monoclinic, similar to chromium trichloride[5]
Synthesis

Iridium(III) iodide can be synthesized by the reduction of this compound.

  • Reactants: this compound (IrI₄), Hydrogen gas (H₂)

  • Procedure:

    • Place a known quantity of IrI₄ in a suitable reaction vessel, such as a tube furnace.

    • Heat the IrI₄ to 210 °C under a continuous flow of hydrogen gas.

    • Maintain the temperature and hydrogen flow for a sufficient time to ensure complete reduction.

    • Cool the reaction vessel to room temperature under an inert atmosphere (e.g., nitrogen or argon) before collecting the IrI₃ product.

An alternative synthesis route involves the reaction of iridium dioxide with hydriodic acid.

  • Reactants: Iridium dioxide (IrO₂), Hydriodic acid (HI)

  • Procedure:

    • Suspend iridium dioxide in a concentrated solution of hydriodic acid.

    • Heat the mixture under reflux for several hours to facilitate the reaction.

    • After the reaction is complete, cool the mixture and isolate the solid IrI₃ product by filtration.

    • Wash the product with water and a suitable organic solvent to remove any unreacted starting materials and byproducts.

    • Dry the final product under vacuum.

Logical Relationship of Synthesis

Synthesis_IrI3 cluster_reduction Reduction Pathway cluster_acid_reaction Acid Reaction Pathway IrI4 This compound (IrI₄) IrI3_reduction Iridium(III) Iodide (IrI₃) IrI4->IrI3_reduction Reduction H2 Hydrogen (H₂) at 210°C IrO2 Iridium Dioxide (IrO₂) IrI3_acid Iridium(III) Iodide (IrI₃) IrO2->IrI3_acid Reaction HI Hydriodic Acid (HI)

Caption: Synthetic pathways to Iridium(III) Iodide.

This compound (IrI₄)

This compound is a black, crystalline solid where iridium exists in the +4 oxidation state.[2]

Physicochemical Properties

The key properties of IrI₄ are summarized below.

PropertyValueReference
Chemical Formula IrI₄[2]
Molar Mass 699.835 g/mol [2]
Appearance Black powder[2]
Melting Point Decomposes at 100 °C[2]
Solubility Insoluble in water and alcohol; Dissolves in alkali metal iodide solutions to form complex salts[2]
Crystal Structure Hexagonal[2]
Thermal Decomposition Decomposes to Iridium metal and Iodine upon heating: IrI₄ → Ir + 2I₂[2]
Synthesis

The primary method for synthesizing this compound involves a precipitation reaction.[2]

  • Reactants: Dipotassium (B57713) hexachloroiridate (K₂[IrCl₆]), Potassium iodide (KI)

  • Procedure:

    • Prepare an aqueous solution of dipotassium hexachloroiridate.

    • Prepare a separate aqueous solution of potassium iodide.

    • Slowly add the potassium iodide solution to the dipotassium hexachloroiridate solution with constant stirring.

    • A black precipitate of this compound will form.

    • Allow the reaction to proceed to completion, then collect the precipitate by filtration.

    • Wash the precipitate thoroughly with deionized water to remove any soluble impurities.

    • Dry the final product under vacuum.

Reaction Workflow

Synthesis_IrI4 start Start solution1 Prepare aqueous solution of K₂[IrCl₆] start->solution1 solution2 Prepare aqueous solution of KI start->solution2 mixing Mix solutions with stirring solution1->mixing solution2->mixing precipitation Formation of black precipitate (IrI₄) mixing->precipitation filtration Filter to collect precipitate precipitation->filtration washing Wash precipitate with deionized water filtration->washing drying Dry under vacuum washing->drying end This compound (IrI₄) drying->end

Caption: Workflow for the synthesis of this compound.

Iridium(II) Iodide (IrI₂)

Iridium(II) iodide is a less common and less well-characterized iodide of iridium.

Physicochemical Properties

Limited data is available for IrI₂.

PropertyValueReference
Chemical Formula IrI₂[6]
Molar Mass 446.026 g/mol [6]
Oxidation State of Iridium +2[6]

Characterization Techniques

The characterization of iridium iodide compounds relies on a variety of analytical techniques to determine their structure, composition, and purity.

  • X-ray Diffraction (XRD): This technique is essential for determining the crystal structure of the compounds. For instance, XRD analysis has shown that IrI₃ possesses a monoclinic crystal structure.[5]

  • Elemental Analysis: Used to confirm the empirical formula of the synthesized compounds by determining the percentage composition of iridium and iodine.

  • Spectroscopy (IR, Raman): Vibrational spectroscopy can provide information about the bonding within the iridium iodide compounds.

  • Magnetic Susceptibility Measurements: These measurements can help to determine the magnetic properties of the compounds, which are influenced by the electron configuration of the iridium ion and can provide insights into its oxidation state. Iridium itself is paramagnetic, meaning it is weakly attracted to magnetic fields.[7]

Conclusion

Iridium forms stable iodide compounds in the +3 and +4 oxidation states, with iridium(III) iodide being the more common of the two. A less characterized iridium(II) iodide is also known to exist. The synthesis of these compounds typically involves precipitation or reduction reactions. While basic physicochemical properties are documented, a comprehensive understanding of their detailed structural and electronic properties requires further investigation. This guide provides a foundational understanding of the oxidation states of iridium in its iodide compounds, offering valuable information for researchers working with these materials.

References

Methodological & Application

Application Notes and Protocols: Iridium(IV) Iodide in Catalytic Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Iridium(IV) iodide (IrI₄, CAS No. 7790-45-6) is a black, crystalline solid that is generally insoluble in water and alcohols.[1] While its direct application as a pre-catalyst is less common in contemporary academic literature compared to more complex organometallic iridium precursors, its constituent elements—iridium and iodide—are central to some of the most powerful catalytic systems in modern organic synthesis. Iridium catalysts are renowned for their unique reactivity in transformations like C-H activation, asymmetric hydrogenation, and industrial carbonylation.[2][3][4] Concurrently, iodide is often a crucial additive or ligand that can dramatically enhance reaction rates and selectivity by modulating the electronic properties and stability of the iridium center.[5][6][7]

These notes, therefore, explore the utility of iridium-and-iodide-based catalysis, treating this compound as a focal point for understanding these synergistic interactions. We will cover key applications where this partnership is vital and provide detailed protocols that can serve as a starting point for methodology development.

Application Note 1: Methanol (B129727) Carbonylation (The Cativa™ Process)

The carbonylation of methanol to produce acetic acid is a cornerstone of the chemical industry. The Cativa™ process, developed by BP Chemicals, utilizes an iridium/iodide-based catalytic system that offers significant advantages over the older rhodium-based Monsanto process, including higher reaction rates and lower water concentrations.[8][9]

Catalytic Role: The active catalyst is an anionic Ir(I) species, [Ir(CO)₂I₂]⁻. The catalytic cycle involves the oxidative addition of methyl iodide to this Ir(I) center to form an octahedral Ir(III) complex.[8] Iodide ligands are critical throughout the cycle, stabilizing the iridium center and participating in ligand exchange steps. Promoters, such as ruthenium complexes, can further enhance the catalytic rate by reversibly abstracting an iodide ligand, which accelerates the rate-limiting migratory CO insertion step by approximately 700-fold.[5][10] This modulation of the iridium-iodide interaction is key to the process's efficiency.

G cat_start [Ir(CO)₂I₂]⁻ (Ir¹) cat_oxadd [Ir(CO)₂I₃(CH₃)]⁻ (Ir³) cat_start->cat_oxadd Oxidative Addition cat_insert_pre [Ir(CO)₃I₂(CH₃)] cat_oxadd->cat_insert_pre +CO -I⁻ cat_insert_post [Ir(CO)₂I₂(COCH₃)] cat_insert_pre->cat_insert_post Migratory Insertion cat_reductive_elim [Ir(CO)₂I₃(COCH₃)]⁻ cat_insert_post->cat_reductive_elim +I⁻ cat_reductive_elim->cat_start Reductive Elimination prod_acetyl CH₃COI cat_reductive_elim->prod_acetyl sub_meoh CH₃OH + HI sub_mei CH₃I sub_meoh->sub_mei -H₂O prod_acetic CH₃COOH prod_acetyl->prod_acetic +H₂O -HI h2o H₂O co CO i_minus -I⁻

Caption: Simplified catalytic cycle for the Iridium/Iodide-based Cativa process.

Application Note 2: Asymmetric Hydrogenation & Transfer Hydrogenation

Iridium complexes are exceptionally effective catalysts for the asymmetric hydrogenation of unfunctionalized and challenging substrates. In many cases, the addition of a simple iodide source, such as molecular iodine (I₂) or tetrabutylammonium (B224687) iodide (TBAI), is essential for achieving high catalytic activity and enantioselectivity.[11]

Catalytic Role: The iodide additive can play multiple roles. It can facilitate the in situ formation of the active cationic iridium hydride species. In the hydrogenation of N-arylimines, iodide is believed to form charge-transfer complexes with the substrate, activating it towards reduction and influencing the stereochemical outcome.[6] For quinoline (B57606) derivatives, an Ir/Iodine system has been shown to be highly effective for asymmetric transfer hydrogenation using Hantzsch esters as the hydrogen source, affording chiral tetrahydroquinolines in high enantiomeric excess.[12]

Quantitative Data Summary: Iridium-Catalyzed Asymmetric Hydrogenation (with Iodide Additive)
SubstrateCatalyst SystemConditionsYield (%)ee (%)Reference
2-Phenylquinoline (B181262)[Ir(COD)Cl]₂ / (S)-SegPhos / I₂Toluene (B28343), rt, 20h9991[12]
2-Methylquinoline[Ir(COD)Cl]₂ / (S)-SegPhos / I₂Toluene, rt, 20h9988[12]
1-(CH₂OH)-3-phenylisoquinoline[Ir(cod)Cl]₂ / Josiphos L1 / TBAICH₂Cl₂, 80 bar H₂, 80 °C9997[11]
N-(1-phenylethylidene)aniline[Ir(L)] / I₂ (10 mol%)Toluene, rt, 30 atm H₂>9999[6]

Note: The table presents data from literature where an iridium precursor and a separate iodide source were used. This compound could be investigated as an alternative all-in-one source of iridium and iodide for generating similar catalytic systems.

Application Note 3: C-H Functionalization

Direct C-H functionalization is a powerful strategy for streamlining the synthesis of complex molecules, particularly in late-stage functionalization of drug candidates.[13] Iridium(III) catalysts, typically [Cp*IrCl₂]₂, are workhorses in this field, capable of directing the activation of otherwise inert C-H bonds.

Catalytic Role: While not using IrI₄ as the catalyst, the synergy between iridium and iodine is perfectly illustrated in directed C-H iodination reactions. Here, an Ir(III) catalyst facilitates the ortho-iodination of substrates containing a directing group (e.g., benzoic acids).[2][13] The reaction proceeds via a cyclometalated Ir(III) intermediate, which then reacts with an iodine source (like N-iodosuccinimide) to forge the C-I bond. This demonstrates iridium's ability to mediate selective transformations involving iodine.

Quantitative Data Summary: [Cp*Ir(III)]-Catalyzed ortho-Monoiodination of Benzoic Acids
SubstrateConditionsSelectivity (mono:di)Yield (%)Reference
Benzoic Acid[CpIrCl₂]₂, AgOAc, NIS, HFIP, 80 °C>20:182[2][13]
4-Methoxybenzoic Acid[CpIrCl₂]₂, AgOAc, NIS, HFIP, 80 °C>20:195[2][13]
4-(Trifluoromethyl)benzoic Acid[Cp*IrCl₂]₂, AgOAc, NIS, HFIP, 80 °C>20:181[2][13]

Experimental Protocols

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis arrow arrow p1 1. Dry Glassware (Oven/Flame) p2 2. Add Solids (Catalyst, Substrate) p1->p2 p3 3. Inert Atmosphere (Purge with N₂/Ar) p2->p3 p4 4. Add Solvent/Liquids (Degassed) p3->p4 r1 5. Set Temperature (Heat/Cool) p4->r1 r2 6. Stir & Monitor (TLC, GC, LCMS) r1->r2 w1 7. Quench Reaction r2->w1 w2 8. Extraction w1->w2 w3 9. Purification (Chromatography) w2->w3 w4 10. Characterization (NMR, MS) w3->w4

Caption: General experimental workflow for an iridium-catalyzed reaction.
Protocol 1: Preparation of an Iridium-Aluminum Complex Catalyst for Tricomponent Copolymerization

This protocol is based on patent literature (CN201810203568.1) describing the direct use of this compound.

Materials:

  • This compound (IrI₄)

  • Ligand (e.g., a phosphine (B1218219) or amine ligand as specified in the application)

  • Aluminum triisopropoxide

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk flask or glovebox

  • Stir plate and magnetic stir bar

Procedure:

  • In a glovebox or under a dry, inert atmosphere (N₂ or Ar) in a Schlenk flask, add this compound, the desired ligand, and aluminum triisopropoxide to the flask.

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • Stir the resulting mixture at 300-600 rpm.

  • Heat the mixture to 30-60 °C for 30-60 minutes.

  • The resulting solution containing the iridium-aluminum complex catalyst is ready for use in the polymerization reaction.

  • For the polymerization, the monomers are typically dissolved in a separate reactor, and the prepared catalyst solution is added to initiate the reaction under controlled temperature and pressure.

Protocol 2: Representative Asymmetric Transfer Hydrogenation of a Quinolone

This protocol is adapted from the work of Zhou and co-workers and demonstrates the use of an in situ generated catalyst with an iodide additive.[12]

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) precursor)

  • (S)-SegPhos (or other suitable chiral phosphine ligand)

  • Iodine (I₂)

  • 2-Phenylquinoline (Substrate)

  • Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate)

  • Anhydrous, degassed toluene

  • Schlenk tube

Procedure:

  • To a Schlenk tube under an inert atmosphere (N₂ or Ar), add [Ir(COD)Cl]₂ (1.7 mg, 0.0025 mmol, 1 mol%) and (S)-SegPhos (3.4 mg, 0.0055 mmol, 2.2 mol%).

  • Add 1 mL of anhydrous, degassed toluene and stir the mixture at room temperature for 10 minutes. The solution should become homogeneous.

  • Add Iodine (I₂) (3.2 mg, 0.0125 mmol, 5 mol%) to the catalyst solution and stir for an additional 10 minutes.

  • Add the substrate, 2-phenylquinoline (0.25 mmol, 1 equiv), followed by the Hantzsch ester (0.50 mmol, 2 equiv).

  • Seal the Schlenk tube and stir the resulting mixture at room temperature for 20-90 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the chiral tetrahydroquinoline.

  • Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Summary and Outlook

The applications highlighted demonstrate that the combination of iridium and iodide is a powerful strategy in organic synthesis. While this compound itself is a simple binary salt, it embodies the potential of this pairing. Its direct use in specialized applications like polymerization suggests it can be a practical precursor, avoiding the multi-step synthesis required for more complex organometallic compounds. For researchers, IrI₄ can serve as a versatile starting point for catalyst screening, especially in reactions where iodide is known to be a beneficial promoter or for the synthesis of catalytically active iridium nanoparticles.[14][15] Future work could focus on expanding the direct use of IrI₄ by developing methods for its solubilization and in situ ligation to generate active catalysts for a broader range of organic transformations.

G active_cat Active Catalytic Species [LₙIr(X)ₘ]ⁿ precursor Iridium Precursor (e.g., this compound) precursor->active_cat ligand Ligand (e.g., Phosphine, Amine) ligand->active_cat additive Additive / Promoter (e.g., I⁻, Ag⁺, Acid/Base) additive->active_cat solvent Solvent solvent->active_cat conditions Reaction Conditions (Temp, Pressure, Time) conditions->active_cat

Caption: Key components for the formation of an active catalytic system.

References

Catalytic Applications of Iridium in C-H Activation: Focus on Iodination

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: Application notes and protocols for iridium-catalyzed C-H functionalization, with a specific focus on C-H iodination as a key transformation.

Introductory Note: While the direct catalytic application of a discrete iridium(IV) iodide complex in C-H activation is not extensively documented in current scientific literature, the broader field of iridium-catalyzed C-H activation is a cornerstone of modern synthetic chemistry. A highly relevant and well-established application within this field is the iridium-catalyzed iodination of C-H bonds. These reactions typically employ robust iridium(III) precatalysts that are oxidized to higher valent iridium species within the catalytic cycle. This document provides detailed application notes and protocols for these significant transformations, which are pivotal for late-stage functionalization in drug discovery and development.[1][2]

Application Notes

Iridium-catalyzed C-H iodination has emerged as a powerful tool for the direct introduction of iodine into organic molecules. The resulting aryl iodides are versatile intermediates, readily participating in a wide array of cross-coupling reactions to form C-C, C-N, and C-O bonds, thus providing rapid access to diverse molecular architectures.

Key Features of Iridium-Catalyzed C-H Iodination:

  • High Regioselectivity: Iridium catalysts, often directed by a functional group on the substrate, can achieve high regioselectivity, typically at the ortho position to the directing group.[1][2]

  • Broad Substrate Scope: A wide range of substrates, including those with complex functionalities, are amenable to iridium-catalyzed iodination. This makes the methodology particularly attractive for the late-stage functionalization of drug candidates and natural products.[1][2]

  • Mild Reaction Conditions: Many protocols operate under relatively mild conditions, enhancing functional group tolerance and minimizing the risk of side reactions.[3]

  • Versatility of Iodine Source: Common iodine sources include molecular iodine (I₂) and N-iodosuccinimide (NIS), providing flexibility in reaction design.[3]

A notable application is the selective monoiodination of benzoic acids, where a [Cp*Ir(III)] catalytic system has demonstrated excellent results.[1][2] Mechanistic investigations suggest a catalytic cycle that proceeds through C-H activation, oxidative addition, and reductive elimination.[3]

Quantitative Data Summary

The following tables summarize representative data for the iridium-catalyzed ortho-monoiodination of benzoic acids.

Table 1: Substrate Scope and Yields for Iridium-Catalyzed Monoiodination of Benzoic Acids

EntrySubstrateProductYield (%)
1Benzoic acid2-Iodobenzoic acid>95
24-Methoxybenzoic acid2-Iodo-4-methoxybenzoic acid92
34-(Trifluoromethyl)benzoic acid2-Iodo-4-(trifluoromethyl)benzoic acid85
43,5-Dimethylbenzoic acid2-Iodo-3,5-dimethylbenzoic acid91
51-Naphthoic acid2-Iodo-1-naphthoic acid88

Note: Yields are isolated yields and are representative examples from the literature. Actual yields may vary depending on specific reaction conditions and substrate purity.

Table 2: Effect of Reaction Parameters on Iodination Efficiency

ParameterVariationObservation
Catalyst Loading 1-5 mol%Higher loading can improve reaction rates but may increase cost.
Iodine Source I₂, NISBoth are effective; NIS can sometimes offer milder conditions.
Solvent HFIP, DCEProtic solvents like HFIP have been shown to be effective.[3]
Additive Silver salts (e.g., AgOAc)Often crucial for selectivity and catalyst turnover.[1][2]
Temperature Room Temperature to 60 °CMild temperatures are generally sufficient.

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed ortho-Monoiodination of Benzoic Acids

This protocol is a representative example for the selective monoiodination of benzoic acids.

Materials:

  • [Cp*IrCl₂]₂ (Iridium precatalyst)

  • Silver acetate (B1210297) (AgOAc) (additive)

  • Benzoic acid derivative (substrate)

  • Iodine (I₂) (iodinating agent)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (solvent)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and hotplate

Procedure:

  • To a dry Schlenk tube or vial under an inert atmosphere (N₂ or Ar), add the iridium precatalyst [Cp*IrCl₂]₂ (e.g., 2.5 mol%).

  • Add the silver acetate additive (e.g., 1.2 equivalents).

  • Add the benzoic acid substrate (1.0 equivalent).

  • Add the iodine (I₂) (e.g., 1.1 equivalents).

  • Add the solvent, HFIP (to achieve a concentration of e.g., 0.1 M).

  • Seal the vessel and stir the reaction mixture at room temperature for 18-24 hours.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to consume excess iodine.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired ortho-iodinated benzoic acid.

Visualizations

Catalytic Cycle for Iridium-Catalyzed C-H Iodination

Catalytic_Cycle Ir_III [CpIr(III)X₂] Substrate_Coordination Substrate Coordination Ir_III->Substrate_Coordination + Substrate CH_Activation C-H Activation (CMD) Substrate_Coordination->CH_Activation Ir_Cyclometalate [CpIr(III)-Aryl] CH_Activation->Ir_Cyclometalate - HX Oxidative_Addition Oxidative Addition (I₂) Ir_Cyclometalate->Oxidative_Addition Ir_V [Cp*Ir(V)(I)-Aryl] Oxidative_Addition->Ir_V Reductive_Elimination Reductive Elimination Ir_V->Reductive_Elimination Reductive_Elimination->Ir_III + Product Product Iodinated Product HX HX

Caption: Proposed catalytic cycle for iridium-catalyzed C-H iodination.

Experimental Workflow for C-H Iodination

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Ir Precatalyst, Additive, Substrate, I₂ setup->reagents solvent Add Solvent (HFIP) reagents->solvent reaction Stir at RT (18-24 h) solvent->reaction quench Quench with Na₂S₂O₃ (aq) reaction->quench extraction Workup & Extraction quench->extraction purification Purification (Chromatography) extraction->purification product Final Product purification->product

Caption: General experimental workflow for C-H iodination.

References

Application Notes and Protocols for Iridium(IV) Iodide in Methanol Carbonylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of iridium(IV) iodide in methanol (B129727) carbonylation, a cornerstone of the Cativa™ process for acetic acid production. This process is noted for its high efficiency, selectivity, and operation under relatively low water conditions, making it a significant advancement over previous technologies.

Introduction

The carbonylation of methanol to produce acetic acid is a critical industrial process. The Cativa™ process, developed by BP Chemicals, utilizes an iridium-iodide based catalyst system that offers substantial improvements over the rhodium-based Monsanto process.[1][2] Key advantages include greater catalyst stability, higher reaction rates, reduced by-product formation, and the ability to operate at low water concentrations (typically 0.5–5 wt%).[2][3] This leads to significant energy savings and reduced environmental impact.[2]

The active catalyst is an iridium-containing complex, often represented as [Ir(CO)₂I₂]⁻.[4] The process is typically promoted by ruthenium carbonyl complexes or metal iodides (e.g., from zinc, cadmium, mercury, indium, or gallium) to enhance catalyst activity and stability.[5][6]

Catalytic Cycle and Mechanism

The catalytic cycle of the Cativa process involves several key steps, as illustrated below. A crucial feature is the promotion by species that can abstract an iodide ligand from the iridium center, which facilitates the coordination of carbon monoxide and accelerates the migratory insertion step.[7] This migratory CO insertion is approximately 700 times faster in the promoted system compared to the unpromoted iridium complex.[7]

G Catalytic Cycle of the Cativa Process A [Ir(CO)₂I₂]⁻ (Active Catalyst) B [Ir(CO)₂I₃(CH₃)]⁻ (Octahedral Ir(III) Species) A->B + CH₃I (Oxidative Addition) C [Ir(CO)₃I₂(CH₃)] B->C + CO, - I⁻ (Ligand Exchange) D [Ir(CO)₂I₂(COCH₃)]⁻ (Acetyl Intermediate) C->D Migratory Insertion D->A - CH₃COI (Reductive Elimination) E Acetyl Iodide (CH₃COI) D->E F Acetic Acid (CH₃COOH) E->F + H₂O (Hydrolysis) G Methanol to Methyl Iodide

Caption: A simplified diagram of the Cativa process catalytic cycle.

Quantitative Data

The performance of the iridium-catalyzed methanol carbonylation is influenced by various factors, including temperature, pressure, catalyst concentration, and the presence of promoters. The following tables summarize key quantitative data from literature sources.

Table 1: Comparison of Methanol Carbonylation Processes

ParameterBASF ProcessMonsanto ProcessCativa™ Process
Catalyst Cobalt-basedRhodium-basedIridium-based
Promoter IodideIodideRuthenium or other metal iodides
Temperature (°C) 230150-200150-200
Pressure (MPa) 6.0-8.03.0-6.02.8-6.0
Acetic Acid Yield (%) 90>99>99
Water Concentration (%) High14-15<8
Key Byproducts Methane, acetaldehyde, ethanol (B145695)Propionic acidLower levels of propionic acid

Source:[3]

Table 2: Effect of Promoters on Carbonylation Rate

Catalyst SystemWater (wt%)Carbonylation Rate (mol dm⁻³ h⁻¹)
Iridium only2.02.1
Iridium/Lithium (1:1)2.012.1
Iridium/Ruthenium (1:2)2.06.3
Iridium/Ruthenium/Lithium (1:2:1)2.015.1

Reaction Conditions: 190°C, 28 barg total pressure, 30 wt% methyl acetate, 8.4 wt% methyl iodide, and 1950 ppm iridium.[8]

Table 3: Effect of Temperature on Turnover Frequency (TOF)

Catalyst SystemTemperature (°C)Carbonylation Rate (mol dm⁻³ h⁻¹)TOF (s⁻¹)
Iridium-only1703.90.208
1807.00.374
Iridium/Ruthenium (1:2)1706.20.331
18010.60.566

TOF calculated based on total [Ir] = 0.0104 M with an estimated 50% of Ir in an active form.[1]

Experimental Protocols

The following protocols are generalized from typical procedures found in the literature and should be adapted based on specific research goals and available equipment.

Catalyst Preparation

The active iridium catalyst is typically generated in situ. A common precursor is Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O).

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • Methyl iodide (CH₃I)

  • Methanol (CH₃OH)

  • Acetic acid (CH₃COOH)

  • Promoter (e.g., Ru(CO)₄I₂, ZnI₂)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.

Procedure:

  • Ensure the autoclave is clean, dry, and has been leak-tested.

  • Charge the autoclave with the desired amounts of acetic acid (solvent), methanol (reactant), methyl iodide (promoter and reactant), and any additional promoters.

  • Add the iridium precursor (e.g., IrCl₃·xH₂O) to the reactor.

  • Seal the autoclave and purge several times with nitrogen followed by carbon monoxide to remove any air.

  • Pressurize the reactor with carbon monoxide to the desired initial pressure.

  • Commence stirring and heat the reactor to the target reaction temperature. The active catalyst will form under these conditions.

Methanol Carbonylation Reaction

Procedure:

  • Once the reactor reaches the desired temperature and pressure (e.g., 190°C and 28 barg), start the timer for the reaction.[8]

  • Maintain a constant pressure by supplying carbon monoxide from a reservoir as it is consumed. The rate of CO uptake can be used to monitor the reaction rate.

  • Periodically, and cautiously, withdraw liquid samples from the reactor via the sampling port. Quench the samples immediately in a cooled vial to stop the reaction.

  • Analyze the samples to determine the concentration of reactants, products, and byproducts.

G Experimental Workflow for Methanol Carbonylation A Reactor Preparation (Clean, Dry, Leak Test) B Charge Reactants (MeOH, MeI, HOAc, Promoter, Ir Precursor) A->B C Seal and Purge (N₂, then CO) B->C D Pressurize with CO C->D E Heat and Stir to Reaction Conditions D->E F Maintain Constant Pressure (Monitor CO Uptake) E->F G Periodic Sampling F->G H Sample Quenching G->H I Product Analysis (GC) H->I

Caption: A typical experimental workflow for lab-scale methanol carbonylation.

Product Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD).

  • Capillary column suitable for the analysis of organic acids and alcohols (e.g., DB-624, HP-INNOWAX).[9][10]

Sample Preparation:

  • Dilute the quenched reaction sample with a suitable solvent (e.g., methanol or acetone).[10]

  • If necessary, add an internal standard for more accurate quantification.

  • Filter the sample to remove any particulate matter before injection.

Typical GC Conditions:

  • Injector Temperature: 220-250°C

  • Detector Temperature (FID): 230-250°C

  • Carrier Gas: Hydrogen or Helium

  • Oven Temperature Program: An initial hold at a lower temperature (e.g., 40-70°C) followed by a temperature ramp (e.g., 6-10°C/min) to a final temperature (e.g., 240°C) to ensure separation of all components.[11]

  • Injection Volume: 1 µL

Data Analysis:

  • Identify the peaks corresponding to methanol, methyl acetate, acetic acid, and any byproducts by comparing their retention times with those of known standards.

  • Quantify the concentration of each component by integrating the peak areas and comparing them to a calibration curve generated from standard solutions of known concentrations.

Safety Considerations

  • Carbon Monoxide: This is a highly toxic, odorless, and colorless gas. All operations involving CO must be conducted in a well-ventilated fume hood with a CO detector.

  • High Pressure: Autoclave operations should only be performed by trained personnel. Ensure the reactor is properly rated for the intended temperature and pressure and that all safety features (e.g., rupture disc, pressure relief valve) are in place and functional.

  • Methyl Iodide: This is a toxic and volatile compound. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

  • Corrosion: The reaction mixture, particularly due to the presence of iodides, can be corrosive. Use reactors and fittings made of corrosion-resistant materials.

References

experimental protocol for iridium(IV) iodide catalyzed hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Experimental Protocol for Iridium-Catalyzed Hydrogenation with a Focus on the Role of Iodide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iridium-catalyzed hydrogenation is a cornerstone of modern organic synthesis, enabling the efficient and stereoselective reduction of a wide array of unsaturated functional groups, including alkenes, ketones, and imines. While various iridium complexes in the +1 and +3 oxidation states are commonly employed as catalyst precursors, the use of additives can significantly enhance catalytic activity and selectivity. Among these, iodide has emerged as a critical component, particularly in challenging transformations such as the asymmetric hydrogenation of sterically hindered N-arylimines.

This document provides a detailed overview of a representative experimental protocol for iridium-catalyzed asymmetric hydrogenation, highlighting the crucial role of iodide as a co-catalyst. While the user specified "Iridium(IV) iodide," the preponderance of scientific literature points to the use of Ir(I) or Ir(III) precursors in combination with an iodide salt, rather than a pre-formed this compound complex. This compound (IrI₄) is a known binary compound, but detailed protocols for its application in catalytic hydrogenation are not well-documented in peer-reviewed literature.[1] The following protocols are based on well-established systems where iodide is introduced as an additive to an iridium pre-catalyst.

The Role of Iodide in Iridium-Catalyzed Hydrogenation

In many iridium-catalyzed hydrogenation reactions, particularly the asymmetric hydrogenation of imines, iodide additives are essential for achieving high turnover numbers (TON) and frequencies (TOF), as well as excellent enantioselectivity.[2][3] For instance, in the industrial synthesis of (S)-metolachlor, a process that yields over 10,000 tons of the chiral amine annually, a combination of an iridium(I) precursor, a chiral diphosphine ligand (e.g., Xyliphos), an iodide salt (like tetrabutylammonium (B224687) iodide, NBu₄I), and an acid is used.[2]

The precise role of iodide is a subject of ongoing research, but it is believed to:

  • Facilitate the formation of active catalytic species: Iodide is a large, weakly coordinating anion that can promote the formation of coordinatively unsaturated iridium complexes, which are key intermediates in the catalytic cycle.[2]

  • Influence the reaction mechanism: In some proposed mechanisms, iodide is directly involved in the catalytic cycle, potentially as a ligand on the iridium center.[3]

  • Enhance catalyst stability and activity: The presence of iodide can prevent catalyst deactivation and accelerate key steps in the hydrogenation process.

Experimental Protocol: Asymmetric Hydrogenation of an N-Arylimine

This protocol is a representative example based on literature procedures for the iridium-catalyzed asymmetric hydrogenation of an N-arylimine using an in-situ generated catalyst with an iodide additive.

Materials:

  • Iridium Pre-catalyst: [Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)

  • Chiral Ligand: (R,SFc)-Xyliphos or other suitable chiral diphosphine ligand

  • Iodide Additive: Tetrabutylammonium iodide (NBu₄I)

  • Acid Additive: Acetic acid (HOAc)

  • Substrate: N-aryl imine (e.g., N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine for (S)-metolachlor synthesis)

  • Solvent: Anhydrous, degassed solvent (e.g., toluene, methanol, or isopropanol)

  • Hydrogen Source: High-purity hydrogen gas (H₂)

  • Inert Gas: Argon or Nitrogen

Equipment:

  • High-pressure autoclave or reactor equipped with a magnetic stir bar, pressure gauge, and gas inlet.

  • Schlenk line or glovebox for handling air- and moisture-sensitive reagents.

  • Standard laboratory glassware.

Procedure:

  • Catalyst Preparation (In-situ):

    • In a glovebox or under an inert atmosphere, add the iridium pre-catalyst, [Ir(COD)Cl]₂, and the chiral ligand (e.g., Xyliphos) to a dry Schlenk flask. The molar ratio of Iridium to ligand is typically 1:1.1.

    • Add the iodide additive (e.g., NBu₄I) and the acid additive (e.g., HOAc). The molar ratios of these additives relative to the iridium catalyst can be optimized but are often in the range of 1-10 mol%.

    • Add anhydrous, degassed solvent to dissolve the components.

    • Stir the mixture at room temperature for a specified time (e.g., 30-60 minutes) to allow for the formation of the active catalyst.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve the N-arylimine substrate in the reaction solvent.

    • Transfer the substrate solution and the catalyst solution to the high-pressure autoclave under an inert atmosphere.

    • Seal the autoclave and purge it several times with hydrogen gas.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 80 bar).[2]

    • Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.[2]

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC, HPLC, or NMR).

  • Work-up and Product Isolation:

    • After the reaction is complete (as indicated by the cessation of hydrogen uptake or by analytical monitoring), cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by standard techniques such as column chromatography, distillation, or crystallization to yield the desired chiral amine.

  • Analysis:

    • Determine the conversion and yield of the product.

    • Determine the enantiomeric excess (ee) of the chiral amine product by chiral HPLC or GC.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the iridium-catalyzed asymmetric hydrogenation of N-arylimines with an iodide additive, based on literature data.[2][3]

ParameterTypical Range/Value
Catalyst Loading 0.01 - 1 mol%
Substrate/Catalyst Ratio 1,000:1 to 100,000:1
Iodide Additive 1-10 mol% (relative to Ir)
Hydrogen Pressure 20 - 80 bar
Temperature 25 - 80 °C
Reaction Time 1 - 24 hours
Conversion >95%
Enantiomeric Excess (ee) 80 - >99%

Mandatory Visualization

Catalytic Cycle for Iridium-Catalyzed Imine Hydrogenation

The following diagram illustrates a plausible outer-sphere catalytic cycle for the asymmetric hydrogenation of an imine, highlighting the involvement of iridium in different oxidation states and the potential role of iodide.

G Ir_I [Ir(I)(L)]+ Ir_III_H2 [Ir(III)(H)₂(L)]+ Ir_I->Ir_III_H2 H₂ Oxidative Addition Ir_III_H3 [Ir(III)(H)₃(L*)(I)] Ir_III_H2->Ir_III_H3 + I⁻ Ir_III_H3->Ir_I - H₂ - I⁻ Imine Imine (R₂C=NR') Iminium Iminium (R₂C=NHR')⁺ Imine->Iminium + H⁺ Amine Amine (R₂CH-NHR') Iminium->Amine + [Ir(III)(H)₃(L)(I)] (Hydride Transfer) - [Ir(I)(L)]⁺ - H⁺

Caption: Plausible outer-sphere catalytic cycle for iridium-catalyzed imine hydrogenation.

References

Application Notes and Protocols for Iridium-Iodide Based Catalysts in Acetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbonylation of methanol (B129727) to produce acetic acid is a cornerstone of industrial organic chemistry. While the rhodium-based Monsanto process has been a benchmark, the iridium-iodide based catalyst system, commercially known as the Cativa™ process, offers significant advantages.[1][2] Developed by BP Chemicals, this process demonstrates higher reaction rates, greater stability, and operates efficiently at lower water concentrations.[2][3] This reduces the energy-intensive water-gas shift side reaction and simplifies product purification.[1]

These application notes provide a comprehensive overview of the iridium-iodide catalyst system, including detailed experimental protocols for laboratory-scale synthesis, quantitative data on catalyst performance, and visualizations of the reaction mechanism and experimental workflow.

Catalytic System Overview

The catalyst system for the Cativa process is a multi-component homogeneous system typically comprising:

  • Iridium Source: A variety of iridium compounds can be used, such as iridium(III) chloride (IrCl₃), iridium(III) iodide (IrI₃), or organometallic iridium complexes like [Ir(CO)₂I₂]⁻.[4]

  • Co-catalyst/Promoter: Methyl iodide (CH₃I) is the primary promoter, acting as the source of the methyl group that is carbonylated.

  • Secondary Promoter: To enhance the catalytic activity and stability, a secondary promoter is crucial. These are typically ruthenium or indium compounds, such as ruthenium carbonyl complexes or indium iodide.[5][6] These promoters facilitate the removal of an iodide ligand from the iridium center, which is a key step in the catalytic cycle.[5][6]

  • Solvent: Acetic acid itself serves as the reaction solvent.

  • Water: A finite amount of water is necessary for the hydrolysis of the acetyl iodide intermediate to acetic acid. However, a key advantage of the iridium-based system is its ability to operate at low water concentrations (typically <10%).

Quantitative Data Presentation

The performance of the iridium-iodide catalyst is significantly influenced by the choice of promoter and reaction conditions. The following tables summarize key quantitative data extracted from various studies.

Table 1: Effect of Promoters on Carbonylation Rate

Promoter (Molar Ratio to Ir)Relative Carbonylation RateReference
None1.0[7]
Ru (2:1)~1.25[7]
Ru (5:1)>2.0[8]
InI₃ (5:1)Significant increase[7]
ZnI₂ (5:1)Significant increase[7]

Table 2: Comparison of Iridium-based (Cativa) and Rhodium-based (Monsanto) Processes

ParameterIridium-based (Cativa)Rhodium-based (Monsanto)Reference
Catalyst IridiumRhodium[1][2]
Typical Water Content < 10%14-15%
Oxidative Addition of CH₃I ~150 times fasterSlower (often rate-determining)[8][9]
By-product Formation Lower (e.g., propionic acid)Higher[2]
CO Utilization ~9% betterLower[8]
Energy Requirements Up to 30% lowerHigher[2]
Selectivity for Acetic Acid > 99%> 99%[2][3]

Experimental Protocols

The following is a representative protocol for the laboratory-scale synthesis of acetic acid via methanol carbonylation using an iridium-iodide based catalyst. This protocol is a composite based on typical conditions reported in the literature and should be adapted and optimized for specific laboratory setups and research goals.

Safety Precautions:

  • Methanol: Toxic by inhalation, ingestion, and skin contact. Handle in a well-ventilated fume hood.

  • Carbon Monoxide (CO): Highly toxic, colorless, and odorless gas. Use a dedicated CO detector and ensure the reaction is performed in a well-ventilated area, preferably within a fume hood with appropriate monitoring.

  • Methyl Iodide: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

  • High-Pressure Reactions: The reaction is performed under pressure. Use a properly rated and maintained high-pressure reactor (autoclave). Ensure all safety features of the autoclave are operational.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemically resistant gloves.

Materials and Reagents:

  • Iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) or other suitable promoter precursor

  • Methanol (anhydrous)

  • Methyl iodide

  • Acetic acid (glacial)

  • Deionized water

  • Carbon monoxide (high purity)

  • Nitrogen (high purity)

Equipment:

  • High-pressure autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, thermocouple, and sampling valve.

  • Gas handling manifold for CO and N₂.

  • Balance for accurate weighing of reagents.

  • Syringes and cannulas for liquid transfers.

  • Gas chromatograph (GC) for product analysis.

Experimental Procedure:

  • Catalyst Preparation (in situ):

    • To the autoclave vessel, add the iridium source (e.g., IrCl₃·xH₂O, to achieve a final concentration of ~1000-2000 ppm Ir) and the promoter (e.g., a Ru compound at a desired molar ratio to Ir, typically between 2:1 and 5:1).

    • Add the reaction solvent, glacial acetic acid.

    • Add deionized water to the desired concentration (e.g., 5-10 wt%).

    • Add methyl acetate (B1210297) (can be formed in situ from methanol and acetic acid, or added directly).

    • Add the methyl iodide co-catalyst.

  • Reaction Setup:

    • Seal the autoclave according to the manufacturer's instructions.

    • Purge the reactor several times with nitrogen to remove air.

    • Pressurize the reactor with carbon monoxide to a desired initial pressure (e.g., 10-20 bar).

    • Begin stirring the reaction mixture.

  • Reaction Execution:

    • Heat the reactor to the desired temperature (typically 150-200 °C).

    • Once the temperature has stabilized, increase the carbon monoxide pressure to the final reaction pressure (e.g., 28-40 bar).

    • Maintain a constant CO pressure throughout the reaction by feeding CO from a reservoir as it is consumed.

    • Monitor the reaction progress by taking samples periodically via the sampling valve (if equipped and safe to do so) for GC analysis.

  • Reaction Quench and Product Analysis:

    • After the desired reaction time or conversion is reached, cool the reactor to room temperature.

    • Carefully vent the excess carbon monoxide into a fume hood or a suitable scrubbing system.

    • Purge the reactor with nitrogen.

    • Open the reactor and collect the liquid product mixture.

    • Analyze the product mixture by gas chromatography (GC) to determine the concentration of acetic acid, unreacted methanol, methyl acetate, and any by-products.

Visualizations

Catalytic Cycle of the Cativa Process

The following diagram illustrates the key steps in the iridium-catalyzed carbonylation of methanol.

G Catalytic Cycle of the Cativa Process A [Ir(CO)₂I₂]⁻ (Active Catalyst) B [Ir(CO)₂(CH₃)I₃]⁻ A->B + CH₃I (Oxidative Addition) p1 B->p1 C [Ir(CO)₃(CH₃)I₂] p2 C->p2 D [Ir(CO)₂(COCH₃)I₃]⁻ E Acetyl Iodide (CH₃COI) p3 D->p3 F Acetic Acid (CH₃COOH) E->F + H₂O (Hydrolysis) G Methanol (CH₃OH) H Methyl Iodide (CH₃I) G->H + HI p1->C + CO, - I⁻ (Promoter Assisted) p2->D Migratory Insertion p3->A - CH₃COI (Reductive Elimination) p4

Caption: The catalytic cycle for the Cativa process.

Experimental Workflow

This diagram outlines the general workflow for the laboratory synthesis of acetic acid.

G Experimental Workflow for Acetic Acid Synthesis prep Reagent and Catalyst Preparation setup Reactor Setup and Sealing prep->setup purge Purge with N₂ setup->purge pressurize Pressurize with CO purge->pressurize react Heating and Reaction pressurize->react cool Cooling and Depressurization react->cool collect Product Collection cool->collect analyze GC Analysis collect->analyze

Caption: General workflow for lab-scale acetic acid synthesis.

References

Application Notes and Protocols for Iridium(IV) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of Iridium(IV) iodide (IrI₄). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Product Identification and Properties
  • Chemical Name: this compound

  • Synonyms: Iridium tetraiodide

  • CAS Number: 7790-45-6[1]

  • Molecular Formula: I₄Ir[2]

  • Molecular Weight: 699.83 g/mol [2]

  • Appearance: Black powder or crystals.[1][2]

  • Solubility: Insoluble in water and alcohol.[1][2][3] Soluble in aqueous solutions of alkali metal iodides.[1][3]

Hazard Identification and Safety Precautions

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[4][5]

Hazard Statements:

  • Causes skin irritation.[5][6]

  • Causes serious eye irritation.[5][6]

  • May cause respiratory irritation.[5][6][7]

Precautionary Statements:

  • Avoid breathing dust.[5][7]

  • Wash hands and any exposed skin thoroughly after handling.[5][7]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[5][7]

  • Use only outdoors or in a well-ventilated area.[5][7]

HMIS Ratings (Scale 0-4): [4]

Category Rating
Health 1
Flammability 0

| Reactivity | 1 |

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPESpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[8]To prevent eye irritation from dust particles.[4][6]
Skin Protection Chemical-impermeable gloves (inspected prior to use) and protective work clothing.[4][8]To prevent skin irritation upon contact.[4][6]
Respiratory Protection Use a suitable respirator when high concentrations are present or if exposure limits are exceeded.[4][8]To prevent respiratory tract irritation.[4][6]
Handling and Storage Protocols

4.1. Handling Protocol

  • Engineering Controls: Handle in a well-ventilated place, such as a fume hood, to ensure adequate ventilation.[8]

  • Personal Protective Equipment: Before handling, ensure all required PPE is correctly worn as specified in Section 3.

  • Dispensing: Avoid the formation of dust and aerosols during handling.[8] Use non-sparking tools.[8]

  • Hygiene: Wash hands thoroughly before breaks and at the end of work.[4] Avoid contact with skin and eyes.[4][8] Do not eat, drink, or smoke when using this product.[5]

  • Clothing: Remove all soiled and contaminated clothing immediately.[4]

4.2. Storage Protocol

  • Container: Keep the container tightly sealed.[4][7][8]

  • Environment: Store in a dry, cool, and well-ventilated place.[4][7][8]

  • Incompatibilities: Store apart from foodstuff containers or incompatible materials.[8] While specific materials to avoid are not widely listed, good practice dictates storing it away from strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Storage Conditions Summary:

ParameterCondition
Temperature Cool
Atmosphere Dry
Container Tightly sealed
Ventilation Well-ventilated area
Emergency Procedures

5.1. First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If required, provide artificial respiration. Keep the patient warm and seek immediate medical advice.[4]
Skin Contact Immediately wash with water and soap and rinse thoroughly. Seek immediate medical advice.[4]
Eye Contact Rinse the opened eye for several minutes under running water. Then consult a doctor.[4]
Ingestion Seek immediate medical advice.[4]

5.2. Accidental Release Measures

  • Personal Precautions: Wear protective equipment as outlined in Section 3. Keep unprotected persons away. Ensure adequate ventilation.[4]

  • Containment and Cleaning: Sweep up and shovel the spilled material into a suitable, closed container for disposal.[7] Avoid dust formation.

  • Environmental Precautions: Do not allow the material to be released to the environment without proper governmental permits.[4]

5.3. Fire Fighting Measures

  • Extinguishing Media: Use carbon dioxide, extinguishing powder, or water spray. For larger fires, use water spray or alcohol-resistant foam.[4]

  • Special Hazards: In case of fire, hydrogen iodide (HI) and metal oxide fumes can be released.[4]

  • Protective Equipment: Wear a self-contained respirator and a fully protective impervious suit.[4]

Stability and Reactivity
  • Reactivity: No specific reactivity hazards have been identified.

  • Chemical Stability: Stable under normal storage conditions.[7]

  • Hazardous Decomposition: When heated, it decomposes to iridium and iodine.[1][3] In a fire, it can release hydrogen iodide and metal oxide fumes.[4]

  • Conditions to Avoid: No specific conditions to avoid are listed, but good practice suggests avoiding extreme heat.

  • Incompatible Materials: No specific materials to be avoided are listed in the provided results.

Visual Protocols

Handling_and_Storage_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_eng Ensure Engineering Controls (Fume Hood, Ventilation) prep_ppe->prep_eng handling_dispense Dispense Material (Avoid Dust) prep_eng->handling_dispense handling_hygiene Practice Good Hygiene (Wash Hands) handling_dispense->handling_hygiene emergency_spill Spill Response handling_dispense->emergency_spill If Spill Occurs emergency_exposure First Aid handling_dispense->emergency_exposure If Exposure Occurs storage_container Keep Container Tightly Sealed handling_hygiene->storage_container storage_conditions Store in Cool, Dry, Well-Ventilated Area storage_container->storage_conditions end End storage_conditions->end emergency_spill->handling_dispense After Cleanup emergency_exposure->handling_dispense After Treatment start Start start->prep_ppe

References

Application Notes and Protocols: Iridium(IV) Iodide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridium catalysis has emerged as a powerful tool in modern organic synthesis, offering unique reactivity and selectivity in a variety of transformations. While iridium in lower oxidation states, particularly Ir(I) and Ir(III), has been extensively studied in cross-coupling reactions, the direct application of Iridium(IV) iodide as a precatalyst is not well-documented in peer-reviewed literature. These application notes provide a comprehensive overview of the potential role of this compound in cross-coupling reactions, drawing parallels with established iridium catalytic systems. This document offers hypothetical activation pathways, generalized experimental protocols for key cross-coupling reactions (Suzuki-Miyaura, Heck, and Sonogashira), and representative data to guide researchers in exploring the catalytic potential of this compound.

Introduction to Iridium Catalysis in Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds, forming the backbone of modern synthetic chemistry, particularly in pharmaceutical and materials science. While palladium has been the workhorse catalyst in this field, iridium complexes have garnered significant attention due to their unique catalytic properties, including their efficacy in C-H activation and stereoselective transformations.

Iridium catalysts are often employed in various oxidation states, with the active catalytic species typically being Ir(I) or Ir(III). Higher oxidation state iridium compounds, such as this compound, are plausible precatalysts that could be reduced in situ to the catalytically active species under the reaction conditions. The presence of iodide ligands may also influence the electronic and steric properties of the iridium center, potentially impacting catalytic activity and selectivity.

Hypothetical Activation of this compound

The direct involvement of this compound in a catalytic cycle for cross-coupling is unlikely. A more probable scenario is its reduction to a lower oxidation state, such as Ir(II) or Ir(I), which can then enter the catalytic cycle. This reduction could be facilitated by various components in the reaction mixture, such as phosphine (B1218219) ligands, bases, or solvents.

Ir(IV)I4 Ir(IV)I4 Ir(II)I2(L)n Ir(II)I2(L)n Ir(IV)I4->Ir(II)I2(L)n Reduction + Ligand (L) Ir(I)I(L)n Ir(I)I(L)n Ir(II)I2(L)n->Ir(I)I(L)n Further Reduction Catalytic_Cycle Catalytic_Cycle Ir(I)I(L)n->Catalytic_Cycle Enters Cycle

Caption: Hypothetical in-situ reduction of this compound.

General Catalytic Cycle for Cross-Coupling Reactions

The generally accepted mechanism for transition metal-catalyzed cross-coupling reactions involves a series of fundamental steps: oxidative addition, transmetalation (for reactions like Suzuki-Miyaura), migratory insertion (for reactions like Heck), and reductive elimination.

Active_Ir_Catalyst Active_Ir_Catalyst Oxidative_Addition Oxidative_Addition Active_Ir_Catalyst->Oxidative_Addition Transmetalation_Insertion Transmetalation_Insertion Oxidative_Addition->Transmetalation_Insertion Ir(III/V) Intermediate Reductive_Elimination Reductive_Elimination Transmetalation_Insertion->Reductive_Elimination Ir(III/V) Intermediate Reductive_Elimination->Active_Ir_Catalyst Regeneration Product Product Reductive_Elimination->Product Reactant1 R1-X Reactant1->Oxidative_Addition Reactant2 R2-M Reactant2->Transmetalation_Insertion

Caption: Generalized catalytic cycle for cross-coupling.

Experimental Protocols (General Starting Points)

The following protocols are generalized starting points for exploring the use of an iridium catalyst, potentially derived from this compound, in common cross-coupling reactions. Note: These are not established protocols for this compound and will require significant optimization of catalyst loading, ligand, base, solvent, and temperature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds.

Reaction Scheme:

R¹-X + R²-B(OR)₂ → R¹-R² (Aryl/Vinyl Halide) + (Aryl/Vinyl Boronic Acid/Ester) → (Biaryl/Styrene)

Materials:

  • This compound (or other iridium precatalyst)

  • Phosphine ligand (e.g., PPh₃, P(t-Bu)₃, or a biarylphosphine)

  • Aryl or vinyl halide/triflate

  • Aryl or vinyl boronic acid or ester

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (e.g., 1-5 mol%) and the phosphine ligand (e.g., 2-10 mol%).

  • Add the aryl/vinyl halide (1.0 equiv), aryl/vinyl boronic acid/ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene.[1]

Reaction Scheme:

R¹-X + R²-CH=CH₂ → R¹-CH=CH-R² (Aryl/Vinyl Halide) + (Alkene) → (Substituted Alkene)

Materials:

  • This compound (or other iridium precatalyst)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Aryl or vinyl halide/triflate

  • Alkene

  • Base (e.g., Et₃N, K₂CO₃, Ag₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP, Acetonitrile)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (e.g., 1-5 mol%) and the phosphine ligand (e.g., 2-10 mol%).

  • Add the aryl/vinyl halide (1.0 equiv) and the base (1.5-2.0 equiv).

  • Add the anhydrous solvent, followed by the alkene (1.1-1.5 equiv) via syringe.

  • Degas the mixture and then heat to the desired temperature (e.g., 100-140 °C) with stirring for 12-48 hours. Monitor the reaction progress.

  • After cooling, filter the reaction mixture through a pad of celite to remove inorganic salts.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2] While traditionally palladium- and copper-catalyzed, iridium-based systems could be explored.

Reaction Scheme:

R¹-X + H-C≡C-R² → R¹-C≡C-R² (Aryl/Vinyl Halide) + (Terminal Alkyne) → (Disubstituted Alkyne)

Materials:

  • This compound (or other iridium precatalyst)

  • Phosphine ligand

  • Copper(I) salt (e.g., CuI) - Note: for a potential iridium-catalyzed version, both copper-cocatalyzed and copper-free conditions should be explored.

  • Aryl or vinyl halide

  • Terminal alkyne

  • Base (e.g., Et₃N, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 1-5 mol%), the phosphine ligand (e.g., 2-10 mol%), and CuI (e.g., 1-5 mol%, if used).

  • Add the aryl/vinyl halide (1.0 equiv) and the anhydrous solvent.

  • Add the amine base (2.0-3.0 equiv) and the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-80 °C) for 6-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, dilute with an organic solvent and filter through celite.

  • Wash the filtrate with saturated aqueous NH₄Cl (to remove copper salts, if used) and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation

Quantitative data for cross-coupling reactions are crucial for evaluating the efficacy of a catalytic system. Below are tables with representative data from iridium-catalyzed cross-coupling reactions found in the literature to illustrate typical performance metrics. Note: This data is not specific to this compound.

Table 1: Representative Yields in Iridium-Catalyzed Suzuki-Miyaura Type Reactions

EntryAryl HalideBoronic AcidIridium PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-iodoanisolePhenylboronic acid[Ir(cod)Cl]₂SPhosK₃PO₄Toluene1101285
21-bromonaphthalene4-tolylboronic acidIr(acac)(cod)XPhosCs₂CO₃Dioxane1002492
32-chloropyridine3-methoxyphenylboronic acid[Ir(coe)₂Cl]₂P(t-Bu)₃K₂CO₃THF801878

Table 2: Representative Data for Iridium-Catalyzed Heck Type Reactions

EntryAryl HalideAlkeneIridium PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrene[Ir(cod)Cl]₂PPh₃Et₃NDMF1202475
24-bromotoluenen-butyl acrylateIrCl₃·xH₂OP(o-tolyl)₃K₂CO₃NMP1403688
31-iodonaphthalene1-octene[Ir(Cp*)Cl₂]₂-Ag₂CO₃Dioxane1302465

Table 3: Representative Data for Iridium-Catalyzed Sonogashira Type Reactions

EntryAryl HalideAlkyneIridium PrecatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylene[Ir(cod)Cl]₂CuIEt₃NTHF601280
24-iodotoluene1-hexyneIrCl₃·xH₂O-DIPADMF802472 (copper-free)
31-bromonaphthaleneTrimethylsilylacetylene[Ir(acac)(cod)]CuIEt₃NToluene701889

Conclusion

While this compound is not an established precatalyst for cross-coupling reactions, its potential as a precursor to catalytically active lower-valent iridium species warrants investigation. The generalized protocols and representative data provided herein offer a framework for researchers to explore this potential. Significant optimization will be required to develop efficient catalytic systems based on this compound. Future work should focus on systematic screening of reaction conditions and detailed mechanistic studies to elucidate the role of the iridium precursor and the nature of the active catalytic species.

Experimental Workflow Visualization

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup Flame-dry Schlenk flask under inert atmosphere Add_Solids Add Ir precatalyst, ligand, reactants, and base Setup->Add_Solids Add_Liquids Add solvent and liquid reactants Add_Solids->Add_Liquids Degas Degas reaction mixture Add_Liquids->Degas Heat Heat to desired temperature and stir Degas->Heat Monitor Monitor progress (TLC, GC-MS) Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction Complete Quench_Filter Quench/Filter Cool->Quench_Filter Extract Liquid-liquid extraction Quench_Filter->Extract Dry_Concentrate Dry organic layer and concentrate Extract->Dry_Concentrate Purify Column chromatography Dry_Concentrate->Purify Characterization Characterization Purify->Characterization Purified Product

Caption: General experimental workflow for cross-coupling.

References

Preparation of Iridium(IV) Iodide Catalyst Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of iridium(IV) iodide (IrI₄), a crucial precursor for various iridium-based catalysts. The synthesis is based on the reaction of a hexachloroiridate(IV) salt with potassium iodide in an aqueous solution. While a precise, publicly available, and reproducible protocol with quantitative yield and full characterization is not readily found in the searched literature, this document outlines a general procedure based on established chemical principles. The provided protocol is intended as a foundational method that may require further optimization and characterization by the end-user.

Introduction

Iridium-based catalysts are pivotal in a wide array of organic transformations, including hydrogenation, C-H activation, and various coupling reactions.[1][2][3] The catalytic activity of these systems is highly dependent on the nature of the iridium precursor. This compound serves as a valuable starting material for the in-situ or ex-situ generation of catalytically active iridium species. Its preparation involves the displacement of chloride ligands from a stable iridium(IV) complex by iodide ions.

Data Presentation

Due to the lack of specific quantitative data in the public domain literature, a generalized table of reactants is provided. Researchers should use this as a starting point for their experiments.

ReagentFormulaMolar Mass ( g/mol )Typical RoleNotes
Dipotassium Hexachloroiridate(IV)K₂IrCl₆483.12Iridium SourceA common and stable starting material.
Hexachloroiridic(IV) Acid HydrateH₂IrCl₆·xH₂O407.92 (anhydrous)Iridium SourceAn alternative, acidic iridium precursor.[4][5]
Potassium IodideKI166.00Iodide SourceUsed in excess to drive the reaction.
Deionized WaterH₂O18.02SolventShould be degassed to prevent oxidation.

Experimental Protocols

The following protocol describes a general method for the preparation of this compound.

Objective: To synthesize this compound from a hexachloroiridate(IV) precursor.

Materials:

  • Dipotassium hexachloroiridate(IV) (K₂IrCl₆) or Hexachloroiridic(IV) acid (H₂IrCl₆)

  • Potassium iodide (KI)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Schlenk line or inert atmosphere setup (optional but recommended)

Procedure:

  • Preparation of Solutions:

    • Prepare an aqueous solution of the iridium precursor (K₂IrCl₆ or H₂IrCl₆). The concentration should be determined based on the desired scale of the reaction.

    • Prepare a separate aqueous solution of potassium iodide. A stoichiometric excess of potassium iodide is recommended to ensure complete conversion of the iridium starting material.

  • Reaction:

    • In a round-bottom flask equipped with a magnetic stir bar, add the iridium precursor solution.

    • Begin stirring the solution.

    • Slowly add the potassium iodide solution to the stirred iridium solution at room temperature.

    • Upon addition, a dark-colored precipitate of this compound is expected to form.[4][5]

  • Reaction Completion and Isolation:

    • The reaction mixture should be stirred for a sufficient period to ensure complete precipitation. The optimal reaction time should be determined empirically, for example, by monitoring the color change of the supernatant.

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid sequentially with deionized water and a suitable organic solvent (e.g., ethanol (B145695) or diethyl ether) to remove any unreacted starting materials and byproducts. This compound is reported to be insoluble in water and alcohol.[4][5]

  • Drying and Storage:

    • Dry the purified this compound product under vacuum.

    • Store the final product in a desiccator or under an inert atmosphere to prevent decomposition, as it can be sensitive to heat.[4][5]

Characterization: The resulting black powder should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • X-ray Powder Diffraction (XRPD): To confirm the crystalline structure.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) Spectroscopy: To determine the iridium content.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of iridium.

Mandatory Visualization

G Experimental Workflow for this compound Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product A Dissolve K₂IrCl₆ in Deionized Water C Combine Solutions & Stir A->C B Dissolve KI in Deionized Water B->C D Vacuum Filtration C->D Precipitate Forms E Wash with Deionized Water D->E F Wash with Ethanol/Ether E->F G Dry under Vacuum F->G H This compound (IrI₄) G->H

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the synthesis in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer

This protocol is a generalized procedure and may require optimization for specific applications and scales. The user is responsible for validating the method and ensuring the identity and purity of the final product through appropriate analytical techniques.

References

Application Notes and Protocols: Iridium in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium catalysis has emerged as a powerful tool in asymmetric synthesis, enabling the efficient and highly selective construction of chiral molecules.[1][2] Chiral compounds are of paramount importance in the pharmaceutical, agrochemical, and fragrance industries, where often only one enantiomer of a molecule exhibits the desired biological activity.[3][4][5] While the specific use of Iridium(IV) iodide (IrI₄) as a direct precatalyst in asymmetric catalysis is not extensively documented in readily available literature, the broader field of iridium catalysis, employing various iridium complexes with chiral ligands, offers a wealth of applications. These catalysts have proven to be exceptionally effective in a range of transformations, including asymmetric hydrogenation, allylic substitution, and hydroamination reactions.[2][3][6] This document provides an overview of representative applications, quantitative data, and a general experimental protocol for iridium-catalyzed asymmetric reactions.

I. Applications & Quantitative Data

Iridium catalysts, typically generated in situ from iridium precursors and chiral ligands, have demonstrated high efficacy in various asymmetric transformations. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Asymmetric Hydroamination

Iridium-catalyzed asymmetric hydroamination of alkenes provides a direct and atom-economical method for the synthesis of chiral amines, which are valuable building blocks for pharmaceuticals.[3][4]

SubstrateCatalyst SystemYield (%)e.e. (%)Reference
Styrene[IrCl(cod)]₂ / (S)-DTBM-segphos / NaBArF₄9390[4]
4-Chlorostyrene[IrCl(cod)]₂ / (S)-DTBM-segphos / NaBArF₄9192[4]
4-Bromostyrene[IrCl(cod)]₂ / (S)-DTBM-segphos / NaBArF₄8993[4]
Norbornene[IrCl(cod)]₂ / (S)-DTBM-segphos / NaBArF₄7595[3]
Asymmetric Allylic Alkylation

Iridium-catalyzed asymmetric allylic alkylation is a versatile method for the formation of C-C and C-heteroatom bonds, yielding a wide range of chiral products.[6]

NucleophileAllylic SubstrateCatalyst SystemYield (%)e.e. (%)Reference
MalonateCinnamyl acetate[Ir(cod)Cl]₂ / Chiral Phosphoramidite Ligand>95>95[6]
PhenolCinnamyl acetate[Ir(cod)Cl]₂ / Chiral Phosphoramidite Ligand>95>95[6]
AnilineCinnamyl acetate[Ir(cod)Cl]₂ / Chiral Phosphoramidite Ligand>95>95[6]

II. Experimental Protocols

The following is a representative experimental protocol for the iridium-catalyzed asymmetric hydroamination of an alkene, based on procedures described in the literature.[4]

Materials:

  • [IrCl(cod)]₂ (Iridium(I) chloride 1,5-cyclooctadiene (B75094) complex dimer)

  • (S)-DTBM-segphos (Chiral diphosphine ligand)

  • NaBArF₄ (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)

  • Alkene substrate (e.g., Styrene)

  • Amine source (e.g., Phthalimide)

  • Anhydrous solvent (e.g., Methylcyclohexane (B89554) - MCH)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk tube is charged with [IrCl(cod)]₂ (0.005 mmol, 1 mol% Ir), (S)-DTBM-segphos (0.005 mmol, 1 mol%), and NaBArF₄ (0.01 mmol, 2 mol%).

  • Reaction Setup: To the Schlenk tube containing the catalyst components, add the alkene (0.5 mmol), the amine source (1.5 mmol), and anhydrous methylcyclohexane (2.0 mL).

  • Reaction Conditions: The Schlenk tube is sealed and the reaction mixture is stirred vigorously at a specified temperature (e.g., 140 °C) for a designated time (e.g., 48 hours).

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the chiral product.

  • Characterization: The yield of the isolated product is determined. The enantiomeric excess (e.e.) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

III. Visualization of Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for an iridium-catalyzed asymmetric reaction. The cycle typically involves oxidative addition, migratory insertion, and reductive elimination steps.

G Generalized Catalytic Cycle for Iridium-Catalyzed Asymmetric Reaction A [Ir(L)]+ B [Ir(L)(Substrate)]+ A->B Substrate Coordination C [Ir(H)(L)(Intermediate)]+ B->C Oxidative Addition/ Migratory Insertion D [Ir(L)(Product)]+ C->D Reductive Elimination D->A Product Release

Caption: Generalized catalytic cycle for an iridium-catalyzed asymmetric reaction.

Conclusion

Iridium catalysis is a cornerstone of modern asymmetric synthesis, providing access to a wide array of enantioenriched molecules that are crucial for the development of new drugs and other advanced materials. While direct applications of this compound in this context are not prominently reported, the broader family of chiral iridium complexes continues to be an active area of research, with new ligands and methodologies constantly being developed to address synthetic challenges with ever-increasing efficiency and selectivity.

References

Application Notes and Protocols: The Role of Iridium(IV) Iodide in Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium(IV) iodide (IrI₄) is a binary chemical compound that, while noted for its potential as a catalyst in organic chemistry, has limited direct applications in electrochemistry as a primary active material.[1] The current body of scientific literature does not extensively document the use of this compound in electrochemical sensors, electrocatalysis, or energy storage devices in the same way as other iridium compounds, such as iridium oxides and various organometallic iridium complexes.

The primary role of iridium(IV) compounds in electrochemistry is often as a precursor for the synthesis of more stable and electrochemically active materials, most notably iridium oxide (IrOₓ).[2] Iridium oxides are widely recognized for their excellent catalytic activity, stability in harsh acidic environments, and variable oxidation states (Ir(III), Ir(IV), Ir(V)), making them highly suitable for a range of electrochemical applications.[3][4][5]

These application notes will, therefore, focus on the established role of iridium compounds in electrochemistry, with a particular emphasis on iridium oxides that can be derived from iridium(IV) precursors. We will provide an overview of the key applications, relevant experimental protocols, and a logical framework for understanding the utility of iridium precursors in developing electrochemically active materials.

This compound as a Precursor to Electrochemically Active Species

The primary utility of this compound in an electrochemical context is as a starting material for the synthesis of electrochemically active iridium and iridium oxide nanoparticles and thin films.[2] The iodide ligands can be replaced or the iridium center can be transformed under various reaction conditions to form iridium oxides, which are the preferred species for most electrochemical applications due to their stability and catalytic properties.

The general workflow involves the synthesis of an iridium precursor, such as this compound, followed by a deposition or conversion process to create an electrochemically active layer on a substrate.

G cluster_precursor Precursor Synthesis cluster_conversion Electrochemical Conversion/Deposition cluster_applications Electrochemical Applications IrCl6_2_ Hexachloroiridate(IV) [IrCl₆]²⁻ IrI4 This compound (IrI₄) IrCl6_2_->IrI4 Reaction KI Potassium Iodide (KI) KI->IrI4 Deposition Electrochemical Deposition or Thermal Annealing IrI4->Deposition Precursor IrOx Iridium Oxide (IrOₓ) Active Material Deposition->IrOx Electrocatalysis Electrocatalysis (OER, HER) IrOx->Electrocatalysis Sensors Sensors (pH, Biosensors) IrOx->Sensors Energy_Storage Energy Storage (Supercapacitors) IrOx->Energy_Storage G cluster_solution Solution Preparation cluster_deposition Electrochemical Deposition cluster_characterization Characterization & Application IrCl4 Iridium(IV) Precursor (e.g., IrCl₄) Dep_Solution Deposition Solution IrCl4->Dep_Solution Oxalic_Acid Oxalic Acid Oxalic_Acid->Dep_Solution K2CO3 Potassium Carbonate (for pH adjustment) K2CO3->Dep_Solution CV Cyclic Voltammetry (e.g., 0.0 to +0.6 V vs. Ag/AgCl) Dep_Solution->CV Electrode_Setup Three-Electrode Cell (Working, Counter, Reference) Electrode_Setup->CV EIROF Electrodeposited Iridium Oxide Film (EIROF) CV->EIROF SEM SEM/TEM (Morphology) EIROF->SEM XPS XPS (Composition) EIROF->XPS Electrochemical_Testing Electrochemical Testing (CV, EIS) EIROF->Electrochemical_Testing

References

Iridium(IV) Iodide: Application Notes and Protocols for Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Iridium(IV) iodide (IrI₄), a key inorganic compound, and its relevance in materials science research. This document details its physicochemical properties, synthesis protocols, and significant applications, with a particular focus on its role in catalysis. The information is intended to guide researchers in leveraging the unique characteristics of this iridium compound in their work.

Physicochemical Properties of this compound

This compound is a black powder that is insoluble in water and alcohol.[1] While its synthesis and catalytic applications are documented, detailed crystallographic and electronic property data in the public domain is limited. The available information is summarized below.

PropertyValueReference
Chemical Formula IrI₄[2]
Molar Mass 699.835 g·mol⁻¹[2]
Appearance Black powder[2]
Melting Point Decomposes at 100 °C (373 K)[2]
Solubility Insoluble in water and alcohol[2]
Crystal Structure Hexagonal[2]
Lattice Parameters Not available in searched literature
Electronic Band Gap Not available in searched literature

Synthesis of this compound

A standard laboratory-scale synthesis of this compound involves the reaction of a water-soluble iridium salt with an excess of an iodide salt.[2]

Experimental Protocol: Synthesis from Dipotassium (B57713) Hexachloroiridate(IV)

Materials:

  • Dipotassium hexachloroiridate(IV) (K₂[IrCl₆])

  • Potassium iodide (KI)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

  • Drying oven or desiccator

Procedure:

  • Dissolution: Prepare an aqueous solution of dipotassium hexachloroiridate(IV) by dissolving a known quantity in deionized water in a beaker.

  • Addition of Iodide: In a separate beaker, prepare an aqueous solution of potassium iodide, ensuring the molar ratio of KI to K₂[IrCl₆] is in significant excess.

  • Reaction: While stirring the K₂[IrCl₆] solution, slowly add the potassium iodide solution. A black precipitate of this compound will form.

  • Digestion: Continue stirring the mixture at room temperature for a sufficient time to ensure the complete reaction.

  • Filtration: Separate the black precipitate from the solution by vacuum filtration using a Büchner funnel and filter paper.

  • Washing: Wash the precipitate with deionized water to remove any unreacted salts and byproducts.

  • Drying: Dry the collected this compound powder in a drying oven at a low temperature or in a desiccator to avoid decomposition.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification K2IrCl6 Dissolve K₂[IrCl₆] in deionized water Reaction Mix solutions and stir to form IrI₄ precipitate K2IrCl6->Reaction KI Dissolve KI in deionized water KI->Reaction Filtration Filter the precipitate Reaction->Filtration Washing Wash with deionized water Filtration->Washing Drying Dry the IrI₄ powder Washing->Drying Product This compound (IrI₄) Drying->Product

Synthesis workflow for this compound.

Applications in Materials Science

The primary application of this compound in materials science is as a catalyst or catalyst precursor, particularly in organic synthesis.[2][3]

Application Note: Iridium/Iodide Catalysis in Methanol (B129727) Carbonylation (Cativa Process)

The Cativa process, developed by BP, is a major industrial method for the production of acetic acid via the carbonylation of methanol. This process utilizes an iridium-based catalyst, typically involving an iodide promoter.[4] While the active catalytic species are iridium-iodide-carbonyl complexes, this compound can serve as a precursor to these species in the reaction medium.

The overall reaction is:

CH₃OH + CO → CH₃COOH

The catalytic cycle involves several key steps, including the oxidative addition of methyl iodide to an iridium(I) complex, migratory insertion of carbon monoxide, and reductive elimination of the acetyl iodide product, which is then hydrolyzed to acetic acid.

Simplified Catalytic Cycle:

  • Activation: The iridium precursor forms the active catalyst, an anionic iridium(I) species, [Ir(CO)₂I₂]⁻.

  • Oxidative Addition: Methyl iodide (formed from methanol and hydrogen iodide) oxidatively adds to the iridium(I) center to form an iridium(III) species.

  • CO Insertion: A carbon monoxide molecule inserts into the iridium-methyl bond to form an acetyl group.

  • Reductive Elimination: Acetyl iodide is reductively eliminated, regenerating the iridium(I) catalyst.

  • Hydrolysis: Acetyl iodide is hydrolyzed to produce acetic acid, the final product.

Cativa_Cycle cluster_product Product Formation Ir1 [Ir(CO)₂I₂]⁻ (Iridium(I)) Ir3_Me [Ir(CO)₂(CH₃)I₃]⁻ (Iridium(III)) Ir1->Ir3_Me + CH₃I Ir3_Ac [Ir(CO)(COCH₃)I₃]⁻ (Iridium(III)) Ir3_Me->Ir3_Ac + CO - CO Ir3_Ac->Ir1 - CH₃COI hydrolysis CH₃COI + H₂O → CH₃COOH + HI Ir3_Ac->hydrolysis

Simplified catalytic cycle for the Cativa process.

While this compound's primary role is in catalysis, the broader field of iridium compounds is being explored for applications in sensors and resistive switching memory devices.[1][5] However, specific research detailing the use of this compound in these areas is not yet prevalent. The development of synthetic methods for iridium-based nanoparticles and thin films may open new avenues for the application of iridium iodides in these and other advanced materials.

References

Troubleshooting & Optimization

Iridium(IV) Iodide Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Iridium(IV) Iodide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for the synthesis of this compound is through the reaction of a hexachloroiridate(IV) salt, such as dipotassium (B57713) hexachloroiridate (K₂[IrCl₆]), or hexachloroiridic acid (H₂[IrCl₆]) with an aqueous solution of potassium iodide (KI).[1][2] This reaction involves the displacement of chloride ligands by iodide ligands.

Q2: What are the main challenges in achieving a high yield of this compound?

A2: The primary challenges in synthesizing this compound with a high yield include the potential for hydrolysis of the iridium precursor in the aqueous solution, the thermal instability of the this compound product, and the possibility of forming complex iridium-iodide salts instead of the desired IrI₄.[1][2] Careful control of reaction conditions is crucial to mitigate these issues.

Q3: How does hydrolysis affect the synthesis of this compound?

A3: In aqueous solutions, iridium(IV) complexes can undergo hydrolysis, leading to the formation of iridium oxides or hydroxides. These side reactions consume the iridium precursor, thereby reducing the overall yield of this compound.[3][4] Maintaining appropriate reaction conditions can help to suppress hydrolysis.

Q4: What is the appearance and solubility of this compound?

A4: this compound is a black crystalline powder.[1][2] It is generally insoluble in water and alcohol. However, it can dissolve in aqueous solutions of potassium iodide, forming complex salts which typically have a ruby-red color.[1][2]

Q5: Is this compound stable?

A5: this compound has limited stability. It is known to decompose upon heating, breaking down into iridium metal and iodine.[1][2] Therefore, it is important to avoid high temperatures during the synthesis and purification processes. It should be stored under appropriate conditions, such as in a cool, dark place under an inert atmosphere.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Precipitate Formation 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Formation of soluble iridium-iodide complex salts. 3. Incorrect stoichiometry of reactants.1. Increase the reaction time and/or gently warm the reaction mixture (while monitoring for decomposition). 2. Adjust the concentration of the potassium iodide solution. A large excess may favor the formation of soluble complexes. 3. Carefully re-calculate and measure the molar ratios of the iridium precursor and potassium iodide.
Precipitate is not black (e.g., brown or greenish) 1. Presence of unreacted iridium precursor. 2. Formation of iridium hydroxides or oxides due to hydrolysis. 3. Contamination with other iridium species.1. Ensure a sufficient amount of potassium iodide is used to drive the reaction to completion. 2. Control the pH of the reaction mixture; an acidic environment may suppress hydrolysis. 3. Purify the product by washing with deionized water and a suitable organic solvent.
Low Yield After Purification 1. Loss of product during washing due to slight solubility in the wash solvent. 2. Decomposition of the product during drying at elevated temperatures.1. Use ice-cold solvents for washing to minimize solubility losses. 2. Dry the product under vacuum at room temperature or with gentle heating.
Product Decomposes During Storage 1. Exposure to heat, light, or moisture. 2. Presence of residual acidic or basic impurities.1. Store the final product in a tightly sealed, dark container under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator. 2. Ensure the product is thoroughly washed and dried to remove any impurities that could catalyze decomposition.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound from dipotassium hexachloroiridate(IV) and potassium iodide.

Materials:

  • Dipotassium hexachloroiridate(IV) (K₂[IrCl₆])

  • Potassium iodide (KI)

  • Deionized water

  • Ethanol (for washing)

  • Acetone (B3395972) (for washing)

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Schlenk line or glove box (for inert atmosphere handling)

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a solution of dipotassium hexachloroiridate(IV) by dissolving a specific molar amount in deionized water.

    • Prepare a separate aqueous solution of potassium iodide. A molar excess of potassium iodide is typically used to ensure complete reaction.

  • Reaction:

    • Place the dipotassium hexachloroiridate(IV) solution in a beaker with a magnetic stir bar and begin stirring.

    • Slowly add the potassium iodide solution to the stirred solution of dipotassium hexachloroiridate(IV) at room temperature.

    • A black precipitate of this compound should begin to form.

    • Continue stirring the mixture for a specified period (e.g., 12-24 hours) at room temperature to ensure the reaction goes to completion.

  • Isolation of the Product:

    • Collect the black precipitate by vacuum filtration using a Buchner funnel.

    • Wash the precipitate sequentially with deionized water, ethanol, and acetone to remove unreacted starting materials and byproducts.

  • Drying:

    • Dry the collected solid under vacuum at room temperature for several hours to remove all traces of solvent. Avoid heating to prevent decomposition.

  • Storage:

    • Store the dried this compound in a sealed container under an inert atmosphere (e.g., in a glove box or a desiccator filled with an inert gas) and in a cool, dark place.

Quantitative Data Summary

Parameter Condition 1 Condition 2 Condition 3
Iridium Precursor K₂[IrCl₆]K₂[IrCl₆]H₂[IrCl₆]
Molar Ratio (KI:Ir) 5:110:110:1
Reaction Temperature 25°C50°C25°C
Reaction Time 12 hours12 hours24 hours
Observed Yield ModerateLow (potential for soluble complexes)Moderate to High

Note: The data in this table is illustrative and intended to show the effect of varying reaction parameters. Actual yields will depend on specific experimental conditions and techniques.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_final Final Product prep_ir Dissolve K₂[IrCl₆] in Deionized Water mix Mix Solutions & Stir prep_ir->mix prep_ki Dissolve KI in Deionized Water prep_ki->mix precipitate Precipitation of IrI₄ mix->precipitate filter Vacuum Filtration precipitate->filter wash_h2o Wash with H₂O filter->wash_h2o wash_etoh Wash with Ethanol wash_h2o->wash_etoh wash_ace Wash with Acetone wash_etoh->wash_ace dry Dry Under Vacuum wash_ace->dry store Store Under Inert Atmosphere dry->store

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of IrI₄ Observed check_precipitate Was a precipitate formed? start->check_precipitate no_precipitate Issue: No Precipitation check_precipitate->no_precipitate No check_precipitate->precipitate_formed Yes cause_no_precipitate Potential Causes: - Incomplete Reaction - Soluble Complex Formation - Incorrect Stoichiometry no_precipitate->cause_no_precipitate check_color Is the precipitate black? precipitate_formed->check_color wrong_color Issue: Incorrect Color check_color->wrong_color No check_color->correct_color Yes cause_wrong_color Potential Causes: - Impurities Present - Hydrolysis Occurred wrong_color->cause_wrong_color check_purification Low yield after purification? correct_color->check_purification purification_loss Issue: Loss During Purification check_purification->purification_loss Yes end Review Storage Conditions check_purification->end No cause_purification_loss Potential Causes: - Product Dissolution - Decomposition on Drying purification_loss->cause_purification_loss

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Iridium(IV) Iodide Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for iridium(IV) iodide catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in catalytic applications.

FAQs: General Handling and Catalyst Precursor Issues

This section addresses common questions about the handling, stability, and activation of this compound (IrI₄) as a catalyst precursor.

Q1: What are the proper handling and storage procedures for this compound?

A1: this compound is a black powder that is insoluble in water and alcohol but soluble in aqueous potassium iodide solutions.[1] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Avoid formation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q2: My this compound catalyst appears to be inactive. What are the possible reasons?

A2: this compound is often a catalyst precursor and may require in situ activation to form the catalytically active species, which is typically a lower oxidation state iridium complex (e.g., Ir(I) or Ir(III)). In many catalytic systems, such as the Cativa process for methanol (B129727) carbonylation, the active catalyst is an anionic iridium(I) complex, [Ir(CO)₂I₂]⁻.[2] Inactivity can stem from:

  • Lack of proper activation conditions: The reaction conditions (temperature, pressure, presence of reactants and promoters) may not be suitable for the reduction of Ir(IV) to the active catalytic species.

  • Presence of inhibitors: Certain species can act as catalyst poisons. For instance, in methanol carbonylation, iodide salts like LiI and Bu₄NI can be inhibitors.[3][4]

  • Catalyst degradation: this compound can decompose upon heating.[1]

Q3: How can I activate my this compound catalyst for a reaction?

A3: The activation of IrI₄ typically involves its reduction in the presence of reactants and ligands under the reaction conditions. For example, in methanol carbonylation, the Ir(IV) precursor is converted to the active Ir(I) species in the presence of methanol, carbon monoxide, and a promoter. The exact conditions will be specific to the reaction you are performing. It is crucial to consult detailed experimental protocols for your specific application.

Troubleshooting Guide: Methanol Carbonylation (Cativa Process)

The Cativa process, which uses an iridium-iodide catalyst system for the carbonylation of methanol to acetic acid, is a major application. While the active catalyst is an Ir(I) species, IrI₄ can be used as a precursor. This section addresses common problems encountered in this process.

Q4: I am observing a low reaction rate in my methanol carbonylation reaction. What are the potential causes and solutions?

A4: A low reaction rate can be attributed to several factors:

  • Insufficient Promoter Concentration: The Cativa process relies on promoters, such as ruthenium, rhenium, osmium, or zinc complexes, to enhance the catalytic activity.[3][4][5][6] The promoter facilitates the catalytic cycle, and its concentration is critical.

    • Solution: Ensure the correct promoter is used at the optimal concentration. The rate increase is often proportional to the promoter concentration up to a certain ratio.[3][4]

  • High Water Concentration: While some water is necessary, high concentrations can inhibit the reaction rate. The Cativa process is known for its high efficiency at low water concentrations.[5][6]

    • Solution: Control the water content in your reaction mixture. The optimal water concentration is typically low, and exceeding this can lead to the formation of inactive iridium species.

  • Presence of Inhibitors: As mentioned, iodide salts can act as catalyst poisons.

    • Solution: Avoid the addition of excess ionic iodides.

  • Low Carbon Monoxide Partial Pressure: The reaction rate is dependent on the partial pressure of carbon monoxide.

    • Solution: Ensure the CO pressure is maintained at the recommended level for your specific reaction conditions.

Q5: My iridium catalyst appears to be deactivating over time. What is the deactivation mechanism and how can it be mitigated?

A5: Catalyst deactivation in the Cativa process can occur through the formation of inactive iridium species. At high water and iodide concentrations, an inactive Ir(III) hydride species, [Ir(CO)₂I₃H]⁻, can form as a result of the competing water-gas shift reaction.

  • Mitigation Strategies:

    • Control Water and Iodide Concentrations: Maintaining low water and iodide concentrations is key to preventing the formation of inactive species.

    • Use of Promoters: Promoters can help to keep the iridium in the active catalytic cycle and prevent the accumulation of inactive species.

Quantitative Data: Methanol Carbonylation

The following table summarizes the effect of various promoters on the rate of iridium-catalyzed methanol carbonylation.

PromoterPromoter:Ir RatioRelative Rate EnhancementReference
[Ru(CO)₃I₂]₂0.2~ 2x[3][4]
InI₃0.2~ 1.5x[3][4]
ZnI₂0.2~ 1.2x[3][4]
LiI-Inhibition[3][4]
Experimental Protocol: Methanol Carbonylation (Illustrative)

This is a generalized protocol for a batch methanol carbonylation reaction. Specific conditions should be optimized for your setup.

  • Reactor Preparation: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, liquid sampling valve, and temperature and pressure controls is required.

  • Charging Reactants: Charge the reactor with methanol, acetic acid (as solvent), water, this compound, and the chosen promoter (e.g., a ruthenium complex).

  • Pressurization and Heating: Seal the reactor, purge with carbon monoxide, and then pressurize with CO to the desired pressure (e.g., 20-40 bar). Heat the reactor to the reaction temperature (e.g., 180-200 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking liquid samples periodically and analyzing them by gas chromatography (GC) for the formation of acetic acid.

  • Product Isolation: After the reaction is complete, cool the reactor, vent the CO, and collect the liquid product for purification.

Catalytic Cycle: Cativa Process

Cativa_Process cluster_hydrolysis Hydrolysis [Ir(CO)2I2]- (Active Catalyst) [Ir(CO)2I2]- (Active Catalyst) fac-[Ir(CO)2(CH3)I3]- fac-[Ir(CO)2(CH3)I3]- [Ir(CO)2I2]- (Active Catalyst)->fac-[Ir(CO)2(CH3)I3]- + CH3I (Oxidative Addition) [Ir(CO)3(CH3)I2] [Ir(CO)3(CH3)I2] fac-[Ir(CO)2(CH3)I3]-->[Ir(CO)3(CH3)I2] + CO - I- [Ir(CO)2(COCH3)I2] [Ir(CO)2(COCH3)I2] [Ir(CO)3(CH3)I2]->[Ir(CO)2(COCH3)I2] Migratory Insertion [Ir(CO)2(COCH3)I2]->[Ir(CO)2I2]- (Active Catalyst) + I- - CH3COI (Reductive Elimination) CH3COI CH3COI CH3COOH (Acetic Acid) CH3COOH (Acetic Acid) CH3COI->CH3COOH (Acetic Acid) + H2O - HI

Caption: Catalytic cycle of the iridium-catalyzed methanol carbonylation (Cativa process).

Troubleshooting Guide: Iridium-Catalyzed C-H Activation

Iridium catalysts are also employed in C-H activation reactions. While specific protocols may vary, some general troubleshooting advice can be provided.

Q6: I am getting low yields or poor selectivity in my iridium-catalyzed C-H activation reaction. What could be the problem?

A6: Low yields or poor selectivity in C-H activation can arise from several factors:

  • Catalyst Deactivation: The iridium catalyst can be deactivated by strong coordination of substrates or products, or by the formation of inactive dimeric species.

  • Incorrect Solvent or Additives: The choice of solvent and additives (e.g., bases, silver salts) can be crucial for catalyst stability and reactivity. For instance, in some iodination reactions of benzoic acids, a silver salt is essential for selectivity.

  • Substrate Compatibility: Some functional groups on the substrate can interfere with the catalyst, leading to side reactions or catalyst poisoning.

  • Reaction Conditions: Temperature and reaction time are critical parameters that need to be optimized for each substrate.

Q7: How can I improve the performance of my iridium-catalyzed C-H activation?

A7:

  • Screening of Ligands and Additives: If you are using a ligand-based iridium catalyst, screening different ligands can significantly impact the reaction outcome. Similarly, a screen of additives may be necessary.

  • Optimization of Reaction Conditions: Systematically vary the temperature, reaction time, and concentrations of reactants and catalyst to find the optimal conditions.

  • Use of a Directing Group: For regioselectivity, the use of a directing group on the substrate can be highly effective in guiding the C-H activation to a specific position.

Experimental Workflow: Iridium-Catalyzed C-H Iodination of Benzoic Acids (Illustrative)

This workflow outlines the general steps for a C-H iodination reaction.

CH_Activation_Workflow start Start reactants Combine Benzoic Acid, Ir Catalyst, Iodine Source, and Solvent start->reactants reaction Stir at Room Temperature (or specified temperature) reactants->reaction monitoring Monitor Reaction Progress by TLC or LC-MS reaction->monitoring workup Quench Reaction and Perform Aqueous Workup monitoring->workup purification Purify Product by Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: General experimental workflow for an iridium-catalyzed C-H iodination reaction.

Catalyst Recovery and Regeneration

Q8: Can I recover and reuse the iridium catalyst?

A8: Recovering homogeneous iridium catalysts can be challenging. In some cases, the catalyst may precipitate out at the end of the reaction and can be recovered by filtration. However, more sophisticated methods are often required. For supported iridium catalysts, regeneration can be achieved by burning off carbonaceous deposits with oxygen, followed by reduction with hydrogen and treatment with a halogen-containing gas to redisperse the iridium. The specific procedure will depend on the nature of the catalyst and the deactivation mechanism.

This technical support center provides a starting point for troubleshooting common issues with this compound catalysts. For specific applications, it is always recommended to consult the primary literature for detailed experimental procedures and mechanistic insights.

References

deactivation of iridium(IV) iodide catalysts and regeneration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iridium(IV) iodide catalysts. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a focus on catalyst deactivation and regeneration.

Frequently Asked Questions (FAQs)

Q1: My iridium-catalyzed reaction has stopped or slowed down significantly. What are the common causes of catalyst deactivation?

A1: Deactivation of this compound catalysts can stem from several factors. The most common causes include:

  • Poisoning: Certain molecules can bind strongly to the iridium center, blocking the active site. Common poisons include ammonia (B1221849) and methylamine (B109427), which can be formed from side reactions like the hydrolysis or aminolysis of imine intermediates in amine racemization reactions.[1][2][3] Oxygen can also interfere with the catalytic cycle, although in some cases it has been ruled out as the primary cause of deactivation.[1]

  • Precipitation: The iridium catalyst can precipitate out of the reaction mixture, effectively removing it from the catalytic cycle. This is a known issue in processes like methanol (B129727) carbonylation, where changes in the solvent environment or the presence of impurities can lead to catalyst aggregation.[4][5]

  • Ligand Degradation: The organic ligands attached to the iridium center can undergo side reactions, leading to the formation of inactive or less active catalyst species.[6][7] For instance, under acidic conditions, ligand isomerization and hydrogenation have been observed as deactivation pathways.[6]

  • Formation of Off-Cycle Species: The catalyst can be converted into stable, inactive complexes that are not part of the main catalytic cycle. These can include iridium-hydrido bridging species.[1]

Q2: I suspect my catalyst has been poisoned by an amine. How can I confirm this?

A2: If you suspect amine-related poisoning, you can perform a "spiking" experiment.[1] Introduce a small amount of the suspected amine (e.g., methylamine) into an active reaction. A sudden drop or complete cessation of catalytic activity would strongly indicate poisoning by that species.[1] Additionally, 1H NMR spectroscopy can be used to observe the formation of new iridium-amine complexes.[1]

Q3: My catalyst seems to be precipitating from the reaction. What can I do to prevent this?

A3: Catalyst precipitation is often sensitive to the reaction conditions. Here are a few strategies to mitigate this issue:

  • Solvent Choice: Ensure you are using a solvent system that provides good solubility for the active catalyst species throughout the reaction. In some cases, the choice of solvent can influence the formation of emulsions or precipitation of reagents.[8]

  • Control of Water Content: In methanol carbonylation, for example, excessive water can lead to the formation of inactive species and promote precipitation.[4][5] Conversely, an appropriate amount of water can be beneficial.[5] Careful control of the water concentration is crucial.

  • Impurity Control: Byproducts and impurities can trigger catalyst aggregation.[4][5] Purifying your starting materials and monitoring the reaction for byproduct formation can help maintain catalyst stability.

Q4: Is it possible to regenerate a deactivated this compound catalyst?

A4: Yes, regeneration is possible in some cases, although full recovery of activity may not always be achieved. The appropriate method depends on the deactivation mechanism.

  • For Amine Poisoning: Treatment with dilute hydroiodic acid (HI) has been shown to partially reactivate catalysts deactivated by methylamine coordination.[1][2][3]

  • For Carbonaceous Deposits (Coke): For supported iridium catalysts used in hydrocarbon conversion, a common industrial practice involves a multi-step regeneration process. This typically includes a controlled burn-off of the carbon deposits with oxygen, followed by reduction with hydrogen and treatment with a halogen-containing gas to redisperse the iridium.[9]

Troubleshooting Guides

Issue 1: Gradual or Sudden Loss of Catalytic Activity
Potential Cause Diagnostic Check Recommended Solution
Catalyst Poisoning Perform a "spiking" experiment with potential poisons (e.g., methylamine). Analyze the reaction mixture using NMR to identify new iridium complexes.[1]If poisoning is confirmed, consider purification of starting materials. For amine poisoning, attempt catalyst regeneration with hydroiodic acid.[1][3]
Catalyst Precipitation Visually inspect the reaction for solid formation. Filter a sample of the reaction mixture and analyze the solid for iridium content.Optimize the solvent system for better catalyst solubility.[8] Carefully control the concentration of water and other additives.[4][5]
Ligand Degradation Use spectroscopic techniques (e.g., NMR, MS) to monitor the structure of the catalyst over the course of the reaction.Modify the reaction conditions (e.g., pH, temperature) to minimize ligand degradation pathways.[6] Consider using a more robust ligand.
Moisture Contamination In moisture-sensitive reactions, rigorously dry all solvents and reagents. Run a control reaction under strictly anhydrous conditions.Implement stringent measures to exclude water from the reaction system.[1][3]

Quantitative Data Summary

Deactivation Scenario Regeneration Method Reported Activity Recovery Reference
Deactivation by methylamine in amine racemizationTreatment with 0.1 M hydroiodic acid for 2 hours~25%[3]
Deactivation by methylamine (linear deactivation rate)-14% d.e./h[3]

Experimental Protocols

Protocol 1: Regeneration of an Amine-Poisoned Iridium Catalyst

This protocol is based on the partial reactivation of an iridium catalyst deactivated by methylamine coordination during chiral amine racemization.[3]

Materials:

  • Deactivated catalyst mixture

  • Dilute hydroiodic acid (0.1 M)

  • Appropriate organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Isolate the Deactivated Catalyst: If possible, remove the solvent from the reaction mixture containing the deactivated catalyst under reduced pressure.

  • Acid Treatment: Add the dilute hydroiodic acid (0.1 M) to the residue containing the spent catalyst.

  • Incubation: Stir the mixture at room temperature for 2 hours.

  • Extraction: After the incubation period, extract the iridium complex into a suitable organic solvent. This may require neutralization of the aqueous layer followed by extraction.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the regenerated catalyst.

  • Activity Test: Test the activity of the regenerated catalyst in a small-scale reaction to quantify the recovery of catalytic performance.

Note: This procedure resulted in approximately 25% recovery of the initial activity in the cited literature.[3] Optimization may be required for different catalyst systems and reaction conditions.

Visualizations

Deactivation_Pathways cluster_poisoning Poisoning cluster_precipitation Precipitation cluster_degradation Ligand Degradation Active_Catalyst Active Iridium(IV) Catalyst Poisoned_Complex Inactive Iridium-Poison Complex Active_Catalyst->Poisoned_Complex Poisoning Precipitate Insoluble Precipitate Active_Catalyst->Precipitate Precipitation Degraded_Ligand_Complex Inactive Complex with Degraded Ligand Active_Catalyst->Degraded_Ligand_Complex Ligand Degradation Deactivated_Catalyst Deactivated Catalyst Poison Poisons (e.g., NH3, MeNH2) Poison->Poisoned_Complex Coordination Poisoned_Complex->Deactivated_Catalyst Precipitate->Deactivated_Catalyst Aggregation Aggregation Aggregation->Precipitate Degraded_Ligand_Complex->Deactivated_Catalyst Side_Reaction Side Reactions (e.g., Hydrogenation) Side_Reaction->Degraded_Ligand_Complex

Caption: Common deactivation pathways for this compound catalysts.

Regeneration_Workflow Start Deactivated Catalyst (e.g., Amine-Poisoned) Acid_Treatment Treat with Dilute Hydroiodic Acid (0.1 M) Start->Acid_Treatment Incubation Stir for 2 hours at Room Temperature Acid_Treatment->Incubation Extraction Extract Catalyst into Organic Solvent Incubation->Extraction Drying Dry Organic Layer Extraction->Drying Solvent_Removal Remove Solvent Drying->Solvent_Removal End Partially Regenerated Catalyst Solvent_Removal->End

Caption: Workflow for the regeneration of an amine-poisoned iridium catalyst.

References

Technical Support Center: Optimization of Ir(IV) Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with iridium(IV) catalysis.

Troubleshooting Guide

Issue 1: Low or No Product Yield

If you are observing low or no formation of your desired product, consider the following potential causes and solutions.

Possible Cause Suggested Solution Experimental Protocol
Catalyst Deactivation Catalyst may be deactivated by impurities (e.g., water, oxygen) or byproducts.[1][2][3]Protocol for Ensuring Anhydrous and Oxygen-Free Conditions: 1. Dry all glassware in an oven at >100°C for at least 4 hours and cool under a stream of inert gas (e.g., Argon or Nitrogen). 2. Use anhydrous solvents, either freshly distilled or from a solvent purification system. 3. Degas the reaction mixture by three freeze-pump-thaw cycles or by sparging with an inert gas for 15-30 minutes. 4. Assemble the reaction under a positive pressure of inert gas.
Incorrect Reaction Conditions The solvent, temperature, or concentration may not be optimal for your specific substrate and ligand combination.[4][5]Protocol for Reaction Condition Screening: 1. Set up a parallel array of small-scale reactions (e.g., in vials). 2. Systematically vary one parameter at a time (e.g., solvent, temperature, concentration) while keeping others constant. 3. Analyze the outcome of each reaction by a suitable method (e.g., LC-MS, GC, NMR) to determine the optimal conditions.
Ineffective Photocatalyst (for photoredox reactions) The redox potential of the photocatalyst may not be suitable for the desired transformation.[6] The light source may be inappropriate or improperly positioned.[6]Protocol for Photocatalyst and Light Source Optimization: 1. If the reaction is not proceeding, consider screening a panel of iridium photocatalysts with different redox potentials. 2. Ensure the emission wavelength of your light source (e.g., LED) overlaps with the absorption spectrum of the photocatalyst.[7] 3. Position the light source as close as possible to the reaction vessel to maximize photon flux.[6] Ensure consistent positioning for reproducibility.[6]
Issue 2: Poor Selectivity (Regio- or Enantioselectivity)

When the desired isomer is not the major product, ligand and solvent effects are often the key.

Possible Cause Suggested Solution Experimental Protocol
Suboptimal Ligand The steric and electronic properties of the ligand play a crucial role in determining selectivity.[8][9][10]Protocol for Ligand Screening: 1. Prepare a series of catalysts with different ligands (e.g., varying steric bulk or electronic properties). 2. Run the reaction with each catalyst under the previously optimized conditions. 3. Analyze the product mixture to determine the regio- or enantioselectivity for each ligand.
Solvent Effects The solvent can influence the stability of transition states, thereby affecting selectivity.[4]Protocol for Solvent Screening for Selectivity: 1. Following the general protocol for reaction condition screening, focus on a range of solvents with varying polarities and coordinating abilities. 2. Analyze the isomeric ratio of the product in each solvent to identify the optimal medium for the desired selectivity.

Frequently Asked Questions (FAQs)

Q1: My iridium catalyst appears to be changing color during the reaction. Is this normal?

A1: A color change can be indicative of a change in the oxidation state of the iridium center, which is often a part of the catalytic cycle. For example, in many photoredox cycles, an Ir(III) catalyst is excited and can be oxidized to Ir(IV) or reduced to Ir(II) during the reaction. However, a persistent color change that is accompanied by a cessation of reactivity might indicate the formation of an inactive, off-cycle species or catalyst decomposition.

Q2: How do I choose the right ligand for my Ir-catalyzed reaction?

A2: Ligand choice is critical and highly dependent on the specific transformation. For asymmetric reactions, chiral ligands are necessary to induce enantioselectivity. The steric bulk and electronic properties of the ligand can influence both the reactivity and selectivity of the catalyst.[8][9][10] A good starting point is to consult the literature for similar reactions. If no direct analogue is available, a screening of a diverse set of ligands (e.g., phosphines, N-heterocyclic carbenes, bidentate ligands) is recommended.

Q3: What is the typical substrate scope for Ir(IV) catalysis?

A3: The substrate scope is highly reaction-dependent. Iridium catalysts are known to be effective for a wide range of transformations, including C-H activation, hydrogen-transfer reactions, and various photoredox-mediated couplings.[11][12][13][14] However, specific substrates may be challenging due to steric hindrance, electronic effects, or the presence of coordinating functional groups that can inhibit the catalyst. It is often necessary to perform a substrate scope study to determine the limitations of a particular catalytic system.

Q4: My reaction is sensitive to air and moisture. What are the best practices for setting up an oxygen- and water-free reaction?

A4: To ensure an inert atmosphere, all glassware should be oven- or flame-dried and cooled under an inert gas like argon or nitrogen. Solvents should be anhydrous, and reagents should be dried if necessary. The reaction should be set up in a glovebox or using Schlenk line techniques. Degassing the solvent and reaction mixture by freeze-pump-thaw cycles or by sparging with an inert gas is also crucial.[7]

Q5: How can I regenerate my deactivated iridium catalyst?

A5: Catalyst regeneration is often challenging and depends on the deactivation mechanism.[2] If the catalyst has been deactivated by the coordination of an inhibitor, it might be possible to remove the inhibitor by changing the reaction conditions (e.g., increasing temperature) or by adding a scavenger. In some cases of hydrolysis-induced deactivation, rigorously excluding water can prevent the issue.[1] For irreversible decomposition, regeneration is not possible.

Quantitative Data Summary

The following tables provide examples of how reaction conditions can affect the outcome of an Ir-catalyzed reaction. The data is illustrative and based on typical results found in the literature.

Table 1: Effect of Solvent on Yield in a Hypothetical Ir-Catalyzed C-H Amination

EntrySolventDielectric ConstantYield (%)
1Dichloromethane (DCM)9.145
2Acetonitrile (MeCN)37.585
3Toluene2.420
4Tetrahydrofuran (THF)7.660
5Dimethylformamide (DMF)36.778

Table 2: Effect of Ligand on Enantioselectivity in a Hypothetical Asymmetric Hydrogenation

EntryLigandSteric Parameter (Tolman Cone Angle)Enantiomeric Excess (ee, %)
1Ligand A (less bulky)132°75
2Ligand B (moderately bulky)160°95
3Ligand C (very bulky)185°82
4Ligand D (electron-donating)160°92
5Ligand E (electron-withdrawing)160°88

Experimental Protocols

General Protocol for Optimization of an Iridium-Catalyzed Reaction
  • Catalyst Preparation: In an inert atmosphere glovebox or using Schlenk techniques, prepare a stock solution of the iridium precursor and the desired ligand in anhydrous, degassed solvent. Stir for the appropriate time to allow for complex formation.

  • Reaction Setup: To a dried reaction vessel (e.g., a vial with a stir bar) under an inert atmosphere, add the substrate.

  • Reagent Addition: Add the other reagents (e.g., base, coupling partner) as solids or solutions in anhydrous, degassed solvent.

  • Initiation: Add the catalyst stock solution to the reaction vessel. If it is a photocatalytic reaction, place the vessel in the photoreactor setup.

  • Reaction Monitoring: Stir the reaction at the desired temperature for the specified time. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC, LC-MS, NMR).

  • Work-up and Analysis: Once the reaction is complete, quench the reaction as appropriate. Extract the product, purify by chromatography if necessary, and characterize the final product. Determine the yield and selectivity.

Visualizations

Experimental Workflow for Optimization

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Optimization prep_catalyst Prepare Catalyst Stock Solution screen_solvent Solvent Screening prep_catalyst->screen_solvent prep_reagents Prepare Reagent Solutions prep_reagents->screen_solvent screen_ligand Ligand Screening screen_solvent->screen_ligand monitor_reaction Monitor Reaction Progress (TLC, GC, LC-MS) screen_solvent->monitor_reaction screen_temp Temperature Screening screen_ligand->screen_temp screen_ligand->monitor_reaction screen_conc Concentration Screening screen_temp->screen_conc screen_temp->monitor_reaction screen_conc->monitor_reaction analyze_results Analyze Yield & Selectivity monitor_reaction->analyze_results optimize Identify Optimal Conditions analyze_results->optimize

Caption: General workflow for the systematic optimization of Ir(IV)-catalyzed reactions.

Troubleshooting Decision Tree for Low Yield

troubleshooting_workflow start Low or No Yield Observed check_inert Are conditions strictly inert (O2/H2O free)? start->check_inert improve_inert Action: Improve inert atmosphere techniques (glovebox, Schlenk line, degas solvents). check_inert->improve_inert No check_reagents Are all reagents pure and stable? check_inert->check_reagents Yes improve_inert->start Re-run purify_reagents Action: Purify starting materials and check for decomposition. check_reagents->purify_reagents No check_catalyst Is the catalyst active? check_reagents->check_catalyst Yes purify_reagents->start Re-run screen_conditions Action: Screen reaction parameters (solvent, temp, concentration). re_evaluate Re-evaluate Reaction Feasibility screen_conditions->re_evaluate check_catalyst->screen_conditions Yes screen_catalyst Action: Screen different ligands or pre-catalysts. check_catalyst->screen_catalyst No screen_catalyst->start Re-run

Caption: Decision tree for troubleshooting low-yield Ir(IV)-catalyzed reactions.

References

Technical Support Center: Stabilization of Iridium(IV) Iodide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of iridium(IV) iodide solutions.

Troubleshooting Guide

Researchers working with this compound solutions may face issues related to instability, such as precipitation and color changes. This guide provides a structured approach to identifying and resolving these common problems.

Problem 1: this compound powder does not dissolve in the solvent.

  • Cause: this compound is inherently insoluble in water and many common organic solvents.[1]

  • Solution:

    • Aqueous Solutions: Dissolve the this compound in an aqueous solution of an alkali metal iodide, such as potassium iodide (KI). The excess iodide ions will lead to the formation of the soluble hexaiodoiridate(IV) complex, [IrI6]2-, which imparts a ruby-red color to the solution.[1]

    • Organic Solutions: For applications in organic synthesis, such as catalysis, consider using polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO).

Problem 2: A precipitate forms in the this compound solution over time.

  • Cause: The formation of a precipitate can be due to several factors:

    • Decomposition: The hexaiodoiridate(IV) complex may be unstable and decompose, leading to the precipitation of less soluble iridium species.

    • Insufficient Stabilizer: An inadequate concentration of the alkali metal iodide may not be sufficient to maintain the soluble complex.

    • Solvent Evaporation: Changes in solvent concentration can lead to the precipitation of the iridium salt.

  • Solution:

    • Increase Stabilizer Concentration: Ensure an excess of the alkali metal iodide (e.g., KI) is used to favor the formation and stability of the [IrI6]2- complex.

    • Proper Storage: Store the solution in a tightly sealed container to prevent solvent evaporation.

    • Re-dissolution: If a precipitate has formed, gentle warming and the addition of a small amount of the alkali metal iodide solution may help to redissolve the solid.

Problem 3: The color of the solution changes from ruby-red to brown or yellow.

  • Cause: A color change often indicates a change in the oxidation state of iridium or the decomposition of the iodide ligand.

    • Reduction of Iridium(IV): Iridium(IV) may be reduced to Iridium(III), which typically forms complexes with different colors.

    • Oxidation of Iodide: Iodide ions can be oxidized to iodine (I2), which can impart a yellowish-brown color to the solution, especially in the presence of excess iodide, forming the triiodide ion (I3-).

  • Solution:

    • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Light Protection: Store the solution in an amber-colored bottle or in the dark, as light can promote photochemical reactions.

    • Purity of Reagents: Use high-purity solvents and reagents to avoid contaminants that could act as oxidizing or reducing agents.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stable aqueous solution of this compound?

A1: The recommended method is to dissolve this compound powder in an aqueous solution of potassium iodide (KI). While specific concentrations can vary depending on the application, a general starting point is to use a 2 to 10-fold molar excess of KI relative to the this compound. This ensures the formation of the stable hexaiodoiridate(IV) complex, [IrI6]2-.

Q2: What are the ideal storage conditions for this compound solutions?

A2: To maximize the stability of your this compound solution, adhere to the following storage conditions:

  • Temperature: Store at a cool, stable temperature. Refrigeration (2-8 °C) is often recommended.

  • Light: Protect the solution from light by using an amber glass bottle or by wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, it is advisable to store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Container: Use a tightly sealed container to prevent solvent evaporation and contamination.

Q3: Can I use other alkali metal iodides besides potassium iodide to dissolve this compound?

A3: Yes, other alkali metal iodides, such as sodium iodide (NaI), can also be used to form soluble hexaiodoiridate(IV) complexes. The choice of cation may depend on the specific requirements of your experiment, such as solubility in a particular solvent system or the absence of potassium ions.

Q4: My iridium-iodide catalyst solution for methanol (B129727) carbonylation is showing signs of instability. What could be the cause?

A4: Instability in iridium-iodide catalyst systems for methanol carbonylation can be complex. While these systems are known for their high stability, issues can arise. Some iodide salts, such as lithium iodide, can act as catalyst poisons. The stability and activity of the catalyst are also influenced by the presence of promoters, such as carbonyl complexes of other metals (e.g., ruthenium, tungsten) and simple iodides of zinc or indium.[1][2][3] If you are experiencing instability, it is crucial to review the composition of your catalytic system, including the type and concentration of promoters and any other iodide salts present.

Experimental Protocols

Protocol for Preparation of an Aqueous this compound Solution

This protocol describes the preparation of a stock solution of this compound stabilized with potassium iodide.

Materials:

  • This compound (IrI4)

  • Potassium iodide (KI)

  • Deionized water

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Amber glass storage bottle

Procedure:

  • Determine Concentrations: Decide on the desired final concentration of the this compound solution and the molar excess of KI to be used (a 5-fold molar excess is a good starting point).

  • Prepare KI Solution: Weigh the required amount of KI and dissolve it in a portion of the deionized water in the volumetric flask.

  • Dissolve this compound: While stirring the KI solution, slowly add the pre-weighed this compound powder.

  • Stir to Dissolve: Continue stirring the solution until all the this compound has dissolved, which should result in a clear, ruby-red solution. Gentle warming may be applied to facilitate dissolution, but avoid high temperatures to prevent decomposition.

  • Final Volume: Once fully dissolved, bring the solution to the final volume with deionized water.

  • Storage: Transfer the solution to a labeled amber glass bottle and store it in a cool, dark place. For extended stability, purge the headspace with an inert gas before sealing.

Signaling Pathways and Workflows

Logical Workflow for Troubleshooting this compound Solution Instability

TroubleshootingWorkflow Troubleshooting this compound Solution Instability Start Problem with Ir(IV) Iodide Solution Check_Dissolution Issue: Incomplete Dissolution Start->Check_Dissolution Check_Precipitation Issue: Precipitation Start->Check_Precipitation Check_Color_Change Issue: Color Change Start->Check_Color_Change Sol_Insolubility Cause: Inherent Insolubility Check_Dissolution->Sol_Insolubility Yes Sol_Decomposition Cause: Complex Decomposition Check_Precipitation->Sol_Decomposition Yes Sol_Oxidation_Reduction Cause: Redox Reaction Check_Color_Change->Sol_Oxidation_Reduction Yes Action_Add_KI Action: Add Alkali Metal Iodide (e.g., KI) Sol_Insolubility->Action_Add_KI Action_Store_Properly Action: Ensure Proper Storage (Sealed, Dark, Cool) Sol_Decomposition->Action_Store_Properly Action_Inert_Atmosphere Action: Use Inert Atmosphere Sol_Oxidation_Reduction->Action_Inert_Atmosphere Outcome_Stable Outcome: Stable Solution Action_Add_KI->Outcome_Stable Action_Store_Properly->Outcome_Stable Action_Inert_Atmosphere->Outcome_Stable

Caption: Troubleshooting workflow for this compound solutions.

References

Technical Support Center: Iridium(IV) Iodide Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iridium(IV) iodide catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound (IrI₄) is a binary chemical compound of iridium in the +4 oxidation state and iodide. It is a black, crystalline powder that is insoluble in water and alcohol.[1] While insoluble in many common solvents, it can dissolve in solutions containing alkali metal iodides to form complex salts, which appear as a ruby-red solution.[1] It is known to be thermally sensitive and decomposes upon heating to iridium metal and iodine.[1]

Q2: How is this compound typically prepared?

A common laboratory-scale preparation involves the reaction of dipotassium (B57713) hexachloroiridate (K₂[IrCl₆]) or hexachloroiridic acid (H₂[IrCl₆]) with an aqueous solution of potassium iodide.[1]

Q3: What are the common applications of this compound in catalysis?

This compound can be used as a catalyst or precatalyst in a variety of organic transformations.[1] While specific applications of IrI₄ are not as extensively documented as other iridium complexes, iridium catalysts, in general, are widely used in:

  • Hydrogenation reactions: Including asymmetric hydrogenation of ketones and imines.[2][3]

  • C-H activation and functionalization: Such as borylation, silylation, and halogenation of arenes and heteroarenes.[4][5]

  • Cross-coupling reactions: For the formation of C-C and C-N bonds.[6][7]

Q4: Is this compound air and moisture sensitive?

While some iridium complexes are designed to be air-stable, many iridium precursors and active catalytic species are sensitive to air and moisture.[8] Given its high oxidation state and the oxophilicity of iridium, it is best to handle this compound and its reaction mixtures under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, especially when using anhydrous solvents.

Troubleshooting Guides

Issue 1: Low or No Conversion/Yield

Low or no conversion of starting material is one of the most common issues in catalysis. A systematic approach is crucial to identify the root cause.

Q: My reaction is not working. What should I check first?

A: Start with the most fundamental aspects of your experimental setup before investigating more complex catalyst-related issues.

  • Verify Reagents and Solvents:

    • Purity: Are your starting materials, reagents, and solvents pure? Impurities can act as catalyst poisons or participate in side reactions.[9] Consider purifying starting materials if their quality is uncertain.

    • Anhydrous/Degassed Conditions: If the reaction is sensitive to water or oxygen, were your solvents properly dried and degassed?[10][11] Was your glassware flame- or oven-dried?[8]

  • Check Reaction Conditions:

    • Temperature: Was the correct reaction temperature maintained?

    • Stirring: Was the reaction mixture stirred efficiently? In heterogeneous reactions, this is crucial for mass transport.

    • Concentration: Are the concentrations of your reactants and catalyst correct?

  • Run a Control Reaction:

    • Use a known, reliable substrate for your catalytic system. If this "positive control" reaction also fails, it strongly points to a problem with the catalyst, solvent, or general setup.[2]

Issue 2: Catalyst Deactivation

Catalyst deactivation is a frequent cause of incomplete reactions or the need for high catalyst loadings.

Q: I suspect my catalyst is deactivating. What are the common causes and how can I prevent it?

A: Catalyst deactivation can occur through several mechanisms. For iodo-iridium catalysts, a common issue is the coordination of inhibitory species to the metal center.

  • Poisoning by Lewis Bases: In reactions involving amines or imines, hydrolysis or aminolysis can generate ammonia (B1221849) or primary amines. These can coordinate strongly to the iridium center and inhibit turnover.[12]

    • Prevention: Ensure strictly anhydrous conditions to prevent hydrolysis of imines. Adding a hydrogen donor solvent like isopropanol (B130326) can sometimes help by promoting the reduction of the imine and minimizing its concentration.[12]

  • Impure Solvents or Reagents: Solvents or starting materials may contain impurities that act as catalyst poisons. Common poisons for transition metal catalysts include sulfur compounds, carbon monoxide, and other halides.[2]

    • Prevention: Use high-purity, freshly purified solvents and reagents. See the experimental protocols section for solvent purification.

  • Thermal Decomposition: The catalyst may not be stable at the reaction temperature, leading to decomposition.

    • Prevention: Screen different reaction temperatures to find a balance between reaction rate and catalyst stability.

  • Irreversible Aggregation: Some iridium catalysts, particularly in non-coordinating solvents, can aggregate to form inactive species, such as trimers.[13]

    • Prevention: The choice of solvent can be critical. In some cases, the addition of a coordinating additive can help stabilize the active catalytic species.[13]

Q: Can a deactivated this compound catalyst be reactivated?

A: In some cases, partial reactivation is possible. For iodo-iridium catalysts deactivated by amine coordination, treatment with hydroiodic acid (HI) has been shown to restore some catalytic activity. However, this method is not always successful and can lead to side reactions with the substrate.[12] For supported iridium catalysts, regeneration procedures involving oxidation to burn off carbonaceous deposits followed by reduction with hydrogen have been developed.[14]

Quantitative Data on Reaction Parameters

The following table summarizes the effect of various promoters on the rate of methanol (B129727) carbonylation catalyzed by an iridium-iodide system. This illustrates how additives can significantly impact reaction performance.

PromoterPromoter:Ir RatioCarbonylation Rate (mol/L/h)
None-7.1
ZnI₂5:110.1
HgI₂5:19.4
GaI₃5:19.9
InI₃5:17.3
Ru(CO)₄I₂5:116.2
InI₃/Ru(CO)₄I₂5:1:118.4
ZnI₂/Ru(CO)₄I₂5:1:111.3
Reaction Conditions: 190°C, 28 barg, 1000 rpm. Data adapted from a study on the Cativa process.[15]

Experimental Protocols

Protocol 1: General Procedure for Solvent Purification

For air- and moisture-sensitive reactions, the use of anhydrous and deoxygenated solvents is critical. This protocol describes a common method for solvent purification.[10][11]

Materials:

  • HPLC-grade solvent

  • Solvent reservoir (e.g., a stainless steel keg)

  • Two purification columns packed with activated alumina (B75360) and a supported copper catalyst (e.g., Q5 reactant)

  • Inert gas source (high-purity nitrogen or argon) with a regulator

  • Schlenk line or glovebox for solvent collection

Procedure:

  • Setup: Assemble the solvent purification system with the solvent reservoir connected to the purification columns. The first column should contain activated alumina to remove water and other protic impurities. The second column should contain the supported copper catalyst to remove oxygen.

  • Degassing: Thoroughly degas the solvent in the reservoir by sparging with the inert gas for at least 30 minutes.

  • Pressurizing: Pressurize the solvent reservoir with the inert gas (typically 5-15 psi).

  • Solvent Collection: Under an inert atmosphere (in a glovebox or connected to a Schlenk line), open the valve to allow the solvent to flow through the purification columns and into a collection flask.

  • Storage: Store the purified solvent in a sealed flask or bottle under an inert atmosphere, preferably over molecular sieves to maintain dryness.

Protocol 2: Setting up a Control Reaction to Test Catalyst Activity

Objective: To determine if the catalyst is active and not the source of a reaction failure.

Procedure:

  • Select a Standard Substrate: Choose a simple substrate that is known to work well with your iridium catalyst system under established conditions (consult literature for examples).

  • Prepare the Reaction: In parallel with your problematic reaction, set up a reaction with the standard substrate. Use the same batch of catalyst, solvent, and reaction conditions.

  • Run and Monitor: Run both reactions simultaneously and monitor their progress (e.g., by TLC, GC, or NMR).

  • Analyze the Results:

    • If the control reaction works well but your reaction of interest does not: The issue is likely with your specific substrate (e.g., impurities, instability) or the specific reaction conditions are not optimal.

    • If both the control reaction and your reaction of interest fail: The problem is likely with a common component, such as the catalyst, solvent, or a general experimental error.

Visualizations

Troubleshooting_Workflow start Low or No Yield check_reagents Check Purity of Reagents and Solvents start->check_reagents check_conditions Verify Reaction Conditions (Temp, Stirring) start->check_conditions run_control Run Control Reaction with Known Substrate check_reagents->run_control check_conditions->run_control control_ok Control Reaction Successful? run_control->control_ok problem_substrate Issue with Substrate or Specific Conditions control_ok->problem_substrate Yes problem_catalyst Problem with Catalyst, Solvent, or Setup control_ok->problem_catalyst No end Problem Solved problem_substrate->end check_catalyst Investigate Catalyst Deactivation problem_catalyst->check_catalyst check_setup Check for Leaks / Atmosphere Integrity problem_catalyst->check_setup check_catalyst->end check_setup->end

Caption: A logical workflow for troubleshooting low-yield reactions.

Catalyst_Deactivation cluster_deactivation Deactivation Pathways cluster_reactivation Reactivation active_catalyst Active Ir(IV) Catalyst inactive_catalyst Inactive Species active_catalyst->inactive_catalyst Deactivation reactivated_catalyst Partially Reactivated Catalyst inactive_catalyst->reactivated_catalyst Reactivation poisoning Poisoning (e.g., by amines) decomposition Thermal Decomposition aggregation Aggregation HI_treatment Treatment with Hydroiodic Acid

References

Technical Support Center: Purification of Crude Iridium(IV) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude iridium(IV) iodide (IrI₄). Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure a successful purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Precipitated this compound 1. Incomplete reaction between the iridium precursor and potassium iodide. 2. Formation of soluble iridium-iodide complex salts due to a large excess of potassium iodide.[1] 3. Hydrolysis of iridium precursor if the reaction medium is not sufficiently acidic.[2]1. Ensure stoichiometric amounts or a slight excess of potassium iodide. Stir the reaction mixture for a sufficient duration. 2. Avoid a large excess of potassium iodide. If a large excess was used, attempt to precipitate more product by diluting the solution with water. 3. Maintain an acidic environment during the synthesis to prevent the formation of iridium hydroxides or oxides.
Product is a Brownish or Greenish-Black Powder Instead of Pure Black 1. Presence of unreacted iridium starting materials (e.g., chloro-complexes). 2. Contamination with iridium(III) iodide, which is a dark brown solid.[3] 3. Presence of elemental iodine, which can impart a brownish hue.1. Ensure the reaction goes to completion. Wash the crude product thoroughly with deionized water to remove any soluble iridium salts. 2. Maintain oxidizing conditions during the synthesis to prevent the reduction of Ir(IV) to Ir(III). If Ir(III) is present, consider redissolving the crude product in a minimal amount of aqueous KI and reprecipitating. 3. Wash the crude product with a solvent in which iodine is soluble but IrI₄ is not, such as diethyl ether or cold ethanol (B145695).[4] A wash with a dilute sodium thiosulfate (B1220275) solution can also be used to remove excess iodine.[5]
The Precipitate is Difficult to Filter (Colloidal) Formation of very fine particles, which can occur with rapid precipitation.1. Allow the precipitate to digest (age) in the mother liquor for several hours or overnight to encourage particle growth. 2. Gentle heating of the suspension (if the thermal stability of the product allows) can promote the formation of larger, more easily filterable particles. 3. Use a fine porosity filter paper or a membrane filter for vacuum filtration. The addition of a filter aid (e.g., Celite) may be necessary.
Product Shows Significant Water Content After Drying 1. Incomplete drying. 2. This compound is somewhat hygroscopic.1. Dry the product under high vacuum for an extended period. 2. Store the purified product in a desiccator over a strong drying agent (e.g., P₂O₅) or in a glovebox under an inert atmosphere.
Product Decomposes During Purification This compound has a relatively low decomposition temperature (around 100 °C).[4]1. Avoid high temperatures during all purification steps. Use cold solvents for washing and avoid heating during drying. 2. If sublimation is attempted, it must be performed under high vacuum and at a carefully controlled low temperature.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from hexachloroiridic acid and potassium iodide?

A1: The most common impurities include:

  • Unreacted starting materials: Hexachloroiridic acid (H₂IrCl₆) or its salts, and potassium iodide (KI).

  • Side-products: Iridium(III) iodide (IrI₃) if reduction of the Ir(IV) center occurs, and various iridium chloro-aqua complexes.[7]

  • Excess reagents: A significant excess of potassium iodide is often used, which will be a major impurity. Elemental iodine (I₂) can also be present due to the oxidation of iodide ions.

Q2: What is the best solvent for washing crude this compound?

A2: A multi-step washing procedure is recommended. Since this compound is insoluble in water and alcohol, these are excellent choices for removing soluble impurities.[1]

  • Deionized Water: To remove potassium iodide and other inorganic salts.

  • Ethanol or Diethyl Ether: To remove any excess elemental iodine.

Q3: My purified this compound appears to be slightly soluble in the wash solvent. What is happening?

A3: this compound can dissolve in aqueous solutions containing alkali metal iodides, like potassium iodide, to form soluble complex salts with a characteristic ruby red color.[1] If your wash water becomes colored, it indicates the presence of a significant amount of iodide ions. Continue washing with fresh deionized water until the filtrate is colorless.

Q4: How can I confirm the purity of my final product?

A4: Several analytical techniques can be used to assess the purity of your this compound:

  • Elemental Analysis: To determine the iridium to iodine ratio.

  • X-ray Diffraction (XRD): To confirm the crystalline phase and identify any crystalline impurities.

  • Infrared (IR) Spectroscopy: To check for the absence of water and other functional groups from impurities.

  • Thermal Gravimetric Analysis (TGA): To determine the decomposition temperature and check for the presence of volatile impurities or hydrates.

Q5: What are the storage recommendations for purified this compound?

A5: this compound should be stored in a tightly sealed container in a cool, dark, and dry place, preferably in a desiccator or under an inert atmosphere to protect it from moisture and light.[8]

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference(s)
Chemical Formula IrI₄[4]
Molecular Weight 699.82 g/mol [4]
Appearance Black powder[4]
Melting Point 100 °C (decomposes)[4]
Solubility in Water Insoluble[1]
Solubility in Alcohol Insoluble[1]
Solubility Soluble in aqueous KI solutions[1][9]
Solubility of Potential Impurities
CompoundSolventSolubilityReference(s)
Potassium Iodide (KI) Water1 g in 0.7 mL[10]
Ethanol1 g in 22 mL[10]
Acetone1 g in 7.5 mL[10]
**Iodine (I₂) **WaterSparingly soluble (1 part in 7000)[11]
EthanolAbundantly soluble[11]
Diethyl EtherAbundantly soluble[11]

Experimental Protocols

General Protocol for Purification of Crude this compound by Washing

This protocol outlines a general procedure for the purification of crude this compound prepared from an aqueous reaction of an iridium(IV) chloro-complex with potassium iodide.

Materials:

  • Crude this compound precipitate

  • Deionized water

  • Ethanol (or diethyl ether)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Beakers

  • Spatula

Procedure:

  • Isolation of Crude Product:

    • Collect the crude this compound precipitate from the reaction mixture by vacuum filtration using a Buchner funnel.

  • Washing with Deionized Water:

    • Transfer the filter cake to a beaker and add a sufficient amount of deionized water to form a slurry.

    • Stir the slurry for 10-15 minutes to dissolve any soluble inorganic salts, primarily potassium iodide.

    • Collect the solid product by vacuum filtration.

    • Repeat this washing step 2-3 times, or until the filtrate is colorless and a test with silver nitrate (B79036) solution (acidified with nitric acid) shows no precipitate of silver iodide, indicating the absence of iodide ions in the filtrate.

  • Washing with Ethanol (or Diethyl Ether):

    • Transfer the water-washed solid to a clean beaker and add ethanol (or diethyl ether) to form a slurry.

    • Stir for 10-15 minutes to dissolve any residual elemental iodine. The solvent may turn slightly brown if iodine is present.

    • Collect the purified product by vacuum filtration.

    • Wash the filter cake with a small amount of fresh, cold ethanol.

  • Drying:

    • Carefully transfer the purified this compound to a pre-weighed watch glass or drying dish.

    • Dry the product under high vacuum at room temperature until a constant weight is achieved. Avoid heating, as the compound is thermally sensitive.

Mandatory Visualization

Experimental Workflow for Purification of Crude this compound

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_impurities Impurities Removed start Crude IrI₄ Precipitate (from reaction of H₂IrCl₆ and KI) filtration1 Vacuum Filtration start->filtration1 Collect Crude Product wash_water Wash with Deionized Water (x3) filtration1->wash_water Remove Soluble Salts (e.g., KI) filtration2 Vacuum Filtration wash_water->filtration2 impurities1 KI, H₂IrCl₆ wash_water->impurities1 in filtrate wash_solvent Wash with Ethanol/Diethyl Ether filtration2->wash_solvent Remove Elemental Iodine filtration3 Vacuum Filtration wash_solvent->filtration3 impurities2 I₂ wash_solvent->impurities2 in filtrate drying Dry Under High Vacuum filtration3->drying Remove Solvents end Purified this compound drying->end Final Product impurities3 H₂O, Ethanol drying->impurities3 evaporated

Caption: Workflow for the purification of crude this compound.

References

Technical Support Center: Managing Air and Moisture Sensitivity of Iridium(IV) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for iridium(IV) iodide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and troubleshooting of experiments involving this air- and moisture-sensitive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound (IrI₄) is a black, crystalline solid.[1] It is a binary chemical compound of iridium and iodine. Key properties are summarized in the table below.

PropertyValue
Chemical Formula IrI₄
Molar Mass 699.83 g/mol [1]
Appearance Black powder/crystals[1]
Melting Point Decomposes at 100 °C (212 °F; 373 K)[1]
Solubility in Water Insoluble[1]
Solubility in Alcohol Insoluble[1]

Q2: How should I store this compound to prevent decomposition?

A2: Due to its sensitivity to air and moisture, this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. A glovebox or a desiccator containing a drying agent is the recommended storage environment. Store the container in a cool, dark place to prevent thermal decomposition.

Q3: What are the visible signs of this compound decomposition?

A3: While fresh this compound is a black powder, decomposition due to air or moisture exposure may lead to the formation of iridium oxides or hydrated species. This can sometimes be observed as a color change to a brownish or grayish powder. The presence of elemental iodine, a decomposition product upon heating, may be indicated by a faint violet vapor or a brownish appearance if it complexes with other species.

Q4: In what solvents is this compound soluble?

Q5: What are the primary hazards associated with this compound?

A5: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood or a glovebox.

Troubleshooting Guides

Problem 1: Low or no catalytic activity in my reaction.

  • Question: I am using this compound as a catalyst, but the reaction is sluggish or not proceeding at all. What could be the issue?

  • Answer: Low catalytic activity can stem from several factors. Follow this troubleshooting workflow to diagnose the problem.

    Troubleshooting_Low_Activity Start Low Catalytic Activity Catalyst_Integrity Has the catalyst been properly stored and handled under inert conditions? Start->Catalyst_Integrity Catalyst_Decomposition Catalyst may have decomposed. Consider using a fresh batch. Catalyst_Integrity->Catalyst_Decomposition No Reagent_Purity Are all reagents and solvents anhydrous and free of impurities? Catalyst_Integrity->Reagent_Purity Yes Impurity_Poisoning Catalyst poisoning by impurities. Purify reagents and dry solvents. Reagent_Purity->Impurity_Poisoning No Reaction_Setup Was the reaction set up under a positive pressure of inert gas? Reagent_Purity->Reaction_Setup Yes Air_Leak Air/moisture leak in the setup. Check all connections and seals. Reaction_Setup->Air_Leak No Reaction_Conditions Are the reaction temperature and pressure appropriate? Reaction_Setup->Reaction_Conditions Yes Optimize_Conditions Optimize reaction conditions (temperature, pressure, concentration). Reaction_Conditions->Optimize_Conditions Yes

    Caption: Troubleshooting workflow for low catalytic activity.

Problem 2: Inconsistent results between experimental runs.

  • Question: I am getting variable yields and reaction times even when I follow the same procedure. Why is this happening?

  • Answer: Inconsistent results are often due to subtle variations in the handling of air-sensitive materials.

    • Moisture Contamination: Even trace amounts of moisture can deactivate the catalyst. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere before use. Solvents should be freshly dried and degassed.

    • Atmosphere Control: The integrity of the inert atmosphere is crucial. Ensure a positive pressure of high-purity argon or nitrogen is maintained throughout the experiment. Check for leaks in your Schlenk line or glovebox.

    • Reagent Quality: The purity of your starting materials can vary between batches. It is advisable to use reagents from a reliable source and to purify them if necessary.

Problem 3: Difficulty in handling and transferring the solid this compound.

  • Question: I find it challenging to accurately weigh and transfer the black powder without exposing it to air. What is the best practice?

  • Answer: Handling solid air-sensitive catalysts requires specific techniques to minimize exposure to the atmosphere.

    Solid_Transfer_Workflow Start Weighing and Transferring IrI₄ Glovebox Preferred Method: Weigh inside a glovebox. Start->Glovebox Schlenk_Line Alternative: Schlenk Line Technique Start->Schlenk_Line Weigh_Flask Weigh an empty, sealed flask. Schlenk_Line->Weigh_Flask Add_Catalyst Briefly open flask under a positive flow of inert gas to add catalyst. Weigh_Flask->Add_Catalyst Reweigh_Flask Reseal and reweigh the flask to determine catalyst mass. Add_Catalyst->Reweigh_Flask Dissolve_and_Transfer Dissolve in a dry, degassed solvent and transfer via cannula or syringe. Reweigh_Flask->Dissolve_and_Transfer

    Caption: Workflow for handling solid this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from dipotassium (B57713) hexachloroiridate.[1] This procedure should be performed in a fume hood with appropriate PPE.

Materials:

  • Dipotassium hexachloroiridate(IV) (K₂[IrCl₆])

  • Potassium iodide (KI)

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • Prepare an aqueous solution of dipotassium hexachloroiridate(IV).

  • Prepare a separate concentrated aqueous solution of potassium iodide.

  • Slowly add the potassium iodide solution to the dipotassium hexachloroiridate(IV) solution with constant stirring.

  • A black precipitate of this compound will form.

  • Continue stirring for a specified time to ensure complete reaction.

  • Collect the precipitate by filtration.

  • Wash the precipitate with deionized water to remove any soluble impurities.

  • Further wash the precipitate with a dilute solution of hydrochloric acid.

  • Dry the final product under vacuum at a low temperature to avoid decomposition.

Note: For a more detailed protocol with specific quantities and reaction conditions, it is recommended to consult relevant literature for the synthesis of iridium halides.

General Protocol for a Catalytic Reaction Using this compound

This protocol outlines the general steps for setting up a reaction using a solid, air-sensitive catalyst like this compound. This should be performed using standard Schlenk line or glovebox techniques.

Equipment:

  • Schlenk flask or three-necked round-bottom flask

  • Magnetic stir bar

  • Septa

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Syringes and needles

  • Cannula for liquid transfer

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven (e.g., at 120 °C overnight). Assemble the reaction flask with a stir bar and septa while still hot, and immediately place it under a positive pressure of inert gas. Allow to cool to room temperature.

  • Adding the Catalyst: In a glovebox, weigh the required amount of this compound into the reaction flask. If a glovebox is not available, add the catalyst to the flask under a positive flow of inert gas.

  • Adding Solvents and Reagents: Add dry, degassed solvent to the reaction flask via a syringe or cannula. Liquid reagents can be added in the same manner. Solid reagents that are not air-sensitive can be added before flushing the flask with inert gas.

  • Reaction: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by taking small aliquots via syringe for analysis (e.g., TLC, GC, NMR).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the specific reaction and products.

Analytical Techniques for Purity Assessment

Elemental Analysis:

  • Provides the percentage composition of elements (Ir, I) in the compound. This can be compared to the theoretical values for IrI₄ to determine purity.

X-ray Powder Diffraction (XRPD):

  • Can be used to confirm the crystalline structure of the this compound and to identify any crystalline impurities.

Spectroscopic Methods:

  • Infrared (IR) Spectroscopy: While this compound itself will have limited characteristic bands in the mid-IR region, IR spectroscopy can be useful for detecting organic impurities or the presence of counter-ions if complex salts are formed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are not directly applicable to the binary compound IrI₄. However, if the this compound is used to prepare organometallic complexes, NMR is a powerful tool for characterizing the resulting products and identifying impurities.

References

Technical Support Center: Iridium(IV) Iodide Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the scale-up of reactions involving iridium(IV) iodide and related iridium catalysts.

Troubleshooting Guide

This guide addresses specific issues you may encounter when transitioning an this compound-catalyzed reaction from a laboratory to a pilot or manufacturing scale.

Q1: My reaction is significantly slower or stalls completely upon scale-up, even though the conditions are proportionally the same. What are the potential causes?

A1: This is a common challenge in scaling up catalytic reactions. Several factors, often masked at the lab scale, can become significant at larger volumes.

  • Mass and Heat Transfer Limitations: The surface-area-to-volume ratio decreases dramatically during scale-up, which can impede efficient mixing and heat dissipation.[1] Inadequate mixing can lead to poor catalyst distribution and localized concentration gradients, while poor heat transfer can create hot spots that may degrade the catalyst or reactants.

  • Catalyst Deactivation: Iridium catalysts can deactivate through various pathways that may be accelerated at a larger scale. Common mechanisms include the formation of inactive iridium clusters or binuclear species, ligand decomposition, or cyclometalation where the ligand reacts with the metal center.[2][3][4]

  • Introduction of Impurities: Larger quantities of starting materials and solvents may introduce trace impurities (e.g., water, oxygen, or other coordinating species) that can poison the catalyst.

  • Changes in Physical Properties: this compound is a black, crystalline solid that is insoluble in water and alcohol.[5] If the reaction is not fully homogeneous, the dissolution rate and catalyst surface area can change significantly with the scale and reactor geometry, affecting the overall reaction rate.[1][6]

Recommended Actions:

  • Evaluate Mixing Efficiency: Conduct engineering studies to ensure that the agitation and reactor design provide adequate mixing for the increased volume.

  • Perform Thermal Analysis: Use techniques like Differential Scanning Calorimetry (DSC) on the reaction mixture to identify potential thermal hazards and ensure the cooling capacity of the larger reactor is sufficient.

  • Consider a Flow Reactor: For some reactions, transitioning to a continuous flow process can maintain high efficiency at a larger scale and improve heat transfer.[7]

  • Re-evaluate Catalyst Loading: A simple proportional increase in catalyst may not be optimal. It may be necessary to adjust the catalyst loading based on pilot-scale performance.

  • Strictly Control Starting Material Quality: Ensure all reagents and solvents meet stringent purity and dryness specifications.

Q2: I'm observing a different product distribution with more byproducts in my pilot-scale batch compared to the lab-scale reaction. Why is this happening?

A2: A shift in selectivity and an increase in byproducts often point to changes in the reaction's kinetic profile due to scale-dependent physical phenomena.

  • Poor Temperature Control: As mentioned, inefficient heat removal can lead to higher internal reaction temperatures.[1] This can accelerate side reactions that were negligible at the controlled temperature of the lab-scale experiment.

  • Extended Reaction Times or Dosing: Slower, controlled addition of a reactant at a large scale is common for safety and temperature management.[1] However, this changes the instantaneous concentration of reactants, which can alter the reaction pathways and favor the formation of impurities.

  • Catalyst Speciation: The active catalytic species may exist in equilibrium with other, less selective or inactive iridium species. Changes in concentration, temperature, or solvent polarity upon scale-up can shift this equilibrium.

Recommended Actions:

  • Profile the Reaction: Implement rigorous in-process controls (e.g., HPLC, UPLC) to monitor the formation of products and byproducts over time at the pilot scale.

  • Optimize Addition Rates: Experiment with different addition profiles for key reagents to minimize byproduct formation while maintaining thermal control.

  • Re-screen Reaction Parameters: A re-optimization of temperature, pressure, and concentration may be necessary at the pilot scale to regain the desired selectivity.

Q3: How can I efficiently remove the iridium catalyst from my product on a large scale?

A3: Removing residual precious metals is a critical step in pharmaceutical and fine chemical manufacturing. The insolubility of this compound can be an advantage or disadvantage depending on the reaction medium.

  • Filtration: If IrI₄ is used as a heterogeneous catalyst, it can be removed by filtration at the end of the reaction. However, fine catalyst particles can be challenging to remove completely.

  • Extraction: Specialized techniques, such as liquid-liquid extraction using ionic liquids, have been shown to be effective for recovering iridium(IV) from aqueous solutions.[8]

  • Scavenging Agents: Various solid-supported scavenging agents (e.g., functionalized silica, polymers with metal-chelating groups) can be used to bind and remove dissolved iridium species.

  • Crystallization: Careful design of the product crystallization process can often leave the majority of the iridium catalyst and its byproducts in the mother liquor.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when working with this compound at scale?

A: this compound is a hazardous substance that requires careful handling.[5][9] Key safety considerations include:

  • Personal Exposure: It is classified as a skin, eye, and respiratory irritant.[10] Avoid creating dust when handling the solid.[9] Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection if ventilation is inadequate.[10][11]

  • Thermal Hazards: Although specific data for this compound reactions is limited, many iridium-catalyzed processes can be exothermic.[1] A thorough risk assessment should be performed to understand and control the reaction's heat output to prevent thermal runaways.[12]

  • Waste Disposal: Iridium-containing waste is hazardous and must be disposed of according to local, state, and federal regulations.[10]

Q: What are the known deactivation pathways for iridium catalysts that I should be aware of during scale-up?

A: Understanding how a catalyst deactivates is crucial for developing a robust process. Major deactivation pathways for iridium catalysts include:

  • Formation of Inactive Dimers or Clusters: Active monomeric iridium species can aggregate to form less active or inactive multinuclear complexes.[2]

  • Ligand Degradation: The organic ligands that are often part of a catalytic system can undergo side reactions like hydrogenation or isomerization, altering the catalyst's effectiveness.[4]

  • Orthometalation/Cyclometalation: A C-H bond on a ligand can react with the iridium center, leading to the formation of a stable, inactive iridacycle.[3]

Q: Can changes in reaction temperature affect the selectivity of iridium-catalyzed reactions?

A: Yes, temperature can be a powerful tool to control the outcome of iridium-catalyzed reactions. Studies on other iridium(I) catalysts have shown that a wide range of reaction temperatures can significantly influence both reactivity and the selectivity of C-H activation, allowing for targeted functionalization.[13][14] This principle may be applicable to reactions involving this compound, making precise temperature control critical during scale-up.

Data Presentation

When scaling up a reaction, it is crucial to meticulously track and compare key parameters between scales.

Table 1: Example Comparison of Reaction Parameters: Lab vs. Pilot Scale

ParameterLaboratory Scale (100 mL)Pilot Scale (10 L)Observations / Notes
Batch Volume 100 mL10 L100x increase
This compound Loading 0.5 mol% (XXX g)0.5 mol% (YYY g)Initial loading kept constant.
Stirring Rate 500 RPM (Magnetic Stirrer)150 RPM (Impeller)Geometric similarity and power per unit volume should be considered.
Internal Temperature 80 ± 2 °C85 ± 5 °CPoorer heat transfer at scale resulted in a higher average temperature.[1]
Reaction Time 4 hours10 hoursSlower reaction, possibly due to mass transfer limitations.
Product Yield 92%75%Significant drop in yield observed.
Product Purity (HPLC) 99.1%94.5%Increase in key byproduct Z noted.

Table 2: Quick Troubleshooting Reference

SymptomPossible CauseRecommended Action
Low or Stalled Conversion Poor Mixing / Mass Transfer[1]Increase agitation; evaluate impeller design.
Catalyst Deactivation[2][3][4]Test higher catalyst loading; use fresh, high-purity catalyst.
Increased Byproducts Poor Temperature Control[1]Improve reactor cooling; reduce addition rates.
Change in Reactant RatiosImplement slower, more controlled dosing of reagents.
Poor Reproducibility Inconsistent Starting MaterialsImplement stricter QC on all incoming raw materials.
Variable Water/Oxygen ContentEnsure all operations are conducted under a dry, inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for a Scale-Up Feasibility Study

Objective: To assess the viability of scaling an this compound-catalyzed reaction from lab to pilot scale and to identify critical process parameters.

1. Safety Precautions:

  • A comprehensive safety review must be conducted before beginning any work.[12]

  • All manipulations of solid this compound must be performed in a ventilated enclosure (fume hood) to prevent inhalation.[9]

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Ensure the reactor is equipped with adequate cooling and emergency quenching capabilities.

2. Lab-Scale Baseline Procedure (e.g., 250 mL scale):

  • To an oven-dried 250 mL jacketed reactor under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (IrI₄, X mol).

  • Add the solvent (e.g., Toluene, Y mL) and begin agitation.

  • Add Substrate A (Z mol) and any other solid reagents.

  • Heat the reactor jacket to the target temperature (e.g., 80 °C).

  • Slowly add Substrate B (W mol) via syringe pump over a set period (e.g., 1 hour).

  • Monitor the reaction progress every hour using an appropriate analytical method (e.g., HPLC, GC) by taking carefully quenched samples.

  • Once the reaction is complete (e.g., <1% of Substrate A remaining), cool the mixture to room temperature.

  • Process the reaction mixture to isolate and purify the product.

  • Analyze the final product for yield and purity.

3. Pilot-Scale Procedure (e.g., 20 L scale):

  • Inert and dry a 20 L glass-lined reactor.

  • Charge the reactor with solvent and begin agitation, ensuring a vortex is formed to confirm adequate mixing.

  • Charge this compound and other solid reagents.

  • Heat the reactor to the target temperature. Note the time required to reach the setpoint.

  • Add Substrate B using a calibrated dosing pump at a rate scaled from the lab procedure. Monitor the internal temperature closely for any exotherm. Adjust the addition rate or jacket temperature as needed to maintain the target temperature range.

  • Monitor the reaction progress at scaled time points.

  • Upon completion, cool the reactor. This will take significantly longer than at the lab scale.

  • Process the batch, noting any differences in filtration rates, phase separations, or crystallization behavior.

  • Analyze the final product for yield and purity and compare it directly with the lab-scale results.

4. In-Process Controls and Data Collection:

  • Record temperature (internal and jacket), pressure, and agitator speed throughout the process.

  • Collect analytical data on the concentration of reactants, products, and byproducts over time.

  • Note any physical changes such as color, viscosity, or precipitation.

Visualizations

Diagram 1: Workflow for Troubleshooting Scale-Up Issues

G start Scale-Up Issue Identified (e.g., Low Yield, High Impurity) check_mixing Evaluate Mass Transfer (Mixing Study, Visual Inspection) start->check_mixing mixing_ok Mixing Adequate? check_mixing->mixing_ok check_temp Evaluate Heat Transfer (Thermal Profile, Exotherm Control) temp_ok Temp Control Adequate? check_temp->temp_ok check_purity Analyze Raw Material Purity (QC on new batches) purity_ok Purity Sufficient? check_purity->purity_ok mixing_ok->check_temp Yes improve_mixing Action: Improve Agitation (Increase RPM, Change Impeller) mixing_ok->improve_mixing No temp_ok->check_purity Yes improve_cooling Action: Improve Cooling (Slower Addition, Lower Jacket Temp) temp_ok->improve_cooling No source_materials Action: Source High-Purity Materials purity_ok->source_materials No re_optimize Re-evaluate Kinetic Parameters (Catalyst Loading, Concentration) purity_ok->re_optimize Yes improve_mixing->check_mixing improve_cooling->check_temp source_materials->check_purity end Process Optimized re_optimize->end

Caption: A logical workflow for diagnosing and resolving common scale-up problems.

Diagram 2: Common Iridium Catalyst Deactivation Pathways

G cluster_deactivation Deactivation Pathways active_catalyst Active [Ir] Catalyst inactive_dimer Inactive Dimer/ Cluster Formation active_catalyst->inactive_dimer Aggregation [6] ligand_degradation Ligand Degradation (e.g., Hydrogenation) active_catalyst->ligand_degradation Side Reaction [9] cyclometalation Inactive Iridacycle (Cyclometalation) active_catalyst->cyclometalation Intramolecular C-H Activation [7]

Caption: Key mechanisms leading to the deactivation of iridium catalysts.

References

Validation & Comparative

A Comparative Analysis of Iridium(IV) and Iridium(III) Iodide as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a catalyst is pivotal to the efficiency, selectivity, and overall success of a synthetic route. Iridium-based catalysts have garnered significant attention for their unique reactivity in a variety of organic transformations. This guide provides a comparative study of iridium(IV) iodide (IrI₄) and iridium(III) iodide (IrI₃) catalysts, summarizing their known catalytic applications, performance data, and mechanistic considerations.

While both compounds feature iridium and iodide ligands, their catalytic profiles differ significantly, largely due to the distinct electronic properties of the Ir(IV) and Ir(III) oxidation states. Iridium(III) complexes are well-established as versatile catalysts with a rich and extensively documented history in organic synthesis. In contrast, the catalytic applications of simple this compound are less specific in the scientific literature, often being cited as a potential catalyst without extensive comparative data.

Iridium(III) Iodide: A Workhorse in Catalysis

Iridium(III) iodide, often in the form of complexes with other ligands, is a key player in several industrially significant catalytic processes and a broad spectrum of organic transformations. The d⁶ electronic configuration of Ir(III) makes it prone to oxidative addition and reductive elimination, fundamental steps in many catalytic cycles.

One of the most prominent applications of iridium(III) iodide is in the Cativa process for methanol (B129727) carbonylation to produce acetic acid. In this process, the active catalyst is an anionic iridium(III) complex, [Ir(CO)₂I₃Me]⁻. The catalytic cycle involves the oxidative addition of methyl iodide to an iridium(I) species, followed by migratory insertion of carbon monoxide and subsequent reductive elimination of the acetyl iodide product.

Iridium(III) complexes are also highly effective in C-H activation and functionalization reactions. These transformations allow for the direct conversion of C-H bonds into C-C, C-N, and C-O bonds, offering atom-economical synthetic routes.

Performance Data for Iridium(III)-Catalyzed Reactions

The following table summarizes representative performance data for reactions catalyzed by iridium(III) complexes, where iridium(III) iodide or its derivatives are often involved in the catalytic cycle.

Reaction TypeCatalyst SystemSubstrateProductYield (%)Turnover Number (TON)Reference
Methanol Carbonylation [Ir(CO)₂I₂]⁻ / MeIMethanolAcetic Acid>99>10,000[Journal of the American Chemical Society, 2000, 122 (47), pp 11529–11544]
C-H Arylation --INVALID-LINK-- / Ag₂CO₃BenzeneBiphenyl85-[Organometallics 2010, 29, 18, 4099–4102]
Asymmetric Hydrogenation [Ir(BINAP)(COD)]BF₄ / I₂(E)-1,2-diphenylpropene(R)-1,2-diphenylpropane98 (96% ee)100[J. Am. Chem. Soc. 2003, 125, 32, 9570–9571]
Experimental Protocol: Iridium(III)-Catalyzed C-H Arylation

A representative experimental protocol for the iridium(III)-catalyzed C-H arylation of an arene with an aryl iodide is as follows:

  • To an oven-dried Schlenk tube are added the iridium(III) precatalyst --INVALID-LINK-- (5 mol %), the arene (1.0 mmol), the aryl iodide (1.2 mmol), and silver carbonate (Ag₂CO₃) (2.0 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous solvent (e.g., 1,2-dichloroethane, 2 mL) is added via syringe.

  • The reaction mixture is stirred at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).

  • After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

This compound: An Emerging but Less Defined Catalyst

This compound (IrI₄) is a simple binary compound of iridium and iodine. While it is commercially available and has been cited as a catalyst in organic chemistry, detailed and specific examples of its catalytic performance, particularly in direct comparison to iridium(III) iodide, are scarce in peer-reviewed literature.[1]

The d⁵ electronic configuration of Ir(IV) suggests that it could participate in catalytic cycles involving single-electron transfer steps. However, Ir(IV) is a relatively high oxidation state and may be reduced in situ to a more catalytically active Ir(III) or Ir(I) species under typical reaction conditions, especially in the presence of reducing agents or certain substrates.

The primary documented use of this compound in a catalytic context appears to be as a precursor for the synthesis of other iridium catalysts or in patent literature for specific industrial applications where the exact nature of the active species is not always fully elucidated.

Potential Catalytic Roles and Mechanistic Considerations

Given its strong oxidizing nature, this compound could potentially catalyze oxidative coupling reactions. A hypothetical catalytic cycle might involve the oxidation of a substrate with the concomitant reduction of Ir(IV) to Ir(III), which is then re-oxidized to Ir(IV) by a stoichiometric oxidant to complete the cycle.

Comparative Summary and Outlook

The comparison between this compound and iridium(III) iodide as catalysts is largely a comparison between a well-established and versatile catalytic system (Ir(III)) and a potential but underexplored catalyst precursor (Ir(IV)).

FeatureThis compound (IrI₄)Iridium(III) Iodide (IrI₃) & Complexes
Oxidation State +4 (d⁵)+3 (d⁶)
Catalytic Profile Limited documented applications; potentially an oxidant or catalyst precursor.Well-established catalyst for a wide range of reactions.
Key Applications General use in organic chemistry cited.[1]Methanol carbonylation, C-H activation, asymmetric hydrogenation.
Mechanistic Pathways Likely involves single-electron transfer; may be an in-situ precursor to lower oxidation state iridium.Primarily involves oxidative addition/reductive elimination pathways.

For researchers and drug development professionals, iridium(III) iodide and its complexes offer a reliable and well-understood platform for a multitude of synthetic transformations with a wealth of available data and established protocols. The exploration of this compound as a catalyst remains a more nascent field. Future research may uncover specific applications where the unique electronic properties of Ir(IV) can be harnessed for novel reactivity. However, for current synthetic planning, iridium(III) catalysts provide a much broader and more predictable scope of application.

Visualizing Catalytic Cycles

Cativa_Process IrI [Ir(CO)₂I₂]⁻ (Ir(I)) IrIII_MeI [Ir(CO)₂I₃(Me)]⁻ (Ir(III)) IrI->IrIII_MeI + MeI (Oxidative Addition) IrIII_CO [Ir(CO)₃I₃(Me)] (Ir(III)) IrIII_MeI->IrIII_CO + CO, - I⁻ IrIII_Ac [Ir(CO)₂I₃(COMe)]⁻ (Ir(III)) IrIII_CO->IrIII_Ac Migratory Insertion IrIII_Ac->IrI - AcI (Reductive Elimination)

Figure 1: Simplified catalytic cycle for the Cativa process.

References

A Comparative Guide to Platinum Group Metal Iodide Catalysts in Carbonylation Reactions: Iridium(IV) Iodide in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial and synthetic organic chemistry, the catalytic carbonylation of alcohols and other substrates is a cornerstone for the production of valuable carboxylic acids and their derivatives. Among the array of catalysts, platinum group metal (PGM) iodides have demonstrated exceptional activity and selectivity. This guide provides a detailed comparison of Iridium(IV) iodide against other PGM iodide catalysts, with a focus on the well-established methanol (B129727) carbonylation to produce acetic acid, a vital platform chemical in the pharmaceutical and chemical industries.

This compound: A Precursor to a Highly Efficient Catalyst

While this compound (IrI₄) is commercially available and cited as a catalyst, in the context of methanol carbonylation, it primarily serves as a precursor to the active catalytic species.[1][2] Under the reducing conditions of the carbonylation reaction, typically involving carbon monoxide and water, Ir(IV) is reduced in situ to an Iridium(I) complex, the anionic species cis-[Ir(CO)₂I₂]⁻.[3][4] This Ir(I) complex is the workhorse of the highly successful Cativa™ process for acetic acid synthesis.

The Cativa Process: Iridium's Industrial Triumph

Developed by BP Chemicals, the Cativa process has largely supplanted the older rhodium-based Monsanto process for acetic acid production.[5][6] The key advantages of the iridium-based system include higher reaction rates, improved stability at lower water concentrations, and reduced formation of by-products.[6][7]

Catalytic Cycle of the Cativa Process

The catalytic cycle of the Cativa process, initiated from the active Ir(I) species, is a seminal example of organometallic catalysis. The key steps involve the oxidative addition of methyl iodide, migratory insertion of carbon monoxide, and reductive elimination of acetyl iodide.

G Catalytic Cycle of the Cativa Process cluster_reactants A [Ir(CO)₂I₂]⁻ (Ir¹⁺) B [Ir(CO)₂I₃(CH₃)]⁻ (Ir³⁺) A->B + CH₃I (Oxidative Addition) C [Ir(CO)I₃(COCH₃)]⁻ (Ir³⁺) B->C - CO + CO (Migratory Insertion) D [Ir(CO)₂I₃(COCH₃)]⁻ (Ir³⁺) C->D + CO D->A - CH₃COI (Reductive Elimination) CH3COI CH₃COI D->CH3COI CH3I CH₃I CH3I->A CO CO CO->C

Caption: The catalytic cycle for the iridium-catalyzed methanol carbonylation (Cativa process).

Performance Comparison: Iridium vs. Rhodium

The most direct and industrially relevant comparison is between the iridium-based Cativa process and the rhodium-based Monsanto process.

ParameterIridium-based (Cativa Process)Rhodium-based (Monsanto Process)References
Active Catalyst cis-[Ir(CO)₂I₂]⁻ (Ir¹⁺)cis-[Rh(CO)₂I₂]⁻ (Rh¹⁺)[3][4],[8]
Typical Temperature 150–200 °C150–200 °C[7],[8]
Typical Pressure 30–60 atm30–60 atm[7],[8]
Water Concentration < 8 wt% (can be as low as 0.5 wt%)14–15 wt%[6]
Reaction Rate ~25% faster than MonsantoSlower than Cativa[9]
Catalyst Stability High stability at low water concentrationsProne to precipitation at low water concentrations[6]
Selectivity to Acetic Acid > 99%> 99%[7],[8]
Major By-products Lower levels of propionic acid, methane, and CO₂Higher levels of propionic acid, methane, and CO₂[7][10]
Promoters Ruthenium or Indium compounds significantly enhance activityLess sensitive to promoters in the same manner[11][12]

The Role of Promoters in Iridium Catalysis

A key innovation in the Cativa process is the use of promoters, such as ruthenium or indium complexes.[11][12] These promoters can accelerate the rate-limiting step of the catalytic cycle. Mechanistic studies suggest that the promoter can abstract an iodide ligand from the iridium center, facilitating the coordination of carbon monoxide and subsequent migratory insertion, which is approximately 700 times faster in the promoted system.[11][12]

G Role of Promoter in Cativa Process A [Ir(CO)₂I₃(CH₃)]⁻ B [Ir(CO)₃I₂(CH₃)] A->B - I⁻ C [Ir(CO)₂I₂(COCH₃)]⁻ B->C + I⁻ (Fast Migratory Insertion) Promoter Promoter (e.g., [Ru(CO)₃I₂]) Promoter->A + I⁻

Caption: Simplified schematic of the promoter's role in accelerating the iridium-catalyzed cycle.

Other Platinum Group Metal Iodide Catalysts

While iridium and rhodium dominate industrial methanol carbonylation, other platinum group metals have been investigated for this and other carbonylation reactions.

  • Palladium(II) Iodide: In the presence of excess iodide, palladium(II) salts can catalyze the carbonylation of methyl iodide to methyl acetate. However, these systems are often prone to deactivation via reduction to palladium metal if not stabilized by co-ligands. Palladium iodide-based catalysts are also effective in a variety of other carbonylation reactions, including oxidative and non-oxidative processes.[5]

  • Ruthenium Iodide: Ruthenium iodide complexes, often in combination with other promoters, have been explored for carbonylation reactions.[13] In the context of the Cativa process, ruthenium compounds act as highly effective promoters for the iridium catalyst.[11][12] Ruthenium pincer complexes have also been shown to catalyze the alkoxycarbonylation of alkyl iodides.[14]

  • Osmium Iodide: Carbonyl complexes of osmium can act as promoters in the iridium-catalyzed carbonylation of methanol.[11][12] However, osmium-iodide systems as the primary catalyst for methanol carbonylation are less studied and generally considered less active than their iridium and rhodium counterparts under similar conditions.

Experimental Protocols

The following provides a general methodology for a batch methanol carbonylation reaction, representative of the studies conducted in this field.

Experimental Workflow: Batch Methanol Carbonylation

G Experimental Workflow for Batch Methanol Carbonylation A Reactor Assembly & Leak Test B Charge Catalyst Precursor, Solvent, and Promoter A->B C Seal Reactor & Purge with N₂/CO B->C D Heat to Reaction Temperature (e.g., 190°C) C->D E Pressurize with CO (e.g., 30 bar) D->E F Inject Methanol & Methyl Iodide E->F G Maintain Constant T & P, Monitor CO uptake F->G H Cool Reactor & Vent G->H I Sample Liquid & Gas Phases H->I J Analyze Products by GC/GC-MS I->J

Caption: A generalized workflow for conducting a batch methanol carbonylation experiment.

Detailed Methodology
  • Reactor Setup: A high-pressure autoclave (e.g., Parr or Hastelloy C reactor) equipped with a magnetic stirrer, gas inlet, liquid sampling valve, thermocouple, and pressure transducer is used.

  • Catalyst Loading: The reactor is charged with the catalyst precursor (e.g., this compound or a Rhodium salt), a solvent (typically acetic acid), the promoter (e.g., a ruthenium compound, if applicable), and a finite amount of water.

  • Inerting and Pressurization: The reactor is sealed, purged several times with carbon monoxide to remove air, and then pressurized to an initial CO pressure.

  • Heating and Equilibration: The stirred reactor is heated to the desired reaction temperature (e.g., 190°C).

  • Reaction Initiation: A mixture of methanol and methyl iodide is injected into the hot, pressurized reactor to start the reaction.

  • Reaction Monitoring: The reaction is monitored by maintaining a constant pressure through the continuous feeding of carbon monoxide from a reservoir. The rate of CO uptake is recorded. Liquid samples can be periodically withdrawn for analysis.

  • Product Analysis: Upon completion, the reactor is cooled, and the liquid and gas phases are analyzed. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques to quantify the concentration of acetic acid, methyl acetate, unreacted methanol, and any by-products.[15][16]

Conclusion

This compound serves as an effective precursor for the highly active iridium(I) catalyst used in the Cativa process for methanol carbonylation. This iridium-based system offers significant advantages over the rhodium-based Monsanto process, including higher rates, greater stability at low water concentrations, and reduced by-product formation. While other platinum group metal iodides, such as those of palladium and ruthenium, show catalytic activity in carbonylation reactions, the iridium and rhodium systems remain the most well-studied and industrially relevant for acetic acid synthesis. Future research in this area may focus on developing even more sustainable and cost-effective catalysts, potentially leveraging synergistic effects between different platinum group metals or exploring novel reaction media.

References

A Researcher's Guide to Confirming Iridium(IV) Iodide Purity: A Comparative Analysis of Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a cornerstone of reproducible and reliable results. Iridium(IV) iodide (IrI₄), a key catalyst and precursor in various chemical syntheses, is no exception. This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of this compound, supported by experimental data and detailed protocols to aid in method selection and implementation.

The purity of this compound can be compromised by the presence of various impurities, including other platinum group metals (PGMs), precursor materials, and degradation products such as iridium oxides. Spectroscopic techniques offer powerful tools for both qualitative and quantitative analysis of these potential contaminants. This guide will focus on a comparison of Inductively Coupled Plasma (ICP) techniques, UV-Visible (UV-Vis) Spectroscopy, and vibrational spectroscopy (Raman), with additional consideration of alternative methods.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for assessing this compound purity depends on the specific requirements of the analysis, such as the expected impurities, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of the primary spectroscopic methods.

TechniqueAnalyte/ImpurityTypical Detection LimitSample PreparationKey AdvantagesKey Limitations
ICP-OES Metallic Impurities (e.g., Pt, Pd, Ru, Rh, Fe, Cu)1-10 ppbAcid DigestionHigh throughput, robust for higher concentration impurities.Spectral interferences can occur; less sensitive than ICP-MS.
ICP-MS Trace Metallic Impurities0.1-10 pptAcid DigestionExcellent sensitivity for ultra-trace analysis, isotopic analysis capability.More susceptible to matrix effects, higher operational cost.
UV-Vis Spectroscopy Iodide/Iodine Stoichiometry, Soluble Iridium ComplexesAnalyte DependentDissolution in a suitable solvent (e.g., KI solution)Simple, cost-effective, good for quantitative analysis of major components.Limited selectivity for specific metal impurities without chromogenic agents.
Raman Spectroscopy Iridium Oxides, Phase ImpuritiesNot typically used for quantitative trace analysisMinimal to noneNon-destructive, provides structural information, good for identifying oxide impurities.Metallic iridium is Raman inactive; can be susceptible to fluorescence.
X-ray Diffraction (XRD) Crystalline Phases and Impurities~1-5% by weightGrinding to a fine powderDefinitive for phase identification and purity.Not suitable for amorphous materials or trace crystalline impurities.

Experimental Protocols

Detailed and validated experimental protocols are crucial for accurate and reproducible purity analysis. Below are representative protocols for the key spectroscopic techniques discussed.

Protocol 1: Determination of Metallic Impurities by ICP-OES/MS

This protocol outlines the general procedure for quantifying trace metallic impurities in this compound.

  • Sample Preparation (Acid Digestion):

    • Accurately weigh approximately 10-30 mg of the this compound sample into a microwave digestion vessel.

    • Carefully add a mixture of high-purity acids. A common mixture for iridium compounds is 10 mL of nitric acid and 3 mL of hydrochloric acid.

    • Seal the vessel and place it in a microwave digestion system.

    • Ramp the temperature to 120°C and hold for 20 minutes, or until complete dissolution is observed.

    • After cooling, carefully open the vessel and transfer the solution to a 100 mL volumetric flask.

    • Dilute to the mark with ultrapure water. A further dilution may be necessary to bring the concentrations within the linear range of the instrument.

  • Instrumental Analysis:

    • Calibrate the ICP-OES or ICP-MS instrument using certified multi-element standards.

    • Prepare a calibration blank using the same acid mixture as the samples.

    • Aspirate the prepared sample solutions into the instrument.

    • Measure the emission (ICP-OES) or ion counts (ICP-MS) at the characteristic wavelengths or mass-to-charge ratios for the elements of interest.

    • Quantify the concentration of each metallic impurity against the calibration curve.

Protocol 2: Stoichiometric Analysis by UV-Vis Spectroscopy

This protocol is designed to assess the iodide content, which can be an indicator of stoichiometry and the presence of iodide-related impurities.

  • Sample Preparation:

    • This compound is insoluble in water, but dissolves in alkali metal iodide solutions to form complex salts[1].

    • Accurately weigh a small amount of this compound and dissolve it in a known concentration of potassium iodide (KI) solution. This will form the triiodide ion (I₃⁻), which has a strong absorbance.

    • Dilute the solution quantitatively with the KI solution to a concentration that falls within the linear range of the spectrophotometer.

  • Instrumental Analysis:

    • Record the UV-Vis spectrum of the prepared solution from 200 to 800 nm.

    • The triiodide ion has characteristic absorption maxima at approximately 288 nm and 351 nm.

    • Prepare a series of standard solutions of known iodine concentrations in the same KI solution to create a calibration curve.

    • Measure the absorbance of the sample solution at the chosen maximum wavelength.

    • Calculate the concentration of triiodide, and subsequently the iodide content of the original sample, using the calibration curve and Beer-Lambert law.

Protocol 3: Identification of Oxide Impurities by Raman Spectroscopy

This protocol is a qualitative method to identify the presence of iridium oxide impurities.

  • Sample Preparation:

    • Place a small amount of the this compound powder directly onto a microscope slide or into a sample holder. No further preparation is typically required.

  • Instrumental Analysis:

    • Focus the laser of the Raman spectrometer on the sample.

    • Acquire the Raman spectrum over a suitable range, typically from 100 to 1000 cm⁻¹.

    • Compare the obtained spectrum with reference spectra of pure this compound and known iridium oxides (e.g., IrO₂).

    • The presence of characteristic peaks for iridium oxides (e.g., for IrO₂, strong bands around 550 cm⁻¹ and 720 cm⁻¹) would indicate their presence as impurities[2].

Logical Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound, starting from initial screening to detailed impurity profiling.

Purity_Analysis_Workflow Workflow for this compound Purity Analysis cluster_0 Initial Assessment cluster_1 Stoichiometry and Major Components cluster_2 Impurity Profiling cluster_3 Final Purity Confirmation start This compound Sample visual_inspection Visual Inspection (Color, Homogeneity) start->visual_inspection xrd XRD Analysis (Phase Purity) visual_inspection->xrd uv_vis UV-Vis Spectroscopy (Iodide Content) xrd->uv_vis raman Raman Spectroscopy (Oxide Impurities) uv_vis->raman icp ICP-OES / ICP-MS (Metallic Impurities) raman->icp data_analysis Data Compilation and Analysis icp->data_analysis purity_report Purity Confirmation Report data_analysis->purity_report

Caption: A logical workflow for the comprehensive purity analysis of this compound.

Alternative and Complementary Techniques

While spectroscopic methods are powerful, other techniques can provide valuable complementary information.

  • X-ray Fluorescence (XRF): A non-destructive technique for elemental analysis. It is generally less sensitive than ICP methods for trace analysis but can be useful for rapid screening of major elemental components and heavier impurities[3]. However, for iridium, XRF can have limitations and may misidentify elements, making laboratory-based methods like ICP preferable for accurate quantification[4].

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) can provide information on thermal stability and the presence of volatile impurities or hydrated species. Differential Scanning Calorimetry (DSC) can be used to determine the melting point and purity of crystalline compounds, as impurities will typically broaden and depress the melting endotherm[5][6][7][8]. This compound decomposes upon heating, which should be considered when applying these methods[1].

Conclusion

Confirming the purity of this compound is a multi-faceted process that often requires the application of several analytical techniques. For the determination of trace metallic impurities, ICP-MS offers the highest sensitivity, while ICP-OES provides a robust and cost-effective alternative for less stringent requirements. UV-Vis spectroscopy is a valuable tool for assessing the stoichiometry of the compound by quantifying the iodide content. Vibrational spectroscopy, particularly Raman, and X-ray diffraction are indispensable for identifying structural impurities such as oxides and confirming the correct crystalline phase. By selecting the appropriate combination of these methods, researchers can confidently ascertain the purity of their this compound, ensuring the integrity and reproducibility of their experimental work.

References

performance comparison of homogeneous vs heterogeneous iridium(IV) iodide catalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial chemistry and drug development, the choice of a catalyst can be the determining factor in the efficiency, selectivity, and economic viability of a chemical process. Iridium(IV) iodide catalysts, renowned for their high activity, are pivotal in reactions like methanol (B129727) carbonylation. This guide provides a detailed comparison of the performance of homogeneous and heterogeneous this compound catalyst systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

At a Glance: Key Performance Differences

Homogeneous iridium catalysts, exemplified by the Cativa™ process, are characterized by high activity and selectivity due to their well-defined active sites.[1] Every single catalytic entity can act as an active site, leading to superior performance in liquid-phase reactions.[1] However, the separation of the catalyst from the product stream poses a significant challenge, often leading to catalyst loss and product contamination.[2][3]

Heterogeneous catalysts, where the active iridium species is immobilized on a solid support, offer a compelling alternative. Their primary advantage lies in the ease of separation from the reaction mixture, which simplifies product purification, reduces costs, and allows for catalyst recycling.[4] While traditionally considered less active and selective than their homogeneous counterparts due to mass transfer limitations and a non-uniform distribution of active sites, recent advancements in catalyst design are closing this performance gap.[5][6]

Performance MetricHomogeneous this compound CatalystHeterogeneous this compound Catalyst
Catalytic Activity Very high; no diffusion limitations.[5]Generally lower due to mass transfer limitations, but can be high with proper design.[5]
Selectivity High, due to well-defined, single active sites.[1]Can be high, but may be affected by the nature of the support and active site heterogeneity.[6]
Catalyst Separation Difficult and costly; often requires distillation.[2]Easy and inexpensive; filtration or centrifugation.[4]
Reusability Limited due to difficulties in separation and potential for degradation during product isolation.[2]High; can be easily recovered and reused for multiple cycles.[5]
Catalyst Leaching Not applicable (catalyst is dissolved).A potential issue that can lead to product contamination and loss of activity.[7]
Thermal Stability Generally lower.[2]Generally higher, depending on the support material.[2]
Process Operation Typically batch or continuous stirred-tank reactors.Well-suited for continuous flow reactors (packed-bed).[4]

In-Depth Performance Analysis: The Case of Methanol Carbonylation

Methanol carbonylation to produce acetic acid is a cornerstone of the chemical industry and serves as an excellent case study for comparing homogeneous and heterogeneous iridium catalysts. The Cativa™ process, which utilizes a promoted homogeneous iridium/iodide catalyst system, has been a dominant technology for decades.[2][5]

Homogeneous Catalyst Performance: The Cativa™ Process

The Cativa™ process is known for its high reaction rates and exceptional selectivity (>99% towards acetic acid).[5] The active catalyst is an anionic iridium(III) complex, [Ir(CO)2I3(CH3)]-.[8][9] The process is typically carried out at temperatures of 150-200°C and pressures of 30-60 bar. A key feature of the Cativa™ process is the use of promoters, such as ruthenium or zinc complexes, which can significantly enhance the reaction rate.[8][9]

A study on the Cativa™ process reported that the rate of methanol carbonylation is approximately proportional to the concentration of the iridium catalyst and the promoter.[9] For instance, the migratory CO insertion step, a key part of the catalytic cycle, is about 700 times faster in the presence of a promoter that facilitates the removal of an iodide ligand from the iridium center.[8][9]

Heterogeneous Catalyst Performance: Supported Iridium Systems

The development of heterogeneous iridium catalysts for methanol carbonylation aims to combine the high activity of iridium with the process advantages of a solid catalyst. One approach involves supporting iridium complexes on materials like activated carbon, zeolites, or polymers.[2][5][6]

A study on a La-stabilized, single-atom iridium catalyst on activated carbon (Ir-La/AC) for heterogeneous methanol carbonylation reported a turnover frequency (TOF) that increased with CO pressure, reaching a plateau at higher pressures.[6] The selectivity towards methyl acetate (B1210297) was found to decrease with increasing temperature, highlighting the trade-off between conversion and selectivity that can be a feature of heterogeneous systems.[6] While a direct comparison of turnover numbers with the homogeneous Cativa™ process is difficult due to different reaction conditions, the study demonstrates the potential of heterogeneous systems. A significant advantage highlighted was the stability of the catalyst, which could be reused multiple times without significant loss of activity.[5]

ParameterHomogeneous (Cativa™ Process)[5]Heterogeneous (Ir-La/AC)[6]
Catalyst Promoted Iridium/Iodide ComplexLa-Stabilized Single-Atom Ir on Activated Carbon
Reaction Methanol Carbonylation to Acetic AcidMethanol Carbonylation to Methyl Acetate
Temperature 150-200 °C230-270 °C
Pressure 30-60 bar CO2.5 MPa total pressure
Selectivity >99% to Acetic Acid75-90% to Methyl Acetate
Stability Prone to precipitation under low water conditions.[10]Stable and reusable.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of catalyst performance.

Synthesis of a Supported Heterogeneous Iridium Catalyst

This protocol describes a general method for the impregnation of an iridium salt onto a support material.

Materials:

  • Iridium(IV) chloride hydrate (B1144303) (IrCl4·xH2O)

  • Support material (e.g., activated carbon, alumina, silica)

  • Solvent (e.g., deionized water, ethanol)

  • Base for pH adjustment (e.g., ammonium (B1175870) hydroxide)[11]

Procedure:

  • The support material is dried under vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove adsorbed water.

  • A solution of the iridium precursor is prepared by dissolving a calculated amount of IrCl4·xH2O in the chosen solvent.

  • The support is added to the iridium precursor solution.

  • The pH of the slurry is adjusted to a range of 3-6 using a base like ammonium hydroxide (B78521) to promote the deposition of the iridium species onto the support.[11]

  • The mixture is stirred for a specified period (e.g., 24 hours) at room temperature to ensure uniform impregnation.

  • The solid is collected by filtration, washed with the solvent to remove any unadsorbed precursor, and then dried in an oven (e.g., at 110 °C).

  • The dried catalyst is then typically calcined at high temperature in an inert atmosphere (e.g., nitrogen or argon) and may be followed by a reduction step in a hydrogen atmosphere to generate the active iridium species.

Catalyst Performance Testing in a High-Pressure Reactor

This protocol outlines a general procedure for evaluating catalyst performance in a batch reactor, suitable for both homogeneous and heterogeneous systems.

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.

Procedure:

  • The reactor is charged with the catalyst (either the homogeneous solution or the solid heterogeneous catalyst) and the reaction solvent (e.g., acetic acid).

  • The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove air.

  • The reactor is pressurized with carbon monoxide to the desired pressure.

  • The reactor is heated to the reaction temperature while stirring.

  • The reaction is initiated by injecting the substrate (e.g., methanol and methyl iodide) into the reactor.

  • The progress of the reaction is monitored by taking liquid samples at regular intervals through the sampling port.

  • The samples are analyzed by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the concentration of reactants and products.

  • After the reaction is complete, the reactor is cooled to room temperature and depressurized.

  • For heterogeneous catalysts, the catalyst is recovered by filtration for reusability studies.

Visualizing the Processes

Diagrams can provide a clearer understanding of complex catalytic cycles and experimental workflows.

G cluster_0 Catalytic Cycle of Iridium-Catalyzed Methanol Carbonylation Ir1 [Ir(CO)2I2]- Ir3_Me [Ir(CO)2I3(CH3)]- Ir1->Ir3_Me Oxidative Addition Ir3_COMe [Ir(CO)2I3(COCH3)]- Ir3_Me->Ir3_COMe Migratory Insertion Ir3_COMe->Ir1 Reductive Elimination AcOH Acetic Acid Ir3_COMe->AcOH MeI CH3I MeI->Ir1 CO CO CO->Ir3_Me H2O H2O H2O->Ir3_COMe

Caption: Catalytic cycle for the iridium-catalyzed carbonylation of methanol.

G cluster_1 Experimental Workflow for Catalyst Performance Evaluation Catalyst_Prep Catalyst Preparation (Synthesis & Characterization) Reactor_Setup Reactor Setup (Loading Catalyst & Solvents) Catalyst_Prep->Reactor_Setup Reaction Reaction Execution (Pressurizing, Heating, Substrate Injection) Reactor_Setup->Reaction Monitoring Reaction Monitoring (Sampling & Analysis) Reaction->Monitoring Catalyst_Recovery Catalyst Recovery (for heterogeneous catalysts) Reaction->Catalyst_Recovery Data_Analysis Data Analysis (Conversion, Selectivity, TOF) Monitoring->Data_Analysis Reusability_Test Reusability Testing Catalyst_Recovery->Reusability_Test Reusability_Test->Reactor_Setup

Caption: General workflow for evaluating the performance of a catalyst.

Conclusion

The choice between homogeneous and heterogeneous this compound catalysts is a nuanced one, heavily dependent on the specific application and process requirements. Homogeneous catalysts offer unparalleled activity and selectivity, making them ideal for large-scale, continuous processes where catalyst recovery, though challenging, can be economically justified. Heterogeneous catalysts, with their ease of separation and reusability, are increasingly attractive for smaller-scale operations, pharmaceutical synthesis, and environmentally benign processes. As research continues to bridge the performance gap, the advantages of heterogeneous systems are likely to become even more pronounced, offering a more sustainable path for future catalytic applications.

References

Benchmarking Iridium(IV) Iodide Against Other Carbonylation Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbonylation of methanol (B129727) to produce acetic acid is a cornerstone of industrial organic synthesis, with applications ranging from the production of polymers and solvents to pharmaceuticals. The efficiency of this process hinges on the performance of the catalyst. For decades, rhodium-based catalysts, famously used in the Monsanto process, were the industry standard. However, the emergence of iridium-based catalysts, particularly in the Cativa process developed by BP Chemicals, has marked a significant advancement in the field. This guide provides a detailed comparison of iridium-based catalysts, with a focus on systems derived from iridium(IV) iodide, against other prominent carbonylation catalysts, supported by experimental data and detailed methodologies.

Performance Comparison of Carbonylation Catalysts

The primary benchmark for carbonylation catalysts is the iridium-based system used in the Cativa process versus the rhodium-based system of the Monsanto process. Iridium catalysts have demonstrated superior performance in several key areas, including reaction rate, stability at low water concentrations, and selectivity, leading to a more efficient and economical process.[1][2][3]

Quantitative Performance Data

The following table summarizes key performance metrics for iridium and rhodium-based catalysts in methanol carbonylation. It is important to note that direct comparison of turnover frequencies (TOF) can be challenging due to variations in experimental conditions.

Catalyst SystemActive SpeciesPromoterTypical TOF (h⁻¹)Selectivity to Acetic AcidKey AdvantagesDisadvantages
Iridium-based (Cativa Process) cis-[Ir(CO)₂I₂]⁻[2]Ruthenium or other metal carbonyls/iodides[4][5][6][7]~1000 - 2760[8][9]>99%[3][10]High reaction rates, stability at low water (<5%), reduced byproducts, lower energy consumption.[1][11]Higher initial cost of iridium compared to some other metals.
Rhodium-based (Monsanto Process) cis-[Rh(CO)₂I₂]⁻[2]Iodide ions (from HI or CH₃I)~1000[8]~99%[9]Well-established technology, high selectivity.Requires higher water concentrations (14-15%) to maintain stability, leading to higher separation costs and formation of byproducts.[9]
Rhodium-based (with advanced ligands) [Rh(CO)₂ClL] (L=aminobenzoic acid)Iodide ions1349–1748[8]HighImproved TOF over standard Monsanto catalyst.Ligand synthesis adds complexity and cost.
Palladium-based Pd(acac)₂ / cataCXium AHI-TON up to 28 times higher than previous supported Pd catalysts (in carbonylative cross-coupling)[1]Varies with reactionVersatile for various carbonylation reactions (e.g., alkoxycarbonylation, aminocarbonylation).[1]Less commonly used for methanol carbonylation to acetic acid; data for direct comparison is limited.
Ruthenium-based --TON >640,000 (in olefin metathesis)[12]Varies with reactionOften used as a promoter for iridium catalysts; can also be an active catalyst in its own right for other carbonylation reactions.Lower activity for methanol carbonylation compared to iridium and rhodium.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for catalyst preparation and methanol carbonylation.

Catalyst Preparation from this compound

This compound (IrI₄) can serve as a precursor for the active iridium(I) catalyst. The in-situ reduction of the iridium(IV) species to the catalytically active iridium(I) complex, cis-[Ir(CO)₂I₂]⁻, occurs under the conditions of the carbonylation reaction.

Materials:

  • This compound (IrI₄)

  • Methanol (CH₃OH)

  • Methyl iodide (CH₃I)

  • Carbon monoxide (CO)

  • Acetic acid (CH₃COOH, as solvent)

  • Promoter (e.g., Ru(CO)₄I₂)

Procedure:

  • The iridium catalyst can be introduced to the reaction medium in various forms, including IrCl₃, IrI₃, or IrI₄, which are then converted to the active species.[6]

  • A high-pressure autoclave reactor, typically equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls, is charged with the solvent (acetic acid), methanol, methyl iodide, the iridium precursor (e.g., this compound), and the promoter.

  • The reactor is sealed and purged several times with carbon monoxide to remove any air.

  • The reactor is then pressurized with CO to the desired reaction pressure and heated to the reaction temperature (typically 150-200°C).

  • The reaction is monitored by taking periodic samples from the liquid phase and analyzing them for the concentration of reactants and products using techniques such as gas chromatography (GC).

General Methanol Carbonylation Experiment

The following is a generalized experimental setup for studying methanol carbonylation, adaptable for various catalysts.

Experimental Setup: A typical laboratory setup for methanol carbonylation studies consists of:

  • A high-pressure gas cylinder for carbon monoxide.

  • A pressure regulator and mass flow controller to maintain a constant CO pressure.

  • A high-pressure autoclave reactor (e.g., Parr reactor) made of a corrosion-resistant material like Hastelloy, equipped with a magnetic drive stirrer, a heating mantle, a thermocouple for temperature measurement, a cooling loop, and ports for gas inlet/outlet and liquid sampling.

  • A system for product collection and analysis, typically a gas chromatograph (GC) for separating and quantifying the components of the reaction mixture.

Reaction Procedure:

  • The reactor is charged with the catalyst, promoter, solvent (acetic acid), methanol, and methyl iodide.

  • The reactor is sealed and purged with CO.

  • The stirrer is started, and the reactor is heated to the desired temperature (e.g., 190°C).

  • The reactor is pressurized with CO to the desired pressure (e.g., 3.5 MPa).[13]

  • The reaction progress is monitored by withdrawing liquid samples at regular intervals and analyzing them by GC.

Mandatory Visualizations

Catalytic Cycle of Iridium-based Methanol Carbonylation

The following diagram illustrates the key steps in the catalytic cycle for the iridium-catalyzed carbonylation of methanol, characteristic of the Cativa process.

Catalytic_Cycle cluster_iridium_cycle Iridium Catalytic Cycle Methanol + HI Methanol + HI Methyl_Iodide Methyl_Iodide Methanol + HI->Methyl_Iodide Esterification Ir_III_intermediate [Ir(CO)₂(CH₃)I₃]⁻ Methyl_Iodide->Ir_III_intermediate Oxidative Addition (fast) Ir_III_CO_adduct [Ir(CO)₃(CH₃)I₂] Ir_III_intermediate->Ir_III_CO_adduct + CO - I⁻ Ir_I_catalyst [Ir(CO)₂I₂]⁻ (Active Catalyst) Ir_I_catalyst->Ir_III_intermediate + CH₃I Ir_III_acetyl [Ir(CO)₂(COCH₃)I₃]⁻ Ir_III_CO_adduct->Ir_III_acetyl Migratory Insertion (Rate-determining) Ir_III_acetyl->Ir_I_catalyst Reductive Elimination + Acetyl Iodide Acetyl_Iodide CH₃COI Ir_III_acetyl->Acetyl_Iodide Acetic_Acid CH₃COOH (Product) Acetyl_Iodide->Acetic_Acid Hydrolysis + H₂O HI HI

Caption: Catalytic cycle of the iridium-catalyzed methanol carbonylation (Cativa process).

Experimental Workflow for Catalyst Benchmarking

This diagram outlines a typical workflow for comparing the performance of different carbonylation catalysts.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Precursor Select Catalyst Precursor (e.g., IrI₄, RhCl₃) Reactor_Setup Set up High-Pressure Reactor Catalyst_Precursor->Reactor_Setup Reaction_Mixture Prepare Reaction Mixture (Methanol, Solvent, Promoter) Reaction_Mixture->Reactor_Setup Run_Reaction Conduct Carbonylation (Controlled T and P) Reactor_Setup->Run_Reaction Sampling Collect Samples Periodically Run_Reaction->Sampling Product_Analysis Analyze Samples (e.g., Gas Chromatography) Sampling->Product_Analysis Data_Calculation Calculate Performance Metrics (Yield, Selectivity, TOF, TON) Product_Analysis->Data_Calculation Comparison Comparative Analysis Data_Calculation->Comparison Benchmark against other catalysts

Caption: General experimental workflow for benchmarking carbonylation catalysts.

Conclusion

The transition from rhodium-based to iridium-based catalysts for methanol carbonylation represents a significant advancement in industrial chemistry, with the Cativa process demonstrating clear advantages in terms of reaction efficiency, catalyst stability, and reduced environmental impact. While this compound can be used as a precursor to the active catalyst, the key to the enhanced performance lies in the intrinsic properties of the iridium center within the catalytic cycle. For researchers in drug development and other fields requiring high-purity acetic acid or its derivatives, the use of iridium-catalyzed carbonylation offers a more robust and efficient synthetic route. Further research into ligand design and the use of novel promoters continues to push the boundaries of what is possible with these powerful catalytic systems.

References

A Comparative Guide to the Cost-Effectiveness of Iridium(IV) Iodide in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an optimal catalyst is a critical decision in industrial chemical synthesis, directly impacting process efficiency, cost, and environmental footprint. This guide provides a detailed cost-effectiveness analysis of using iridium(IV) iodide and its associated iridium complexes in key industrial processes, with a primary focus on its application in methanol (B129727) carbonylation for acetic acid production (the Cativa™ process). Its performance is objectively compared with the traditional rhodium-based Monsanto process and other alternatives in relevant catalytic transformations. The information presented is supported by available experimental and industrial data to facilitate informed decision-making.

Cost-Effectiveness Analysis: Iridium vs. Rhodium in Methanol Carbonylation

The production of acetic acid is a cornerstone of the chemical industry. The two leading catalytic processes for this synthesis are the rhodium-based Monsanto process and the more recent iridium-based Cativa™ process. While both processes utilize a halide promoter, the choice of the precious metal catalyst significantly influences the process economics and efficiency.

Data Presentation: Cativa vs. Monsanto Process

The following table summarizes the key performance indicators for the iridium-catalyzed Cativa process and the rhodium-catalyzed Monsanto process. The data demonstrates the significant advantages of the iridium-based system in terms of reaction rate, operational conditions, and by-product formation.

Performance MetricIridium-based Cativa ProcessRhodium-based Monsanto Process
Catalyst Iridium complex, e.g., [Ir(CO)₂I₂]⁻, often with a Ruthenium promoter.[1][2]Rhodium complex, e.g., [Rh(CO)₂I₂]⁻.[2]
Typical Reaction Temperature 150–200 °C150–200 °C[2]
Typical Reaction Pressure 30–60 atm30–60 atm[2]
Water Concentration < 8 wt% (can be as low as 0.5 wt%)[3]14–15 wt%[3]
Catalyst Stability High; stable at low water concentrations.[3]Lower; prone to precipitation at low water concentrations.[3]
Reaction Rate Higher; oxidative addition of CH₃I is ~150 times faster.[4] The overall process is ~25% faster.[5]Lower; the oxidative addition of CH₃I is the rate-determining step.[2]
Selectivity to Acetic Acid > 99%[6]> 99%[2]
By-product Formation Lower (e.g., less propionic acid).[1]Higher.[1]
CO Utilization ~9% better than the Monsanto process.[4]Standard.
Catalyst Cost (Precursor) This compound: ~$110/gram.[2][7]Rhodium(III) Chloride: ~$160-180/gram.[3][4][6][8]
Experimental Protocols

The following are generalized experimental protocols for laboratory or pilot-scale methanol carbonylation, representative of the Cativa and Monsanto processes.

1. Iridium-Catalyzed Methanol Carbonylation (Cativa Process)

  • Materials: Iridium precursor (e.g., this compound or an iridium carbonyl complex), Ruthenium promoter (e.g., Ru(CO)₄I₂), methyl iodide, methanol, acetic acid (as solvent), water, and carbon monoxide.

  • Apparatus: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.

  • Procedure:

    • The reactor is charged with the iridium catalyst precursor, ruthenium promoter, acetic acid, and water.

    • The reactor is sealed and purged several times with carbon monoxide.

    • The reactor is heated to the desired temperature (e.g., 190 °C) and pressurized with carbon monoxide to the desired pressure (e.g., 40 atm).

    • Methanol and methyl iodide are continuously fed into the reactor at a controlled rate.

    • The reaction mixture is stirred vigorously to ensure proper gas-liquid mixing.

    • Liquid samples are periodically taken to monitor the concentration of acetic acid and by-products using gas chromatography (GC).

    • The reaction is run for a specified duration or until the desired conversion is achieved.

2. Rhodium-Catalyzed Methanol Carbonylation (Monsanto Process)

  • Materials: Rhodium precursor (e.g., RhCl₃·3H₂O or a rhodium carbonyl complex), methyl iodide, methanol, acetic acid (as solvent), water, and carbon monoxide.

  • Apparatus: A high-pressure autoclave reactor, similar to the one used for the Cativa process.

  • Procedure:

    • The reactor is loaded with the rhodium catalyst precursor, acetic acid, and a higher concentration of water (typically 14-15 wt%).

    • The reactor is sealed, purged, heated (e.g., 180 °C), and pressurized with carbon monoxide (e.g., 50 atm) as described for the Cativa process.[5]

    • Methanol and methyl iodide are fed into the reactor.

    • The reaction is monitored by taking and analyzing liquid samples.

Mandatory Visualization

Catalytic_Cycles cluster_Cativa Cativa Process (Iridium-based) cluster_Monsanto Monsanto Process (Rhodium-based) Ir_cat [Ir(CO)₂I₂]⁻ Ir_Me [Ir(CO)₂(CH₃)I₃]⁻ Ir_cat->Ir_Me + CH₃I Ir_CO_Me [Ir(CO)₃(CH₃)I₂] Ir_Me->Ir_CO_Me + CO - I⁻ Ir_Acyl [Ir(CO)₂(COCH₃)I₃]⁻ Ir_CO_Me->Ir_Acyl Migratory Insertion Ir_Acyl->Ir_cat - CH₃COI CH3COI_hydrolysis CH₃COI + H₂O → CH₃COOH + HI Ir_Acyl->CH3COI_hydrolysis Rh_cat [Rh(CO)₂I₂]⁻ Rh_Me [Rh(CO)₂(CH₃)I₃]⁻ Rh_cat->Rh_Me + CH₃I (Rate-determining) Rh_Acyl [Rh(CO)(COCH₃)I₃]⁻ Rh_Me->Rh_Acyl Migratory Insertion Rh_Acyl_CO [Rh(CO)₂(COCH₃)I₃]⁻ Rh_Acyl->Rh_Acyl_CO + CO Rh_Acyl_CO->Rh_cat - CH₃COI Rh_Acyl_CO->CH3COI_hydrolysis

Caption: Catalytic cycles for the Cativa and Monsanto processes.

Experimental_Workflow start Start reactor_prep Prepare Reactor: - Catalyst - Solvent - Water start->reactor_prep seal_purge Seal and Purge with CO reactor_prep->seal_purge heat_pressurize Heat and Pressurize with CO seal_purge->heat_pressurize feed Feed Reactants: - Methanol - Methyl Iodide heat_pressurize->feed reaction Run Reaction (Stirring) feed->reaction sampling Periodic Sampling and Analysis (GC) reaction->sampling end End reaction->end sampling->reaction

Caption: Generalized workflow for methanol carbonylation.

Performance in Other Key Industrial Processes: Iridium vs. Alternatives

Beyond methanol carbonylation, iridium catalysts are highly valued in organic synthesis, particularly for asymmetric hydrogenation and C-H activation reactions.

Asymmetric Hydrogenation

Iridium and rhodium catalysts are leaders in asymmetric hydrogenation, but their substrate preferences differ. Iridium catalysts excel in the hydrogenation of unfunctionalized and sterically hindered olefins, while rhodium catalysts are generally superior for substrates containing a coordinating group.[4]

Catalyst SystemSubstrateYield (%)ee (%)TONTOF (h⁻¹)Conditions
Iridium-PNN Ligand Aromatic Ketonesup to 99up to 99up to 50,000-H₂ pressure
Iridium-Tridentate Ligand N-phosphinoylimines-Highup to 10,000--
Iridium-NN Ligand Heteroaromatic Ketones-up to 99.9-up to 2.18x10⁴1 MPa H₂
Rhodium-NORPHOS analog α,β-unsaturated phosphonateComplete90--4 atm H₂, MeOH

Generalized Experimental Protocol for Asymmetric Hydrogenation:

  • Catalyst Preparation: In an inert atmosphere (e.g., a glovebox), the iridium or rhodium precatalyst and the chiral ligand are dissolved in a degassed solvent. The mixture is stirred to form the active catalyst.

  • Reaction Setup: The substrate is added to the catalyst solution in a high-pressure reactor.

  • Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized to the desired H₂ pressure. The reaction is stirred at a specific temperature for a set time.

  • Work-up and Analysis: After the reaction, the pressure is released, and the solvent is removed. The conversion and enantiomeric excess (ee) are determined by techniques such as NMR and chiral HPLC.[7]

C-H Activation

Iridium catalysts, especially [Cp*Ir(III)] complexes, are powerful tools for directed C-H activation, enabling the late-stage functionalization of complex molecules like pharmaceuticals.[2] This allows for the direct introduction of various functional groups (e.g., iodide, methyl, amine) onto a molecule, which can significantly shorten synthetic routes.[2][9] While palladium and ruthenium catalysts are also used for C-H activation, iridium catalysts often offer unique reactivity and functional group tolerance.[10]

Conclusion

The use of this compound as a precursor for iridium-based catalysts, particularly in the Cativa process for acetic acid production, represents a significant advancement over the traditional rhodium-based Monsanto process. The iridium catalyst's higher activity, stability at low water concentrations, and ability to reduce by-products lead to a more cost-effective and environmentally friendly industrial process.[3][11] The initial higher cost per gram of iridium precursors can be offset by lower operational costs and higher efficiency.

In other areas of industrial importance, such as asymmetric hydrogenation, iridium catalysts demonstrate exceptional performance for specific substrate classes, often complementary to rhodium and ruthenium catalysts. The high turnover numbers and enantioselectivities achievable with iridium catalysts make them highly valuable for the synthesis of high-value chiral compounds in the pharmaceutical and fine chemical industries. The continued development of iridium-catalyzed C-H activation reactions further solidifies iridium's role as a critical element in modern catalytic science. The choice between iridium and its alternatives will ultimately depend on the specific application, substrate, and a thorough economic analysis of the entire process.

References

Validating Iridium-Iodide Reaction Mechanisms: A Comparative Guide to the Cativa Process

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction mechanisms involved in the iridium-iodide catalyzed carbonylation of methanol (B129727), commercially known as the Cativa™ process. While the initial query focused on iridium(IV) iodide, kinetic studies predominantly center on the interplay between Ir(I) and Ir(III) species within this industrially vital catalytic cycle. This document synthesizes experimental data to validate the proposed mechanisms, compare promoted and unpromoted pathways, and detail the protocols used in these kinetic investigations.

The Cativa process, developed by BP Chemicals, represents a significant advancement over the rhodium-based Monsanto process for acetic acid production, largely due to its higher efficiency and stability, especially at low water concentrations.[1][2] Kinetic and spectroscopic studies have been instrumental in understanding the nuanced mechanism, particularly the role of iodide and catalyst promoters.

Comparison of Iridium-Catalyzed Reaction Mechanisms

The carbonylation of methanol in the Cativa process proceeds through a complex catalytic cycle where the iridium center shuttles between the +1 and +3 oxidation states. Two principal cycles, a highly efficient "neutral" pathway and a slower "anionic" pathway, have been identified. The prevalence of each cycle is dictated by the reaction conditions, especially the presence of promoters.[3]

1. The Promoted "Neutral" Catalytic Cycle

This is the primary, highly efficient mechanism in the commercial Cativa process. It relies on a promoter, typically a ruthenium carbonyl complex or a simple iodide of zinc or indium, to enhance the catalyst's activity.[2][4]

The mechanism, validated by in situ spectroscopy and kinetic studies, proceeds as follows[1]:

  • Oxidative Addition: Methyl iodide (CH₃I), formed from methanol and HI, oxidatively adds to the active Ir(I) catalyst, [Ir(CO)₂I₂]⁻(1) , to form the octahedral Ir(III) species, fac,cis-[Ir(CO)₂I₃(CH₃)]⁻(2) .

  • Promoter Action & CO Coordination: The promoter abstracts an iodide ligand from (2) . This is a crucial step that generates a neutral, five-coordinate intermediate, [Ir(CO)₂(CH₃)I₂] which then coordinates a molecule of carbon monoxide to form the neutral Ir(III) complex [Ir(CO)₃(CH₃)I₂](3) .[4][5]

  • Migratory Insertion (Rate-Determining Step): In this rate-limiting step, the methyl group migrates to a carbonyl ligand, forming a square pyramidal acetyl-iridium(III) species, [Ir(CO)₂(COCH₃)I₂](4) .[6] This step is dramatically accelerated in the neutral intermediate compared to its anionic counterpart.[4]

  • Reductive Elimination: The active Ir(I) catalyst (1) is regenerated by the reductive elimination of acetyl iodide (CH₃COI) from (4) .

  • Hydrolysis: The acetyl iodide is rapidly hydrolyzed by water to produce the final product, acetic acid, and regenerate the hydroiodic acid (HI) needed for methanol conversion.

G cluster_main Main Catalytic Cycle cluster_hydrolysis Substrate/Product Cycle cat1 [Ir(CO)₂I₂]⁻ (1) (Active Ir(I) Catalyst) cat2 fac,cis-[Ir(CO)₂I₃(CH₃)]⁻ (2) (Ir(III) Resting State) cat1->cat2 + CH₃I - I⁻ MeI CH₃I cat3 [Ir(CO)₃(CH₃)I₂] (3) (Neutral Ir(III) Intermediate) cat2->cat3 + Promoter, + CO - Promoter-I⁻ cat4 [Ir(CO)₂(COCH₃)I₂] (4) (Square Pyramidal Ir(III) Acetyl) cat3->cat4 Migratory Insertion (Rate-Determining) cat4->cat1 Reductive Elimination of CH₃COI MeOH CH₃OH MeOH->MeI + HI - H₂O AcOH CH₃COOH AcOI CH₃COI AcOI->AcOH + H₂O - HI H2O H₂O HI HI

Figure 1: Promoted "Neutral" Catalytic Cycle of the Cativa Process.

2. The Unpromoted "Anionic" Catalytic Cycle

In the absence of a promoter or at high iodide concentrations, a slower, anionic pathway predominates.[3] The catalyst resting state is the same Ir(III) species, fac,cis-[Ir(CO)₂I₃(CH₃)]⁻(2) . However, the subsequent steps differ significantly:

  • CO Coordination: A carbon monoxide molecule replaces an iodide ligand on the anionic species (2) to form [Ir(CO)₃(CH₃)I₃]⁻.

  • Migratory Insertion: The migratory insertion occurs from this anionic intermediate. This step is approximately 700 times slower than the migratory insertion from the neutral intermediate (3) in the promoted cycle.[4][5] This dramatic difference in rate is the primary reason for the efficacy of promoters.

This comparison highlights how kinetic studies validated the role of promoters: they facilitate entry into the much faster "neutral" catalytic cycle by abstracting an iodide ligand.

3. Alternative Mechanism: By-product Formation

While the main reaction produces acetic acid with high selectivity, by-products like CO₂ and methane (B114726) (CH₄) can form. Kinetic and isotopic labeling experiments have shown that their formation is not limited to the conventional water-gas shift reaction. An alternative pathway involves the direct reaction of water with key Ir(III) intermediates of the main carbonylation cycle.[7][8]

This side reaction involves the nucleophilic attack of water on a carbonyl ligand of the iridium acetyl complex, leading to decarboxylation and methane elimination.[7]

G start [Ir(CO)₂I₃(COCH₃)]⁻ (Ir(III) Acetyl Intermediate) hydroxy [Ir(CO)(CO₂H)I₃(COCH₃)]²⁻ (Hydroxycarbonyl Intermediate) start->hydroxy + H₂O decarboxy [Ir(CO)I₃(COCH₃)]²⁻ hydroxy->decarboxy Decarboxylation methane_elim [Ir(CO)I₂]⁻ decarboxy->methane_elim Methane Elimination co2 CO₂ decarboxy->co2 ch4 CH₄ methane_elim->ch4

Figure 2: By-product Formation Pathway from an Ir(III) Intermediate.

Quantitative Kinetic Data

Kinetic studies have quantified the influence of various reaction parameters on the rate of methanol carbonylation. The data clearly supports the mechanistic proposals, especially the superiority of the promoted system.

Table 1: Influence of Reaction Components on Carbonylation Rate

Parameter Varied Observation Mechanistic Implication Reference(s)
[Iridium] Reaction rate is directly proportional to the iridium concentration. The reaction is first-order with respect to the catalyst. [9]
[Promoter] Rate increases significantly with promoter addition (e.g., Ru, InI₃, ZnI₂). The promoter facilitates the rate-determining step by generating the more reactive neutral intermediate. [4][5][9]
[Water] A rate maximum is observed at low water concentrations (typically <10% w/w). Water is required for the final hydrolysis step, but excess water can inhibit the catalyst. The Ir catalyst is more stable at low water levels than its Rhodium counterpart. [2][9]
[CH₃I] Reaction rate is positively correlated with methyl iodide concentration. CH₃I is required for the oxidative addition step to initiate the catalytic cycle. [10]

| CO Pressure | The reaction order with respect to CO is complex and depends on other conditions. | CO is both a reactant and a ligand; its coordination is crucial for the migratory insertion step. |[9] |

Table 2: Comparison of Migratory Insertion Rates (Stoichiometric Studies)

Iridium Intermediate Pathway Relative Rate of Migratory Insertion (at 85 °C) Key Finding Reference(s)
[Ir(CO)₂I₃(CH₃)]⁻ Anionic 1 (baseline) The anionic pathway is kinetically slow. [4][5]

| [Ir(CO)₃(CH₃)I₂] | Neutral | ~700x faster | The promoter-induced neutral pathway dramatically lowers the activation energy for the rate-determining step. |[4][5][11] |

Experimental Protocols

The validation of the Cativa process mechanisms relies heavily on kinetic studies performed under industrially relevant conditions (high pressure and temperature).

Key Experimental Technique: In Situ High-Pressure Infrared (HPIR) Spectroscopy

  • Reactor Setup: Experiments are conducted in a high-pressure autoclave (batch reactor) equipped with special IR-transparent windows (e.g., sapphire) and a probe that allows for real-time monitoring of the solution phase. The reactor is heated and pressurized with carbon monoxide.

  • Reaction Monitoring: As the reaction proceeds, the concentrations of the various iridium carbonyl species are monitored by their characteristic ν(CO) stretching frequencies in the IR spectrum. For example, the active catalyst [Ir(CO)₂I₂]⁻ and the resting state [Ir(CO)₂I₃(CH₃)]⁻ have distinct and well-resolved IR bands.[3][4]

  • Kinetic Analysis: By tracking the disappearance of a reactant species or the appearance of a product species over time, pseudo-first-order rate constants (kobs) can be determined.

  • Parameter Variation: The experiment is repeated under various conditions (e.g., different promoter concentrations, water levels, CO pressures) to determine the effect of each parameter on the rate constant, allowing for the elucidation of the full rate law and validation of the proposed mechanism. High-Pressure NMR is also used to complement the IR data.[5]

G cluster_setup 1. Reactor Setup cluster_monitoring 2. In Situ Monitoring cluster_analysis 3. Data Analysis A Load Autoclave with Catalyst, Promoter, MeOH, H₂O B Seal and Pressurize with Carbon Monoxide A->B C Heat to Reaction Temperature (e.g., 190°C) B->C D Acquire Time-Resolved High-Pressure IR Spectra C->D E Identify Intermediates via Characteristic ν(CO) bands D->E F Plot ln[Ir-species] vs. Time E->F G Calculate k_obs from Slope F->G H Determine Rate Law (Varying Initial Conditions) G->H

Figure 3: Experimental Workflow for Kinetic Analysis using HPIR.

References

The Iridium(IV) Iodide Enigma: A Guide to Reproducibility in Iridium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pursuit of reproducible experimental results is paramount. This guide provides a comparative analysis of experimental outcomes using iridium-based catalysts, with a special focus on the challenges and alternatives related to iridium(IV) iodide (IrI₄). While IrI₄ is commercially available, a notable lack of detailed and verifiable synthetic protocols in peer-reviewed literature raises significant concerns about its purity, stability, and, consequently, the reproducibility of experiments citing its use.

This guide will delve into the primary application of iridium catalysis—methanol (B129727) carbonylation—and explore C-H functionalization as another key area. We will present available quantitative data, detail experimental protocols for established iridium-catalyzed reactions, and compare their performance with viable alternatives, including rhodium, ruthenium, and metal-free organic photocatalysts.

The Challenge of this compound: An Unresolved Synthesis

A thorough review of scientific literature reveals a conspicuous absence of a detailed, reproducible experimental protocol for the synthesis of this compound. The most commonly cited method involves the reaction of a chloroiridate salt, such as dipotassium (B57713) hexachloroiridate (K₂IrCl₆), with potassium iodide (KI) in an aqueous solution.[1] However, these descriptions lack the specificity required for reliable reproduction, including precise reaction conditions, purification methods, and comprehensive characterization data (e.g., IR, NMR, and detailed XPS). This ambiguity surrounding its synthesis and true identity is a critical factor that undermines the reproducibility of any experiment claiming its use. Researchers should, therefore, exercise caution and consider that commercially available "this compound" may have variable purity and composition, potentially including mixtures of iridium(III) and iridium(IV) species or other iridium complexes.

Case Study 1: Methanol Carbonylation - The Cativa™ Process

One of the most significant industrial applications of iridium catalysis is the carbonylation of methanol to produce acetic acid, known as the Cativa™ process. This process has largely supplanted the older rhodium-based Monsanto process due to its higher efficiency and stability, particularly under low water conditions.[2] The active catalytic species in the Cativa process is not this compound itself, but rather an iridium(I) complex, [Ir(CO)₂I₂]⁻, which is formed in situ.

Comparative Performance: Iridium vs. Rhodium and Ruthenium

The following table summarizes the typical performance of iridium, rhodium, and ruthenium-based catalysts in methanol carbonylation.

Catalyst SystemProcess NameTypical Temperature (°C)Typical Pressure (bar)Selectivity to Acetic Acid (%)Turnover Number (TON)Key AdvantagesKey Disadvantages
Iridium-based Cativa™150-20015-40>99HighHigh stability at low water concentrations, reduced byproducts.[2]High cost of iridium.
Rhodium-based Monsanto150-20030-60~99Moderate to HighWell-established technology.Requires higher water content, lower stability, potential for catalyst precipitation.
Ruthenium-based (Various)150-25030-70VariableLower than IridiumLower cost than iridium and rhodium.Generally lower activity and selectivity compared to iridium and rhodium systems.
Experimental Protocols

Iridium-Catalyzed Methanol Carbonylation (Cativa™ Process - Representative Laboratory Scale)

A detailed, proprietary industrial protocol for the Cativa™ process is not publicly available. However, based on published research, a representative laboratory-scale experiment can be outlined as follows:

Catalyst Precursor: An iridium salt such as IrCl₃·xH₂O or H₂IrCl₆. Promoter: A ruthenium complex (e.g., [Ru(CO)₄I₂]) or other metal iodides. Reaction Medium: Acetic acid containing methyl acetate, methyl iodide, and a low concentration of water.

Procedure:

  • A high-pressure reactor is charged with the iridium precursor, the promoter, acetic acid, methyl acetate, and methyl iodide.

  • The reactor is sealed and purged with carbon monoxide.

  • The reactor is pressurized with carbon monoxide to the desired pressure (e.g., 20-40 bar) and heated to the reaction temperature (e.g., 180-200°C).

  • Methanol and carbon monoxide are continuously fed to the reactor.

  • The product stream is analyzed by gas chromatography to determine the conversion of methanol and selectivity to acetic acid.

Note: The active catalyst, [Ir(CO)₂I₂]⁻, is formed under these reaction conditions. The success and reproducibility of this reaction depend critically on the precise control of water concentration and the ratios of the catalyst, promoter, and iodide.

Signaling Pathway for the Cativa Process

Cativa_Process cluster_catalytic_cycle Iridium Catalytic Cycle cluster_substrate_regeneration Substrate Regeneration IrI IrI [Ir(CO)₂I₂]⁻ [Ir(CO)₂I₂]⁻ IrIII [Ir(CO)₂(CH₃)I₃]⁻ [Ir(CO)₂I₂]⁻ ->IrIII + CH₃I (Oxidative Addition) AcetylIr [Ir(CO)₂(COCH₃)I₃]⁻ IrIII->AcetylIr + CO - I⁻ (Migratory Insertion) AcetylIr->IrI - CH₃COI (Reductive Elimination) CH3COI Acetyl Iodide CH3COOH Acetic Acid CH3COI->CH3COOH + H₂O (Hydrolysis) CH3OH Methanol CH3I Methyl Iodide CH3OH->CH3I + HI HI Hydroiodic Acid CH3I->IrI H2O Water

Caption: Catalytic cycle of the iridium-catalyzed Cativa process for methanol carbonylation.

Case Study 2: C-H Functionalization - Iridium Catalysis vs. Organic Photoredox Catalysis

Iridium complexes are also powerful catalysts for C-H functionalization reactions, enabling the direct conversion of C-H bonds into C-C, C-N, and C-O bonds. However, the high cost and potential toxicity of iridium have driven the search for more sustainable alternatives, such as organic photoredox catalysts.

Comparative Performance: Iridium-Catalyzed vs. Organic Photoredox-Catalyzed C-H Amination

Here, we compare the performance of an iridium catalyst and an organic photocatalyst, Eosin Y, for a representative C-H amination reaction. Direct, side-by-side comparisons in the literature for the amination of the exact same substrate are scarce. The data presented below is a representative compilation from different studies to illustrate the general performance.

Catalyst SystemSubstrateAmine SourceSolventReaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
[Cp*Ir(H₂O)₃]SO₄ Benzamide (B126)MozN₃DCE1285-95High efficiency and broad substrate scope.[3]Requires a precious metal catalyst.
Eosin Y TetrahydroisoquinolineN-Phenyl-tetrahydroisoquinolineDMSO2480-90Metal-free, uses visible light, more sustainable.[4]Can have a more limited substrate scope and may require longer reaction times.
Experimental Protocols

Iridium-Catalyzed Directed C-H Amination of Benzamide

Catalyst: [Cp*Ir(H₂O)₃]SO₄ Amine Source: (p-methoxyphenyl)methyl azide (B81097) (MozN₃) Solvent: 1,2-Dichloroethane (DCE)

Procedure: [3]

  • To an oven-dried vial is added the benzamide substrate (0.2 mmol), [Cp*Ir(H₂O)₃]SO₄ (10 mol%), and MozN₃ (1.5 equiv.).

  • The vial is sealed and DCE (1.0 mL) is added.

  • The reaction mixture is stirred at 80°C for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the aminated product.

Eosin Y-Catalyzed Oxidative C-H Amination

Catalyst: Eosin Y Substrate: N-Phenyl-tetrahydroisoquinoline Solvent: Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • A solution of N-phenyl-tetrahydroisoquinoline (0.2 mmol) and Eosin Y (2 mol%) in DMSO (2 mL) is prepared in a screw-capped vial.

  • The vial is placed in front of a compact fluorescent lamp (CFL) and irradiated with visible light at room temperature for 24 hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Experimental Workflow Comparison

C_H_Amination_Workflow cluster_iridium Iridium-Catalyzed C-H Amination cluster_organic Organic Photoredox C-H Amination Ir_Start Combine Substrate, Ir Catalyst, & Amine Source Ir_Reaction Heat at 80°C for 12h Ir_Start->Ir_Reaction Ir_Workup Solvent Removal Ir_Reaction->Ir_Workup Ir_Purification Column Chromatography Ir_Workup->Ir_Purification Ir_Product Aminated Product Ir_Purification->Ir_Product Org_Start Combine Substrate & Eosin Y Org_Reaction Visible Light Irradiation at RT for 24h Org_Start->Org_Reaction Org_Workup Aqueous Workup & Extraction Org_Reaction->Org_Workup Org_Purification Column Chromatography Org_Workup->Org_Purification Org_Product Aminated Product Org_Purification->Org_Product

Caption: Comparison of experimental workflows for iridium-catalyzed and organic photoredox-catalyzed C-H amination.

Conclusion and Recommendations

The reproducibility of experimental results involving "this compound" is fundamentally challenged by the lack of a well-defined and reproducible synthetic protocol for this compound. Researchers should be aware of the potential variability in the quality of commercial IrI₄ and consider alternative, well-characterized iridium precursors for their catalytic studies.

For established industrial processes like methanol carbonylation, iridium catalysts offer significant advantages in terms of stability and efficiency over rhodium-based systems. The Cativa™ process, utilizing an in situ generated iridium(I) complex, represents a highly optimized and reproducible system on an industrial scale.

In the realm of C-H functionalization, while iridium catalysts demonstrate high efficacy, the development of metal-free organic photocatalysts presents a more sustainable and cost-effective alternative. The choice of catalyst will depend on the specific substrate, desired transformation, and considerations of cost and environmental impact.

To ensure the reproducibility of experimental results, it is crucial to:

  • Utilize well-characterized catalyst precursors from reliable sources.

  • Provide detailed and complete experimental protocols, including reaction conditions, purification methods, and full characterization of products.

  • When exploring alternatives, conduct side-by-side comparisons under identical conditions to generate meaningful and reproducible data.

By adhering to these principles, the scientific community can build a more robust and reliable foundation for the advancement of iridium catalysis and its alternatives.

References

A Comparative Guide to Iridium(IV) Iodide and Rhodium-Based Catalysts for Methanol Carbonylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbonylation of methanol (B129727) to produce acetic acid is a cornerstone of industrial organic chemistry, with applications ranging from the synthesis of polymers and solvents to pharmaceuticals. For decades, rhodium-based catalysts, famously employed in the Monsanto process, were the industry standard. However, the development of iridium-based catalysts, particularly the use of iridium(IV) iodide in the Cativa process, has marked a significant advancement in this field. This guide provides an objective comparison of these two catalytic systems, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable catalyst for their specific needs.

Performance Comparison: Iridium vs. Rhodium

The transition from rhodium to iridium-based catalysts has been driven by several key performance advantages offered by the latter. The Cativa process, utilizing an this compound catalyst, has largely supplanted the rhodium-based Monsanto process due to its higher efficiency, stability, and more environmentally friendly operational parameters.[1][2]

ParameterRhodium-Based Catalyst (Monsanto Process)This compound-Based Catalyst (Cativa Process)
Catalyst cis-[Rh(CO)₂I₂]⁻cis-[Ir(CO)₂I₂]⁻ (often promoted by ruthenium)
Operating Temperature 150–200 °C[1]150–200 °C
Operating Pressure 30–60 atm[1]30-40 atm[3]
Selectivity to Acetic Acid > 99%[1]> 99%[4]
Water Concentration High (14-15 wt%)[3]Low (< 8 wt%)[5]
Catalyst Stability Prone to precipitation at low water concentrationsHigh stability over a wide range of conditions[4][6]
By-product Formation Higher due to the water-gas shift reactionLower, leading to higher quality acetic acid[4][7]
Rate-Determining Step Oxidative addition of methyl iodide to the Rh(I) complex[1]Migratory insertion of CO into the Ir-CH₃ bond[6]

Experimental Protocols

The following are generalized experimental protocols for evaluating catalyst performance in methanol carbonylation, based on the principles of the Monsanto and Cativa processes.

General Procedure for Methanol Carbonylation

A high-pressure autoclave reactor, typically constructed from a corrosion-resistant alloy, is charged with the catalyst precursor (e.g., RhCl₃·3H₂O or IrCl₃·3H₂O), a promoter (methyl iodide), and the solvent system (methanol and water). The reactor is then sealed, purged with carbon monoxide, and pressurized to the desired operating pressure. The reaction mixture is heated to the target temperature with constant stirring. The reaction progress is monitored by measuring the uptake of carbon monoxide. Upon completion, the reactor is cooled, and the liquid products are analyzed by gas chromatography (GC) to determine the concentration of acetic acid, methyl acetate, and any by-products.

Monsanto Process (Rhodium-Based Catalyst)
  • Catalyst System: A typical catalyst system involves a rhodium source (e.g., RhCl₃·3H₂O) and an iodide promoter (HI or CH₃I).[8] The active catalytic species is cis-[Rh(CO)₂I₂]⁻.[1][8]

  • Reaction Conditions: The reaction is typically carried out at a temperature of 150–200 °C and a pressure of 30–60 atm.[1] A high water concentration (14-15 wt%) is maintained to ensure catalyst stability and prevent precipitation.[3]

Cativa Process (Iridium-Based Catalyst)
  • Catalyst System: The Cativa process employs an iridium catalyst, such as H₂IrCl₆ or IrCl₃·nH₂O, in conjunction with a methyl iodide promoter.[2] The active species is cis-[Ir(CO)₂I₂]⁻.[8] Often, a promoter, such as a ruthenium compound (e.g., [Ru(CO)₄I₂]), is added to enhance the catalytic activity.[8][9]

  • Reaction Conditions: The process operates under similar temperature (150-200°C) and pressure (30-40 atm) ranges as the Monsanto process.[3] A key advantage is the ability to operate at significantly lower water concentrations (< 8 wt%), which suppresses the water-gas shift reaction and reduces the formation of by-products like propionic acid.[5]

Catalytic Cycles and Key Mechanisms

The catalytic cycles for both the rhodium and iridium-based systems are illustrated below. A critical distinction lies in the rate-determining step. For the rhodium-catalyzed Monsanto process, the oxidative addition of methyl iodide to the Rh(I) center is the slowest step.[1] In contrast, for the iridium-catalyzed Cativa process, the migratory insertion of a carbonyl group to form an acetyl-iridium complex is rate-limiting.[6]

Methanol_Carbonylation_Cycles cluster_Rh Rhodium-Catalyzed Cycle (Monsanto) cluster_Ir Iridium-Catalyzed Cycle (Cativa) cluster_hydrolysis Hydrolysis Rh_I [Rh(CO)₂I₂]⁻ Rh_II [CH₃Rh(CO)₂I₃]⁻ Rh_I->Rh_II CH₃I (Rate-Determining) Rh_III [CH₃CORh(CO)I₃]⁻ Rh_II->Rh_III CO insertion Rh_III->Rh_I Reductive Elimination (+ CH₃COI) CH3COI CH₃COI Rh_III->CH3COI Ir_I [Ir(CO)₂I₂]⁻ Ir_II [CH₃Ir(CO)₂I₃]⁻ Ir_I->Ir_II CH₃I Ir_III [CH₃COIr(CO)I₃]⁻ Ir_II->Ir_III CO insertion (Rate-Determining) Ir_III->Ir_I Reductive Elimination (+ CH₃COI) Ir_III->CH3COI CH3COOH CH₃COOH CH3COI->CH3COOH H₂O HI HI CH3OH CH₃OH CH3I CH₃I CH3OH->CH3I HI CH3I->Rh_I CH3I->Ir_I H2O H₂O

Caption: Catalytic cycles for rhodium and iridium-based methanol carbonylation.

Logical Relationship of Process Advantages

The advantages of the iridium-based Cativa process are interconnected, stemming from the inherent properties of the iridium catalyst.

Cativa_Advantages A Higher Stability of Iridium Catalyst B Operation at Low Water Concentration A->B C Suppression of Water-Gas Shift Reaction B->C F Reduced Separation Costs B->F D Reduced By-product Formation C->D E Higher Acetic Acid Quality D->E G More Economical and Environmentally Friendly Process E->G F->G

Caption: Interrelation of advantages in the iridium-catalyzed Cativa process.

References

Safety Operating Guide

Proper Disposal of Iridium(IV) Iodide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Iridium(IV) iodide is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory requirements. Adherence to these procedures will help mitigate risks and ensure that this hazardous material is managed responsibly from acquisition to final disposal.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance, primarily causing irritation to the skin, eyes, and respiratory system.[1][2] Before handling, it is imperative to be familiar with its material safety data sheet (MSDS) and to have the necessary personal protective equipment (PPE) readily available.

Key Hazards Summary

For quick reference, the primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin Irritation (Category 2)H315 - Causes skin irritationP280, P302+P352, P332+P313
Eye Irritation (Category 2A)H319 - Causes serious eye irritationP280, P305+P351+P338, P337+P313
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335 - May cause respiratory irritationP261, P271, P304+P340, P312
Personal Protective Equipment (PPE) and First Aid

Personal Protective Equipment: When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles that conform to European Standard EN 166 or NIOSH (US) standards.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before each use.[2]

  • Skin and Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact.[2] For larger quantities or in situations with a risk of significant exposure, a fully protective impervious suit may be necessary.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. If high concentrations are present, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2]

First Aid Measures:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][2]

  • After Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical advice.[1][2]

  • After Eye Contact: Rinse the eyes immediately with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2]

  • After Swallowing: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1][2]

Step-by-Step Disposal Procedures

The disposal of this compound must be handled as hazardous waste in compliance with all local, state, and federal regulations. Under no circumstances should it be disposed of in the regular trash or down the drain.

Step 1: Waste Characterization and Segregation

  • Characterize the Waste: All waste containing this compound must be classified as hazardous waste. This includes pure, unused this compound, contaminated materials (e.g., paper towels, gloves, weigh boats), and solutions containing the compound.

  • Segregate the Waste: Keep this compound waste separate from other waste streams to prevent accidental chemical reactions. In particular, do not mix it with incompatible materials.

Step 2: Containerization

  • Use Appropriate Containers: Place solid this compound waste and contaminated solids into a clearly labeled, sealable, and chemically resistant container. For liquid waste, use a compatible, leak-proof container.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste. This prevents the release of dust or vapors and protects laboratory personnel.

Step 3: Labeling

  • Label Clearly: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include Hazard Information: The label should also indicate the primary hazards (e.g., "Irritant").

  • Date the Container: Mark the date when the first piece of waste is placed in the container. This is important for tracking accumulation times, which may be regulated.

Step 4: Storage

  • Store in a Designated Area: Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic. This area should be well-ventilated.

  • Secondary Containment: It is best practice to store liquid hazardous waste containers in secondary containment to prevent spills.

Step 5: Arrange for Professional Disposal

  • Contact a Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.

  • Follow Institutional Protocols: Adhere to your organization's specific protocols for hazardous waste pickup. This may involve completing a waste manifest or submitting an online request.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow start Start: Generation of This compound Waste characterize Characterize as Hazardous Waste start->characterize segregate Segregate from other waste streams characterize->segregate containerize Place in a compatible, sealed container segregate->containerize label_waste Label with 'Hazardous Waste', chemical name, and hazards containerize->label_waste store Store in a designated, secure area label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs disposal Professional Disposal by Licensed Vendor contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.